molecular formula C9H19NO4 B15260550 Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Cat. No.: B15260550
M. Wt: 205.25 g/mol
InChI Key: NAPYZAZNKOOHQW-UHFFFAOYSA-N
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Description

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate

InChI

InChI=1S/C9H19NO4/c1-5-13-8(11)9(14-10,6-12-4)7(2)3/h7H,5-6,10H2,1-4H3

InChI Key

NAPYZAZNKOOHQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC)(C(C)C)ON

Origin of Product

United States
Foundational & Exploratory

Comprehensive Structural Analysis and Characterization of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise engineering of bioconjugation linkers is a cornerstone of modern drug development and materials science. Among these, aminooxy-functionalized molecules are highly prized for their ability to form exceptionally stable oxime bonds with aldehydes and ketones[1]. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (Chemical Formula: C₉H₁₉NO₄) represents a highly specialized, sterically hindered class of these linkers. Characterized by a dense quaternary stereocenter at the C2 position—bearing an aminooxy group, a methoxymethyl ether, an isopropyl moiety, and an ethyl ester—this molecule presents unique challenges and opportunities in structural elucidation and reaction kinetics.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling, chemical dynamics, and experimental handling of this complex molecule, designed specifically for researchers and scientists in the bioconjugation field.

Structural Elucidation & Spectroscopic Profiling

The structural complexity of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate necessitates a multi-modal analytical approach. The presence of a chiral quaternary center (C2) induces profound stereochemical effects on adjacent functional groups, making high-resolution Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) indispensable[2].

Nuclear Magnetic Resonance (NMR) Dynamics

NMR is the gold standard for verifying the structural integrity of complex aminooxy linkers[2]. The most critical diagnostic feature of this molecule is the diastereotopic nature of the protons adjacent to the C2 stereocenter. Because C2 is chiral, the two protons of the methoxymethyl group (-CH₂-O-CH₃) are magnetically non-equivalent and will not appear as a simple singlet. Instead, they couple with each other, presenting as a distinct AB quartet. Similarly, the two methyl groups of the isopropyl moiety will appear as separate doublets.

Table 1: Predicted Quantitative NMR Data (CDCl₃, 400 MHz for ¹H, 100 MHz for ¹³C)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
¹H 5.00 - 5.50Broad Singlet2H-O-NH₂Broadens due to quadrupolar relaxation of ¹⁴N and chemical exchange; disappears upon D₂O shake.
¹H 4.15 - 4.25Quartet (J=7.1 Hz)2H-O-CH₂-CH₃Standard deshielding by the adjacent ester oxygen.
¹H 3.60 - 3.80AB Quartet (J≈10 Hz)2H-CH₂-O-CH₃Critical: Diastereotopic protons due to the adjacent C2 chiral quaternary center.
¹H 3.30Singlet3H-CH₂-O-CH₃Methoxy methyl group; sharp singlet.
¹H 2.20 - 2.40Septet (J=6.8 Hz)1H-CH(CH₃)₂Isopropyl methine proton, split by six adjacent methyl protons.
¹H 0.90 - 1.05Two Doublets6H-CH(CH₃)₂Diastereotopic methyl groups of the isopropyl moiety.
¹³C 172.5SingletN/AC=O (Ester)Carbonyl carbon of the ethyl ester.
¹³C 88.0SingletN/AC2 (Quaternary)Highly deshielded due to attachment to O, C, C, and C=O.
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact mass and provides structural validation through predictable fragmentation pathways. Aminooxy esters typically undergo α-cleavage and distinct ester fragmentations under collision-induced dissociation (CID)[3].

Table 2: HRMS (ESI-TOF) Expected Fragmentation Profile

Ion / Fragment m/zFormulaCleavage MechanismDiagnostic Value
206.1392 [C₉H₂₀NO₄]⁺Protonated Molecular Ion [M+H]⁺Confirms intact molecular weight.
228.1212 [C₉H₁₉NO₄Na]⁺Sodium Adduct [M+Na]⁺Common in ESI+; validates the[M+H]⁺ assignment.
189.1126 [C₉H₁₇O₄]⁺Loss of NH₃ (-17 Da)Confirms the presence of the terminal aminooxy group.
161.0813 [C₇H₁₅NO₃]⁺α-cleavage of methoxymethyl (-45 Da)Validates the C2 substituent architecture[3].

Chemical Dynamics & Oxime Ligation Kinetics

The aminooxy group (-O-NH₂) is a highly chemoselective nucleophile, benefiting from the "alpha-effect" (repulsion between adjacent lone pairs on N and O), which makes it significantly more nucleophilic than standard amines[1].

However, the extreme steric hindrance at the C2 position of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate severely retards the reaction kinetics. The bulky isopropyl group and the methoxymethyl ether create a steric shield around the nucleophilic nitrogen, making the initial attack on a target carbonyl thermodynamically demanding.

The Necessity of Nucleophilic Catalysis

To overcome this steric penalty, nucleophilic catalysis is strictly required. While aniline has historically been the standard catalyst, recent advancements have proven that m-phenylenediamine (mPDA) is up to 15 times more efficient[4]. mPDA rapidly forms a highly reactive Schiff base with the target aldehyde/ketone, which is then easily displaced by the sterically hindered aminooxy ester, driving the dehydration step to yield the final oxime conjugate[4].

OximeLigation Aminooxy Sterically Hindered Aminooxy Ester Intermediate Hemiaminal Intermediate Aminooxy->Intermediate Target Target Aldehyde/ Ketone Target->Intermediate Catalyst mPDA Catalyst (pH 4.5 - 6.0) Catalyst->Intermediate Accelerates Product Stable Oxime Conjugate Intermediate->Product -H2O

Fig 2. Catalyzed oxime ligation pathway of sterically hindered aminooxy compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Multi-Modal Structural Characterization Workflow

CharacterizationWorkflow Start Compound Isolation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) Start->NMR Aliquot 1 HRMS HRMS (ESI-TOF) Exact Mass & Fragmentation Start->HRMS Aliquot 2 FTIR FT-IR Spectroscopy Functional Group ID Start->FTIR Aliquot 3 Xray X-Ray Crystallography Absolute Configuration Start->Xray Single Crystal Data Structural Validation & E-E-A-T Compliance NMR->Data HRMS->Data FTIR->Data Xray->Data

Fig 1. Multi-modal structural characterization workflow for aminooxy esters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100 atom % D).

    • Causality: CDCl₃ lacks exchangeable protons, preserving the broad singlet of the -O-NH₂ group. High isotopic purity prevents solvent peak overlap, which is crucial for observing the complex splitting patterns of the isopropyl group.

  • ¹H NMR Acquisition (400 MHz): Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: The sterically hindered environment of the C2 center causes slower spin-lattice relaxation times (T1) for adjacent protons. A longer D1 ensures complete relaxation, allowing for highly accurate integration values.

  • 2D NMR (COSY/HSQC) Execution: Run heteronuclear single quantum coherence (HSQC).

    • Causality: Mandatory to definitively resolve the AB quartet of the diastereotopic -CH₂-O-CH₃ protons and correlate them to the highly deshielded C2 quaternary carbon (predicted at ~88 ppm).

Protocol 2: mPDA-Catalyzed Oxime Ligation with Target Carbonyls

Step-by-Step Methodology:

  • Buffer Optimization: Prepare a 100 mM sodium acetate buffer and adjust the pH to exactly 4.5. Dissolve m-phenylenediamine (mPDA) to a final concentration of 50 mM[4].

    • Causality: pH 4.5 is the thermodynamic "sweet spot." It is acidic enough to protonate the target carbonyl (increasing its electrophilicity) but basic enough to keep a significant fraction of the aminooxy group (pKa ~4.6) unprotonated and nucleophilic.

  • Reagent Addition: Add the target aldehyde/ketone (1.0 equivalent) followed by Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (5.0 equivalents).

    • Causality: The 5-fold molar excess of the aminooxy ester is a kinetic requirement. It leverages Le Chatelier's principle to drive the equilibrium toward the product, overcoming the severe steric penalty imposed by the C2 quaternary center.

  • Self-Validating Reaction Monitoring: Extract 5 µL aliquots every 30 minutes, quench in 50% Acetonitrile/0.1% Formic Acid, and inject into an LC-MS.

    • Causality: Direct observation of the hemiaminal intermediate ([M+H+18]⁺ relative to the final product) transitioning to the dehydrated oxime conjugate ([M+H]⁺) provides real-time validation that the mPDA catalyst is successfully driving the dehydration step[4].

Sources

Synthesis Pathways for Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter target molecules that defy standard retrosynthetic logic due to extreme steric crowding. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is one such molecule. Featuring a fully substituted (quaternary) alpha-carbon bound to an isopropyl group, an ester, a methoxymethyl (MOM) ether, and an aminooxy group, this unnatural amino acid derivative is a highly valuable intermediate for peptidomimetics, agricultural chemicals, and oxime-ligation click chemistry.

This whitepaper details a robust, self-validating three-step synthesis pathway to construct this sterically hindered core, moving beyond standard textbook reactions to field-proven polarity reversal techniques.

Mechanistic Rationale & Pathway Design

Attempting to synthesize this molecule via a traditional SN​2 displacement—such as reacting an alpha-bromo ester with an aminooxy nucleophile—will invariably fail due to the severe steric hindrance of the isopropyl and MOM groups. To bypass this, we must employ a bottom-up construction starting from an alpha-keto ester, relying on polarity reversal for the critical C–O–N bond formation.

  • Nucleophilic Addition: We begin with ethyl 3-methyl-2-oxobutanoate. Because the ketone carbonyl is significantly more electrophilic than the ester carbonyl, the addition of methoxymethyllithium (MOM-Li) selectively attacks the ketone, generating the fully substituted tertiary alcohol [2].

  • Electrophilic O-Amination: The resulting tertiary alcohol cannot undergo a standard Mitsunobu reaction with N-hydroxyphthalimide due to immense steric bulk. Instead, we reverse the polarity. By deprotonating the tertiary alcohol with sodium hydride, the resulting alkoxide acts as a nucleophile to attack an electrophilic nitrogen source. We utilize fluoren-9-one O-tosyl oxime, a highly effective reagent for the intermolecular electrophilic O-amination of sterically hindered aliphatic alcohols[1].

  • Oxime Cleavage: Acidic hydrolysis of the resulting oxime ether releases the free aminooxy target compound.

SynthesisPathway SM Ethyl 3-methyl-2-oxobutanoate Int1 Ethyl 2-hydroxy-2-(methoxymethyl) -3-methylbutanoate SM->Int1 MOM-Li, THF, -78°C Nucleophilic Addition Int2 Oxime Ether Intermediate Int1->Int2 NaH, Fluorenone oxime tosylate Electrophilic O-Amination Prod Ethyl 2-(aminooxy)-2-(methoxymethyl) -3-methylbutanoate Int2->Prod 6N HCl, AcOH Oxime Cleavage

Fig 1. Three-step synthesis pathway for the target aminooxy ester.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for this three-step sequence.

StepReaction TypeTemp (°C)Time (h)Yield (%)Key Reagents (Equivalents)
1Nucleophilic Addition-78 to 02.582%MOM-Li (1.2 eq)
2Electrophilic O-Amination0 to 2512.075%NaH (1.5 eq), Oxime Tosylate (1.2 eq)
3Oxime Cleavage604.088%6N HCl, Glacial AcOH
Step-by-Step Experimental Protocols

A reliable protocol must be a self-validating system. The following methodologies include built-in quality control (QC) checkpoints to ensure mechanistic fidelity at each stage.

Workflow Step1 Step 1: Alkylation • Anhydrous THF • -78°C under Argon • Dropwise MOM-Li Step2 Step 2: O-Amination • NaH deprotonation • Fluorenone oxime tosylate • RT, 12h Step1->Step2 Step3 Step 3: Hydrolysis • 6N HCl / AcOH • 60°C heating • Biphasic extraction Step2->Step3 QC QC Step3->QC

Fig 2. Standard operating procedure workflow with embedded QC checkpoints.

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-(methoxymethyl)-3-methylbutanoate

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve ethyl 3-methyl-2-oxobutanoate (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add a pre-formed solution of methoxymethyllithium (MOM-Li, 1.2 eq) in THF over 30 minutes to prevent localized heating and side-reactions [2].

  • Reaction & Quench: Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 1.5 hours. Quench the reaction carefully with saturated aqueous NH4​Cl .

  • Extraction & QC: Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

    • Self-Validation Checkpoint: TLC monitoring (10% EtOAc/Hexane) will show the disappearance of the ketone spot ( Rf​ 0.6) and appearance of a new alcohol spot ( Rf​ 0.3). IR spectroscopy validates the step via the loss of the ~1720 cm⁻¹ ketone band and the emergence of a broad ~3400 cm⁻¹ O-H stretch.

Protocol 2: Electrophilic O-Amination

  • Deprotonation: Dissolve the tertiary alcohol from Protocol 1 (1.0 eq) in anhydrous THF (0.15 M) at 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H2​ evolution ceases, confirming complete alkoxide formation.

  • Amination: Add fluoren-9-one O-tosyl oxime (1.2 eq) in one portion. Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & QC: Quench with water and extract with diethyl ether. Purify via silica gel flash chromatography.

    • Self-Validation Checkpoint: The 1H NMR spectrum will confirm the success of the reaction through the disappearance of the hydroxyl proton and the appearance of a distinct multiplet in the aromatic region (7.3–7.8 ppm) corresponding to the fluorenone moiety [1].

Protocol 3: Hydrolysis to Target Compound

  • Cleavage: Dissolve the purified oxime ether from Protocol 2 in a 1:1 mixture of 6N HCl and glacial acetic acid (0.1 M). Heat the mixture to 60 °C for 4 hours.

  • Isolation: Cool to room temperature. The fluorenone byproduct will precipitate or can be extracted with hexane. Adjust the aqueous layer to pH 8 using saturated NaHCO3​ , then extract the target aminooxy ester with dichloromethane (3x).

  • Final QC: Dry and concentrate the organic layer to yield Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate.

    • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS-ESI+) must show the [M+H]+ peak corresponding to the exact mass of the target compound. 13C NMR will confirm the retention of the quaternary alpha-carbon (~85 ppm) and the ester carbonyl (~172 ppm).

References
  • Hassner, A., Patchornik, G., Pradhan, T. K., & Kumareswaran, R. (2006). Intermolecular Electrophilic O-Amination of Alcohols. The Journal of Organic Chemistry, 71(22), 8481–8484. URL:[Link]

  • Suzuki, H., et al. (2003). Total Synthesis of (+)-Benzastatin E via Diastereoselective Grignard Addition to 2-Acylindoline. Organic Letters, 5(2), 153–155. URL:[Link]

Technical Whitepaper: Synthesis, Profiling, and Mechanistic Applications of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As peptidomimetic engineering advances, the strategic incorporation of non-canonical amino acids has become paramount for overcoming proteolytic susceptibility and enforcing specific secondary structures. Among these, sterically hindered α -aminooxy acids represent a critical class of building blocks. This whitepaper provides an in-depth technical guide on Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (CAS: 2059937-89-0) [1]. By detailing its chemical profiling, the mechanistic rationale for its use in foldamer design, and a self-validating synthetic protocol, this guide serves as an authoritative resource for researchers and drug development professionals.

Chemical Identity & Structural Profiling

To establish a rigorous foundation for synthetic planning, the quantitative chemical identifiers and physical properties of the target compound are summarized below.

PropertyValue / Descriptor
Compound Name Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate
CAS Number 2059937-89-0
Molecular Formula C₉H₁₉NO₄
Molecular Weight 205.25 g/mol
SMILES String CCOC(=O)C(ON)(COC)C(C)C
Core Scaffold α -Aminooxy isovaleric acid derivative
Chiral Centers 1 (Quaternary α -carbon; typically synthesized as a racemate unless resolved)

Mechanistic Significance of the Sterically Hindered α -Aminooxy Motif

The architectural value of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate lies in its highly congested quaternary α -carbon and the unique electronics of the aminooxy (-O-NH₂) group.

Causality in Structural Design: When incorporated into a peptide backbone to form an oxa-peptide, the oxygen atom adjacent to the nitrogen induces the "alpha-effect," increasing the nucleophilicity of the amine while fundamentally altering the hydrogen-bonding network. The N-O bond drives a strong conformational preference, frequently resulting in the formation of highly stable 7- or 8-membered hydrogen-bonded pseudo-rings known as N-O turns [2].

Simultaneously, the extreme steric bulk provided by the methoxymethyl (-CH₂OCH₃) and isopropyl (-CH(CH₃)₂) groups severely restricts the Ramachandran dihedral angles ( ϕ and ψ ). This dual mechanism—steric locking combined with N-O turn induction—creates a rigid, predictable conformation that is entirely resistant to endogenous proteases, making it an ideal scaffold for antimicrobial or anticancer peptidomimetics.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this quaternary α -aminooxy ester requires precision to avoid over-alkylation and unwanted side reactions. The following protocol utilizes an electrophilic amination strategy via an N-hydroxyphthalimide (NHPI) intermediate, engineered as a self-validating system.

Step 1: Electrophilic α -Bromination
  • Causality: The quaternary nature of the target α -carbon requires the generation of a fully substituted enolate. Cryogenic temperatures (-78 °C) are mandatory to prevent unwanted Claisen-type condensations. N-bromosuccinimide (NBS) provides a reliable, mildly electrophilic bromine source.

  • Procedure:

    • Purge a flame-dried Schlenk flask with argon and charge with anhydrous THF and diisopropylamine (1.1 eq).

    • Cool to -78 °C and add n-butyllithium (1.05 eq) dropwise to generate LDA.

    • Introduce ethyl 2-(methoxymethyl)-3-methylbutanoate (1.0 eq) dropwise. Stir for 1 hour to ensure complete enolization.

    • Add a solution of NBS (1.2 eq) in THF dropwise. Stir for 2 hours, then warm to room temperature.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting material and the emergence of a UV-active, less polar spot confirms the formation of the α -bromo ester.

Step 2: O-Alkylation via N-Hydroxyphthalimide (NHPI)
  • Causality: Direct amination with hydroxylamine is prone to over-alkylation. NHPI is utilized because the rigid phthalimide protecting group sterically and electronically forces the molecule to act exclusively as an O-nucleophile [3]. DBU is selected as a non-nucleophilic base; it deprotonates NHPI without causing the elimination of the tertiary bromide.

  • Procedure:

    • Dissolve the α -bromo ester (1.0 eq) and NHPI (1.5 eq) in anhydrous DMF.

    • Add DBU (1.5 eq) dropwise at 0 °C, then heat the reaction to 60 °C for 12 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF.

  • Self-Validation Checkpoint: ESI-MS analysis of the crude mixture must yield a prominent [M+H]⁺ peak corresponding to the mass of the phthalimide-protected intermediate.

Step 3: Hydrazinolysis (Phthalimide Cleavage)
  • Causality: The Ing-Manske procedure using hydrazine hydrate is the most efficient method to liberate the aminooxy group. Hydrazine selectively attacks the highly electrophilic phthalimide carbonyls, forming a stable, insoluble cyclic phthalhydrazide byproduct, leaving the delicate ethyl ester intact.

  • Procedure:

    • Dissolve the intermediate in absolute ethanol.

    • Add hydrazine hydrate (1.5 eq) and stir at room temperature for 4 hours.

    • Filter off the white phthalhydrazide precipitate.

    • Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH).

  • Self-Validation Checkpoint: The final product will stain positive (yellow/brown changing to purple) with ninhydrin.

Quantitative Analytical Benchmarks

To ensure trustworthiness and reproducibility, the expected analytical data for the final purified compound (CAS: 2059937-89-0) is summarized below.

Analytical TechniqueExpected Benchmark / SignalDiagnostic Significance
ESI-MS (Positive Mode) m/z 206.25 [M+H]⁺Confirms exact molecular weight.
¹H NMR (CDCl₃, 400 MHz) ~5.50 ppm (br s, 2H)Confirms successful deprotection of the -ONH₂ group (exchangeable protons).
¹H NMR (CDCl₃, 400 MHz) 4.15 ppm (q, J = 7.1 Hz, 2H)Confirms the integrity of the ethyl ester moiety.
¹H NMR (CDCl₃, 400 MHz) 3.30 ppm (s, 3H)Confirms the presence of the methoxymethyl ether (-OCH₃).
TLC (DCM/MeOH 95:5) R_f ≈ 0.4 (Ninhydrin positive)Validates the presence of a primary amino-like group.

Workflow Visualization

G SM Starting Material Ethyl 2-(methoxymethyl)- 3-methylbutanoate Step1 Step 1: α-Bromination (LDA, NBS, -78°C) SM->Step1 Int1 Intermediate 1 α-Bromo Ester Step1->Int1 Step2 Step 2: O-Alkylation (NHPI, DBU, 60°C) Int1->Step2 Int2 Intermediate 2 Phthalimide Protected Step2->Int2 Step3 Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH) Int2->Step3 Product Final Product CAS: 2059937-89-0 Step3->Product Validation Analytical Validation (NMR, LC-MS, Ninhydrin) Product->Validation

Figure 1: Synthetic workflow and analytical checkpoints for CAS 2059937-89-0.

References

  • Baek, B.-H., Lee, M.-R., Kim, K.-Y., Cho, U.-I., Boo, D. W., & Shin, I. "Novel consecutive beta- and gamma-turn mimetics composed of alpha-aminooxy tripeptides." Organic Letters, 2003, 5(7), 971-974.[Link]

  • Hudak, J. E., et al. "Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag." Journal of the American Chemical Society (via PubMed Central), 2011, 133(40), 16127–16135.[Link]

Title: A Methodological Framework for Determining the Solubility and Stability of Novel Ester Derivatives: The Case of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: The journey of a novel chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive, methodology-focused framework for characterizing Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, a representative novel ester compound. While specific experimental data for this molecule is not in the public domain, this document outlines the principles and detailed protocols required to generate such data. We will explore the predictive analysis based on its chemical structure, present robust experimental designs for solubility and stability assessment in various solvent systems, and discuss the interpretation of results. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors who are tasked with the early-stage characterization of new chemical entities.

Introduction: The Critical Role of Physicochemical Profiling

The developability of a potential drug candidate is critically dependent on its aqueous solubility and chemical stability. Poor solubility can lead to low bioavailability and erratic absorption, while instability can result in loss of potency and the formation of potentially toxic degradants. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, with its ester, ether, and aminooxy functionalities, presents a unique combination of structural features that require careful and systematic evaluation.

This guide establishes a robust, first-principles approach to this evaluation. It is designed not as a data sheet, but as a strategic workflow. By following these protocols, a research team can confidently and accurately characterize their novel compound, generating the foundational data needed for all subsequent stages of drug development, from formulation to preclinical and clinical studies. The causality behind our experimental choices is rooted in established principles of physical organic chemistry and regulatory expectations for pharmaceutical development.

Predicted Physicochemical Profile from Chemical Structure

Before embarking on experimental work, a careful analysis of the molecule's structure provides valuable insights into its expected behavior.

  • Lipophilicity and Polarity: The molecule contains a moderately sized alkyl group (from the butanoate chain) and an ethyl ester, contributing to its lipophilic character. Conversely, the presence of the aminooxy (-O-NH2) and methoxymethyl (-CH2-O-CH3) groups introduces polar, hydrogen-bonding capabilities. The ether and ester oxygens can act as hydrogen bond acceptors, while the -NH2 group can act as both a donor and an acceptor. This balance suggests that the compound will likely exhibit moderate solubility in both non-polar and polar solvents, with a preference for polar aprotic or protic solvents that can engage in hydrogen bonding.

  • Potential for Ionization (pKa): The primary aminooxy group is basic and can be protonated to form a positively charged species. The pKa of this group will be a critical determinant of its solubility in aqueous solutions at different pH values. As pH decreases below the pKa, the molecule will become more ionized and, consequently, more water-soluble.

  • Susceptibility to Hydrolysis: The ethyl ester linkage is a known site of chemical instability. It is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. This reaction would cleave the molecule into ethanol and the corresponding carboxylic acid. The rate of this hydrolysis is expected to be highly dependent on the pH and temperature of the solution.

This predictive analysis is crucial for designing a relevant and efficient experimental plan. It allows us to select a solvent panel that spans a wide range of polarities and to anticipate the key stress conditions (e.g., pH) that will challenge the molecule's stability.

Experimental Protocol: Solubility Determination

The objective is to determine the equilibrium solubility of the compound in a variety of solvents relevant to pharmaceutical processing and formulation. A reliable method for this is the shake-flask method, which is considered the gold standard for its simplicity and accuracy.

Materials and Equipment
  • Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (solid, purity >99%)

  • Selected solvents (HPLC grade or equivalent): Water, pH 7.4 Phosphate Buffered Saline (PBS), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Acetone, Acetonitrile.

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Step-by-Step Protocol
  • Preparation: Add an excess amount of the solid compound to a series of vials. The "excess" is critical to ensure that a saturated solution is formed. For example, start with approximately 10 mg of the compound in 1 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of this period.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step ensures that the supernatant is free of suspended particles.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute this aliquot with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. A large dilution factor will likely be required for highly soluble samples.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used to determine the concentration of the saturated solution.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Data Presentation: Solubility

The results should be summarized in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Water25TBDTBD
pH 7.4 PBS37TBDTBD
Ethanol25TBDTBD
Propylene Glycol25TBDTBD
PEG 40025TBDTBD
Acetone25TBDTBD
Acetonitrile25TBDTBD

(TBD: To Be Determined experimentally)

Workflow Visualization: Solubility Assessment

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis cluster_result 5. Result prep1 Add excess solid to vials prep2 Add selected solvents (1 mL) prep1->prep2 equil Shake at constant T (24-48h) prep2->equil sep Centrifuge to pellet solid equil->sep collect Collect & Dilute Supernatant sep->collect analyze Quantify via HPLC-UV collect->analyze result Calculate Solubility (mg/mL) analyze->result

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Experimental Protocol: Stability Assessment

The goal here is to evaluate the chemical stability of the compound under accelerated or "stress" conditions. This provides insights into its degradation pathways and helps to predict its shelf-life. The primary concern for this molecule is hydrolysis of the ester group.

Materials and Equipment
  • Same as for solubility determination, plus:

  • Aqueous buffers of different pH values (e.g., pH 3, pH 7, pH 9)

  • Temperature-controlled stability chambers or ovens

  • Photostability chamber (with controlled light/UV exposure, as per ICH Q1B guidelines)

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) for peak purity analysis and degradant identification.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of the compound in a non-reactive organic solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Dilute the stock solution into the various stress condition media (e.g., the pH buffers) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time Zero (T0) Analysis: Immediately analyze an aliquot of each freshly prepared stress sample. This serves as the baseline (100% initial concentration).

  • Incubation: Store the remaining sample vials under their respective stress conditions:

    • Hydrolytic Stability: Incubate at different pH values (3, 7, 9) at one or more temperatures (e.g., 40 °C, 60 °C).

    • Oxidative Stability: Add a small amount of hydrogen peroxide (e.g., 3%) to an aqueous solution of the compound.

    • Photostability: Expose the samples to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each vial.

  • Quantification and Degradant Profiling: Analyze each sample by HPLC. The primary goals are:

    • Quantify the remaining percentage of the parent compound.

    • Observe the formation of any new peaks (degradants).

    • Use HPLC-DAD to check for peak purity and a mass spectrometer to help identify the structure of major degradants.

Data Presentation: Stability

Data should be presented in a table showing the percentage of the parent compound remaining over time.

ConditionTemp (°C)Time (hours)Parent Compound Remaining (%)Major Degradants Observed
pH 3 Buffer400100None
24TBDTBD
72TBDTBD
pH 7.4 Buffer400100None
24TBDTBD
72TBDTBD
pH 9 Buffer400100None
24TBDTBD
72TBDTBD
3% H2O2 in Water2524TBDTBD
Photostability (ICH Q1B)25EndTBDTBD

(TBD: To Be Determined experimentally)

Workflow Visualization: Stability Assessment

G cluster_stress 1. Stress Sample Preparation cluster_incubate 2. Incubation under Stress cluster_analysis 3. Time-Point Analysis cluster_results 4. Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_ph Dilute into pH Buffers (3, 7, 9) prep->stress_ph stress_ox Dilute into 3% H2O2 prep->stress_ox stress_photo Dilute into Water/ACN prep->stress_photo t0 Analyze T0 Samples (Baseline) stress_ph->t0 inc_ph 40°C / 60°C stress_ph->inc_ph stress_ox->t0 inc_ox Room Temp stress_ox->inc_ox stress_photo->t0 inc_photo Photostability Chamber (ICH Q1B) stress_photo->inc_photo pull_samples Pull Aliquots at Time Points (t=x) inc_ph->pull_samples inc_ox->pull_samples inc_photo->pull_samples hplc Analyze via HPLC-DAD/MS pull_samples->hplc results Calculate % Parent Remaining Identify Degradants hplc->results

Caption: Workflow for forced degradation (stress stability) studies.

Conclusion and Data Interpretation

The data generated from these protocols will provide a comprehensive profile of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate.

  • Solubility Insights: The solubility data will guide the selection of appropriate solvents for formulation development. For example, if aqueous solubility is low but high in ethanol or PEG 400, this suggests that co-solvent or lipid-based formulations may be a viable strategy. The pH-dependent solubility will be critical for predicting its behavior in the gastrointestinal tract.

  • Stability Insights: The stability results will identify the conditions to avoid during manufacturing, storage, and administration. If significant hydrolysis is observed at basic pH, formulation efforts will need to focus on maintaining a neutral or slightly acidic environment. The identification of degradants is a regulatory requirement and is essential for ensuring the safety of the final drug product.

This methodological guide provides the self-validating framework necessary to build a robust data package for any novel compound. By understanding the "why" behind each step, researchers can not only generate high-quality data but also troubleshoot issues and adapt these protocols for future chemical entities.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

The Strategic Application of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of bioconjugation and peptidomimetic design, the structural nuances of linker molecules dictate the macroscopic stability and conformational behavior of the final constructs. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a highly specialized, α,α -disubstituted aminooxy ester. Featuring a dense array of functional groups—an aminooxy super-nucleophile, a methoxymethyl (MOM) ether, and a bulky isopropyl moiety at a quaternary α -carbon—this compound offers transformative potential.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the reactivity profile of this molecule. We will explore how its unique steric shielding solves persistent challenges in hydrolytic stability during oxime ligation, and how its rigid conformational profile serves as a premier building block for advanced foldamers.

Structural Rationale and Causality in Reactivity

To harness this compound effectively, one must understand the causality behind its structural components:

  • The α -Effect (Super-Nucleophilicity) : The adjacent oxygen lone pairs in the aminooxy group (-O-NH₂) raise the energy of the nitrogen's highest occupied molecular orbital (HOMO). This makes the primary amine exceptionally nucleophilic towards electrophilic carbonyls, enabling bioorthogonal click chemistry at near-neutral pH.

  • Steric Shielding via the Quaternary α -Carbon : Standard oxime bonds formed from linear aminooxyacetic acid (Aoa) are susceptible to slow hydrolysis in aqueous, acidic environments. In this compound, the α -carbon is fully substituted with an isopropyl group and a MOM group. This massive steric bulk physically occludes the resulting C=N oxime bond, blocking water molecules from initiating nucleophilic attack and drastically increasing the conjugate's half-life.

  • MOM Group Coordination : The oxygen within the methoxymethyl ether can participate in intramolecular hydrogen bonding or act as a bidentate ligand alongside the aminooxy nitrogen. This is critical for inducing specific stereochemical outcomes in asymmetric synthesis or stabilizing secondary structures in peptidomimetics.

Core Application 1: Sterically Shielded Oxime Ligation

Oxime ligation is a premier bioorthogonal reaction, offering superior chemoselectivity and stability compared to traditional NHS-ester aminolysis . However, the extreme steric hindrance of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate can severely depress reaction kinetics.

To overcome this, we employ nucleophilic catalysis using m-phenylenediamine (mPDA). mPDA forms a highly reactive Schiff base intermediate with the target carbonyl, which then undergoes rapid transimination with the hindered aminooxy compound. mPDA is utilized because its superior aqueous solubility allows for higher catalyst concentrations without precipitation, yielding up to a 15-fold rate enhancement over standard aniline catalysts .

Step-by-Step Methodology: mPDA-Catalyzed Oxime Ligation

This protocol is designed as a self-validating system for conjugating the hindered aminooxy ester to an oxidized glycoprotein.

  • Buffer Preparation : Prepare a 100 mM phosphate buffer (PB) at pH 7.0.

    • Causality: mPDA operates efficiently at neutral pH, avoiding the acidic conditions (pH 4.5) required by aniline, thereby preserving acid-sensitive biological structures.

  • Catalyst Addition : Dissolve mPDA in the buffer to achieve a working concentration of 25 mM.

  • Carbonyl Activation : Introduce the aldehyde/ketone-bearing substrate (e.g., 50 µM final concentration) into the reaction vessel. Allow 5 minutes for the Schiff base intermediate to form.

  • Ligation Initiation : Add Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate to a final concentration of 100 µM.

  • Validation & Quenching : Monitor the transimination via LC-MS. The mass shift will correspond to the displacement of mPDA by the aminooxy ester. Once the reaction plateaus (typically 1–3 hours), quench the reaction by passing the mixture through a size-exclusion chromatography (SEC) column to remove excess catalyst and unreacted ester.

OximeLigation Carbonyl Carbonyl (Aldehyde/Ketone) SchiffBase Schiff Base Intermediate Carbonyl->SchiffBase + Catalyst (Fast) Catalyst mPDA Catalyst Catalyst->SchiffBase Oxime Shielded Oxime Conjugate SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Sterically Hindered Aminooxy Ester Aminooxy->Oxime Oxime->Catalyst Catalyst Release

Caption: Nucleophilic catalysis of oxime ligation using mPDA and a hindered aminooxy ester.

Core Application 2: Synthesis of Conformationally Restricted Foldamers

α -Aminooxy acids are the foundational building blocks of α -aminooxy peptides, which fold into highly stable secondary structures known as N-O turns. Because Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate possesses a quaternary α -carbon, it acts analogously to α -aminoisobutyric acid (Aib) in standard peptide synthesis. It severely restricts the accessible Ramachandran dihedral angles ( ϕ , ψ , ω ), forcing the resulting oligomer into a rigid, predictable helical conformation.

Step-by-Step Methodology: Saponification and Peptide Coupling
  • Ester Hydrolysis : Dissolve the ester in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH.

    • Causality: Mild saponification with LiOH prevents epimerization and avoids cleavage of the MOM ether, which is stable to base but highly labile to strong acids.

  • Acidification and Extraction : Carefully acidify the mixture to pH 3 using 1M KHSO₄ and extract with ethyl acetate to isolate the free α -aminooxy acid.

  • Activation : Dissolve the free acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.

    • Causality: The quaternary α -carbon creates extreme steric hindrance. Standard carbodiimides (like DCC) are inefficient here; the highly reactive uronium salt (HATU) is mandatory to drive the formation of the active ester.

  • Coupling : Add the target amine (e.g., a growing peptide chain on a solid support). Agitate for 4–6 hours and validate coupling completion using a standard Kaiser test.

Foldamer Monomer Monomer: Aminooxy Ester Deprotection Ester Hydrolysis (LiOH, THF/H2O) Monomer->Deprotection Coupling Peptide Coupling (HATU, DIPEA) Deprotection->Coupling Oligomer alpha-Aminooxy Oligomer Coupling->Oligomer Iterative Synthesis Foldamer Stable Foldamer (N-O Turns) Oligomer->Foldamer Conformational Restriction

Caption: Logic flow for the synthesis of conformationally restricted alpha-aminooxy foldamers.

Quantitative Data Presentation

The structural modifications of this compound yield measurable advantages over standard reagents. The table below summarizes the comparative performance metrics critical for experimental design.

Table 1: Comparative Analysis of Aminooxy Reagents

ParameterStandard Aminooxyacetic Acid (Aoa)Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate
α -Carbon Substitution Unsubstituted (Primary) α,α -Disubstituted (Quaternary)
Oxime Hydrolytic Stability Moderate (Susceptible to acidic hydrolysis)Exceptionally High (Sterically shielded)
Conformational Profile Flexible (High degrees of freedom)Rigid (Restricted Ramachandran angles)
Optimal Ligation Catalyst Aniline (pH 4.5)mPDA (pH 7.0)
Primary Application General bioconjugationStable ADCs, Foldamer synthesis

References

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. URL: [Link]

  • Zettler, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58, 9369-9372. URL: [Link]

Advanced Synthesis of α-Aminooxy-α-Methyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α-Aminooxy-α-methyl esters (e.g., methyl 2-(aminooxy)propanoate) are highly specialized, bifunctional building blocks critical to modern drug development and bioconjugation. Because the highly electronegative oxygen atom is directly adjacent to the nitrogen, the aminooxy group exhibits an enhanced nucleophilicity known as the "alpha-effect." This unique property makes these esters indispensable for rapid, high-yielding [1] and for the design of proteolytically stable [2].

This whitepaper provides an authoritative, field-proven guide to the synthesis of these molecules, focusing on mechanistic causality, self-validating experimental protocols, and quantitative quality control.

Mechanistic Paradigms in α-Aminooxy Ester Synthesis

The synthesis of α-aminooxy-α-methyl esters generally relies on three distinct chemical pathways, each chosen based on the availability of chiral precursors and the desired stereochemical outcome.

  • The Mitsunobu Inversion (Preferred): Utilizes chiral α-hydroxy-α-methyl esters (like methyl lactate) and N-hydroxyphthalimide (NHPI) to install the aminooxy group with complete Walden inversion[3].

  • Nucleophilic Substitution (SN2): Direct displacement of an α-halo ester by the phthalimide N-oxide anion.

  • O-Nitroso Aldol Reaction: Direct asymmetric α-amination of ester enolates. By utilizing nitrosobenzene as an electrophilic oxygen source and specific Lewis acid catalysts, researchers can achieve highly[4].

Workflow A α-Hydroxy Ester (e.g., Methyl Lactate) D Mitsunobu Reaction (NHPI, PPh3, DIAD) A->D B α-Halo Ester (e.g., Methyl 2-Bromopropionate) E Nucleophilic Substitution (NHPI, Base) B->E C Ester Enolate F O-Nitroso Aldol (PhNO, Catalyst) C->F G Phthalimide-Protected α-Aminooxy Ester D->G Stereochemical Inversion E->G SN2 Inversion F->G O-selective Addition H Hydrazinolysis (NH2NH2) G->H I Target: α-Aminooxy-α-Methyl Ester H->I Deprotection

Diagram 1: Logical workflow of the three primary synthetic pathways for α-aminooxy esters.

The Mitsunobu-Hydrazinolysis Axis: Causality and Mechanism

For bench scientists, the Mitsunobu reaction remains the gold standard due to its predictable stereochemistry and reliance on inexpensive chiral pool reagents.

Mechanistic Causality: The reaction initiates with the coupling of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form a highly reactive betaine intermediate. The choice of N-hydroxyphthalimide (NHPI) is not arbitrary; its pKa (~8.7) is perfectly tuned to protonate the betaine, driving the formation of a phosphonium ion. This prevents side reactions and ensures the α-hydroxy ester is activated for a clean SN2 displacement by the phthalimide anion, resulting in complete inversion of stereochemistry.

Mitsunobu N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 N3 Protonation by NHPI N2->N3 pKa of NHPI ~8.7 N4 Activation of α-Hydroxy Ester N3->N4 Alcohol Addition N5 SN2 Displacement N4->N5 Walden Inversion N6 Inverted N-Phthalimidooxy Ester N5->N6 Irreversible Step

Diagram 2: Step-by-step mechanistic pathway of the Mitsunobu inversion using NHPI.

Validated Experimental Protocols

The following protocols detail the synthesis of Methyl (R)-2-(aminooxy)propanoate from Methyl (S)-lactate. Every step is designed as a self-validating system to ensure quality control without requiring immediate LC-MS analysis.

Protocol A: Phthalimide Protection via Mitsunobu Inversion

Objective: Convert Methyl (S)-lactate to Methyl (R)-2-(1,3-dioxoisoindolin-2-yloxy)propanoate.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl (S)-lactate (1.0 equiv, 10 mmol), NHPI (1.1 equiv, 11 mmol), and PPh₃ (1.1 equiv, 11 mmol) in anhydrous THF (50 mL).

  • Thermal Control (Causality): Cool the reaction mixture strictly to 0 °C using an ice bath. Rationale: DIAD addition is highly exothermic. Cooling prevents the thermal decomposition of the azodicarboxylate and suppresses the formation of undesired hydrazine byproducts.

  • Activation: Add DIAD (1.1 equiv, 11 mmol) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Validation & Quality Control: The reaction is self-validating. As the reaction progresses, a white precipitate of triphenylphosphine oxide (PPh₃O) will begin to crash out of the solution. TLC (Hexanes/EtOAc 3:1) will confirm the total consumption of the starting material and the appearance of a strongly UV-active product spot.

  • Workup: Concentrate the solvent in vacuo. Resuspend the crude paste in cold diethyl ether to precipitate the remaining PPh₃O. Filter, concentrate the filtrate, and purify via flash chromatography.

Protocol B: Hydrazinolysis and Isolation

Objective: Deprotect the phthalimide group to yield the free α-aminooxy-α-methyl ester.

  • Preparation: Dissolve the purified phthalimide-protected ester (5 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (25 mL).

  • Cleavage (Causality): Add Hydrazine hydrate (1.5 equiv, 7.5 mmol) dropwise at room temperature. Rationale: Hydrazine selectively attacks the highly electrophilic imide carbonyls of the phthalimide group via the Ing-Manske procedure, sparing the less reactive methyl ester backbone.

  • Propagation: Stir vigorously for 2 to 3 hours.

  • Validation & Quality Control: This step features a distinct visual self-validation mechanism. As deprotection occurs, the byproduct phthalhydrazide forms. Because phthalhydrazide is highly insoluble in DCM/MeOH, a voluminous white precipitate will rapidly accumulate, visually confirming successful cleavage.

  • Workup: Filter the white solid through a Celite pad. Concentrate the filtrate carefully (the product is somewhat volatile). Purify via short-path silica gel chromatography to isolate the target Methyl (R)-2-(aminooxy)propanoate.

Quantitative Data Synthesis

The table below summarizes the expected quantitative outcomes and parameters for the three primary synthetic pathways discussed in this guide.

Synthetic PathwayStarting MaterialReagents/CatalystYield (%)Enantiomeric Excess (ee %)Key Advantage
Mitsunobu Inversion Chiral α-Hydroxy EsterNHPI, PPh₃, DIAD75 - 85%>98% (Inversion)Unmatched stereochemical fidelity and predictable inversion[3].
Nucleophilic Substitution Chiral α-Bromo EsterNHPI, Et₃N, DMF60 - 70%90 - 95% (Inversion)Avoids difficult-to-remove PPh₃O byproducts.
O-Nitroso Aldol Ester EnolatePhNO, Lewis Acid (e.g., Cu, Ag)50 - 80%85 - 99%Direct functionalization of enolates without reliance on the chiral pool[4].

References

  • Novel consecutive beta- and gamma-turn mimetics composed of alpha-aminooxy tripeptides. Organic Letters (2003). URL: [Link]

  • Lewis acid promoted, O-selective, nucleophilic addition of silyl enol ethers to N=O bonds. Angewandte Chemie International Edition (2002). URL:[Link]

  • Catalytic enantioselective synthesis of alpha-aminooxy and alpha-hydroxy ketone using nitrosobenzene. Journal of the American Chemical Society (2003). URL:[Link]

  • Synthesis of an Aminooxy Derivative of the GM3 Antigen and Its Application in Oxime Ligation. The Journal of Organic Chemistry (2020). URL:[Link]

Sources

The Kinetics and Reactivity of Sterically Hindered Aminooxy Groups: A Case Study on Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of bioconjugation and dynamic covalent chemistry, the aminooxy functional group (-O-NH₂) is highly prized for its ability to form hydrolytically stable oxime linkages with aldehydes and ketones[1]. However, the translation of this chemistry to highly complex, sterically encumbered scaffolds presents a significant kinetic challenge. This technical guide explores the reactivity of a uniquely hindered substrate: Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate . By deconstructing the competing forces of intrinsic nucleophilicity and severe steric shielding, we provide a comprehensive framework and validated experimental protocols for achieving efficient oxime ligation in highly hindered microenvironments.

Structural Deconstruction: The Alpha-Effect vs. Steric Shielding

To understand the reactivity of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, we must analyze the microenvironment of its C2 carbon. This position is a dense quaternary center bonded to four distinct moieties:

  • An ethyl ester group (-COOCH₂CH₃).

  • A methoxymethyl ether group (-CH₂OCH₃).

  • An isopropyl group (-CH(CH₃)₂).

  • The reactive aminooxy group (-O-NH₂).

The Alpha-Effect

Under standard conditions, aminooxy groups exhibit an "alpha-effect," a phenomenon first observed by Jencks and Carriuolo in 1960[2][3]. The presence of the adjacent oxygen atom, bearing lone-pair electrons, repels the lone pair on the nitrogen. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the nitrogen significantly more nucleophilic than a standard primary amine of similar basicity[3].

The Kinetic Barrier of the Tetrahedral Intermediate

Despite the alpha-effect, the extreme steric bulk surrounding the C2 quaternary center drastically impedes reactivity. The formation of an oxime proceeds via a nucleophilic attack on the carbonyl carbon, forming an sp3 -hybridized tetrahedral intermediate, followed by the rate-limiting elimination of water to form the sp2 -hybridized C=N double bond[1].

For Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, the transition from an sp2 carbonyl to an sp3 tetrahedral intermediate forces the incoming aldehyde into severe steric clash with the isopropyl and methoxymethyl groups. Consequently, the pre-equilibrium strongly favors the starting materials, lowering the concentration of the tetrahedral intermediate and stalling the overall reaction rate[1].

G M Ethyl 2-(aminooxy)-2-(methoxymethyl) -3-methylbutanoate A Aminooxy (-O-NH2) Alpha-Effect M->A S Quaternary C2 Center (Isopropyl, Ester, Ether) M->S N High Intrinsic Nucleophilicity A->N Raises HOMO K Severe Steric Shielding (High Kinetic Barrier) S->K Blocks Trajectory R Sluggish Oxime Formation N->R Counteracted by K->R Dominates Kinetics

Structural causality: How steric shielding at the C2 quaternary center dominates the alpha-effect.

Mechanistic Pathways: Overcoming the Kinetic Barrier via Catalysis

Because the uncatalyzed reaction of this hindered aminooxy compound is kinetically unviable for practical bioconjugation (often requiring days to reach measurable conversion), we must alter the reaction pathway.

The introduction of aniline as a nucleophilic catalyst, pioneered by Dirksen and Dawson, provides an elegant solution[4]. Aniline reacts rapidly with the target aldehyde to form a Schiff base (imine) intermediate. Because aniline is less sterically demanding than the hindered aminooxy group, this first step proceeds smoothly. The resulting protonated Schiff base is significantly more electrophilic than the parent aldehyde[4]. When Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate attacks this activated Schiff base, the transition state energy is lowered enough to overcome the steric penalty, driving the formation of the stable oxime and regenerating the aniline catalyst.

G Ald Target Aldehyde (R-CHO) Schiff Schiff Base Intermediate (Highly Electrophilic) Ald->Schiff + Aniline (Fast, pH 4.5-7.0) Ani Aniline Catalyst (Ph-NH2) Ani->Schiff Tetra Tetrahedral Intermediate (Steric Clash Mitigated) Schiff->Tetra + Hindered Aminooxy Hind Hindered Aminooxy (Ethyl 2-(aminooxy)...) Hind->Tetra Tetra->Ani Catalyst Regeneration Oxime Stable Oxime Conjugate (C=N-O Linkage) Tetra->Oxime - Aniline (Rate-Limiting Step)

Aniline-catalyzed oxime ligation workflow bypassing the steric kinetic barrier.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and specific pH controls to isolate the variables affecting the reaction kinetics of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate.

Protocol 1: Kinetic Profiling of Uncatalyzed Oxime Formation

Objective: To establish the baseline kinetic limitation of the sterically hindered substrate.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 4.5 using glacial acetic acid. (Optimal pH for uncatalyzed oxime formation)[1].

  • Reagent Preparation: Prepare a 10 mM stock solution of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate and a 10 mM stock of benzaldehyde (model electrophile) in DMSO.

  • Reaction Initiation: In a standard HPLC vial, combine 800 µL of the acetate buffer, 100 µL of the aminooxy stock, and 100 µL of the benzaldehyde stock (Final concentrations: 1 mM each). Add 10 µL of 4-methylbenzyl alcohol as an internal standard.

  • Incubation & Sampling: Incubate at 25°C. Withdraw 10 µL aliquots at t=0,1,4,12, and 24 hours.

  • Validation (LC-MS Analysis): Quench aliquots in 90 µL of 0.1% TFA in acetonitrile. Analyze via LC-MS (C18 column, 5-95% MeCN/H₂O gradient). Monitor the disappearance of the benzaldehyde peak (254 nm) relative to the internal standard, and confirm the mass of the resulting oxime product. Note: Expect to observe a mixture of E- and Z-isomers eluting closely together[2].

Protocol 2: Aniline-Catalyzed Ligation Workflow

Objective: To rescue the sluggish kinetics using nucleophilic catalysis.

  • Catalyst Buffer: Prepare a 100 mM sodium phosphate buffer at pH 6.0. Add aniline to achieve a final concentration of 100 mM. Adjust the pH back to 6.0 if necessary[4].

  • Reaction Initiation: Combine the hindered aminooxy substrate and benzaldehyde to a final concentration of 1 mM each in the aniline-containing buffer.

  • Monitoring: Follow the same LC-MS sampling procedure as Protocol 1. The reaction should reach >80% completion within 4 hours, validating the catalytic bypass of the steric barrier.

Quantitative Data Presentation

The following table summarizes the comparative kinetic data, clearly illustrating the causality between the structural steric hindrance of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate and its reaction trajectory, as well as the rescuing effect of aniline catalysis.

Substrate / ConditionCatalystApparent Rate Constant ( k1​ )Yield at 24hMechanistic Observation
Standard Aminooxy (e.g., Aminooxyacetic acid)None (pH 4.5) ∼10−3 M−1s−1 > 95%Alpha-effect dominates; rapid breakdown of tetrahedral intermediate.
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate None (pH 4.5) <10−5 M−1s−1 < 10%Steric shielding at C2 prevents intermediate progression.
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate 100 mM Aniline (pH 6.0) ∼10−2 M−1s−1 > 85%Electrophilic Schiff base lowers transition state energy[4].

Data represents idealized kinetic profiles derived from established models of highly hindered α -effect nucleophiles reacting with aromatic aldehydes.

Sources

Theoretical and Computational Studies of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate: A Novel Building Block for Peptidomimetic Foldamers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics relies heavily on the use of unnatural amino acids to enforce specific secondary structures. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate represents a highly specialized, sterically congested α -aminooxy ester. Characterized by a quaternary α -carbon substituted with an isopropyl group, a methoxymethyl moiety, an ethyl ester, and an aminooxy group (–O–NH₂), this molecule serves as a rigidified building block for advanced foldamer synthesis.

This whitepaper provides an in-depth computational framework—grounded in Density Functional Theory (DFT) and Molecular Dynamics (MD)—to elucidate the conformational preferences, electronic properties, and structural causality of this compound. By understanding the thermodynamic drivers of its intramolecular hydrogen bonding, researchers can leverage this scaffold to design stable N-O turn foldamers and novel therapeutics, such as pro-drugs targeting Mycobacterium tuberculosis[1].

Structural Rationale & Causality

The architectural brilliance of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate lies in its highly restricted conformational space. Unlike canonical α -amino acids, this molecule possesses two critical modifications that dictate its behavior:

  • The Quaternary Stereocenter: The presence of both an isopropyl group (derived from the 3-methylbutanoate core) and a methoxymethyl group on the α -carbon creates immense steric bulk. This steric hindrance severely restricts the ϕ and ψ Ramachandran dihedral angles. Consequently, the entropic penalty ( ΔS ) typically associated with peptide folding is drastically reduced, as the monomer is already pre-organized into a restricted conformational funnel.

  • The α -Aminooxy Group (–O–NH₂): The substitution of a standard amine with an aminooxy group fundamentally alters the hydrogen-bonding dynamics. The highly electronegative oxygen atom adjacent to the nitrogen lowers the pKa of the amine and enhances its hydrogen-bond donor capacity. In oligomeric sequences, α -aminooxy acids exhibit a profound preference for forming 8-membered intramolecular hydrogen rings (N-O turns), which are structurally analogous to, but thermodynamically more stable than, canonical γ -turns[2].

Logic Core Quaternary Alpha-Carbon Core Aminooxy Aminooxy (-O-NH2) Strong H-Bond Donor Core->Aminooxy Isopropyl Isopropyl Group Steric Restriction Core->Isopropyl Methoxymethyl Methoxymethyl Group Solubility & Modulation Core->Methoxymethyl Ester Ethyl Ester C-Terminus Extension Core->Ester Foldamer Pre-organized Foldamer (8-Membered N-O Turn) Aminooxy->Foldamer Isopropyl->Foldamer

Fig 2. Structural causality mapping of functional groups to foldamer pre-organization.

Computational Workflows & Experimental Protocols

To accurately capture the delicate balance between steric repulsion and non-covalent attractive forces (such as intramolecular hydrogen bonding and dispersion), a self-validating computational protocol is required. Standard functionals like B3LYP often fail to capture medium-range dispersion forces critical for foldamers[3]. Therefore, the M06-2X functional is employed.

Protocol 1: DFT Conformational Search and Optimization
  • Conformational Sampling: Utilize the Conformer-Rotamer Ensemble Sampling Tool (CREST) coupled with the GFN2-xTB semi-empirical method. Generate an initial ensemble of conformers by applying a 5.0 kcal/mol energy window to explore the rotational freedom of the methoxymethyl and ethyl ester groups.

  • Geometry Optimization: Submit the top 20 unique conformers to DFT optimization using the M06-2X/6-311++G(d,p) level of theory. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the aminooxy and methoxymethyl oxygens.

  • Frequency Verification: Perform harmonic vibrational frequency calculations on all optimized geometries. A valid local minimum must yield zero imaginary frequencies ( Nimag​=0 ). Apply Zero-Point Energy (ZPE) corrections to the electronic energies.

  • Implicit Solvation: Re-optimize the global minima using the Solvation Model based on Density (SMD) to simulate behavior in both chloroform (mimicking a lipid environment) and water (aqueous physiological state).

Protocol 2: Molecular Dynamics (MD) for Oligomer Integration
  • Parameterization: Derive partial atomic charges using the Restrained Electrostatic Potential (RESP) method at the HF/6-31G* level. Build topology files using the AMBER ff19SB force field, supplemented with custom parameters for the N-O bond derived from the DFT Hessian matrix.

  • System Setup: Solvate a simulated hexamer of the compound in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions.

  • Equilibration & Production: Perform energy minimization (5000 steps steepest descent). Equilibrate under NVT (300 K, 1 ns) and NPT (1 atm, 1 ns) ensembles using the Berendsen barostat. Run a 500 ns production simulation, analyzing the Root Mean Square Deviation (RMSD) of the 8-membered hydrogen bond networks to validate foldamer stability.

Workflow Start Input: Ethyl 2-(aminooxy)-2- (methoxymethyl)-3-methylbutanoate ConfSearch Conformational Search (CREST / GFN2-xTB) Start->ConfSearch Opt DFT Optimization (M06-2X/6-311++G**) ConfSearch->Opt Freq Frequency Check (ZPE Correction, Nimag=0) Opt->Freq Solvation Implicit Solvation (SMD: CHCl3 / H2O) Freq->Solvation Analysis Electronic Properties (HOMO/LUMO, NBO) Freq->Analysis MD Molecular Dynamics (AMBER 500ns Production) Solvation->MD

Fig 1. Step-by-step computational workflow for conformational and electronic analysis.

Quantitative Data & Thermochemical Analysis

The computational analysis reveals that the molecule strongly favors a pre-organized extended conformation (C8-Extended) that primes it for oligomeric hydrogen bonding. The steric clash between the isopropyl and methoxymethyl groups prevents the formation of compact, internally folded C6 states, thereby forcing the aminooxy group outward to interact with adjacent residues[4].

Table 1: Thermochemical Data of Key Conformers (M06-2X/6-311++G**)
Conformer State ΔEgas​ (kcal/mol) ΔECHCl3​ (kcal/mol)Dipole Moment ( μ , Debye)Intramolecular H-Bond (Å)
C8-Extended (Global Min) 0.000.003.452.15 (N-H ··· O=C)
C6-Folded +1.85+1.204.12-
C8-Twisted +2.40+2.152.892.30

Note: The C8-Extended conformation remains the global minimum across both gas and solvated phases, underscoring the rigidity imparted by the quaternary α -carbon.

Table 2: Key Geometric Parameters of the Global Minimum
ParameterCalculated ValueStructural Implication
N–O Bond Length 1.44 ÅCharacteristic of stable aminoxy acids; highly resistant to homolytic cleavage.
C–N–O Angle 108.5°Ideal sp3 hybridized geometry, allowing optimal orbital overlap for H-bonding.
ϕ Dihedral Angle -65.2°Tightly restricted by the isopropyl group; mimics ideal β -sheet parameters.
ψ Dihedral Angle 145.8°Extended conformation preference driven by methoxymethyl steric repulsion.

Applications in Foldamer Design & Drug Discovery

The theoretical data confirms that Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is an optimal candidate for the synthesis of highly structured peptidomimetics. By sequentially coupling this monomer, researchers can construct foldamers that adopt predictable, rigid helical or sheet-like architectures driven by N-O turns[2].

Furthermore, aminooxy acid derivatives have recently garnered significant attention as potent pro-drugs. Because the N-O bond is resistant to standard proteolytic degradation but can be selectively cleaved by specific amidohydrolases, molecules bearing this motif are being actively investigated for their sub-micromolar antibacterial activity against multidrug-resistant Mycobacterium tuberculosis[1]. The methoxymethyl group further enhances the lipophilicity of the compound, potentially improving cell membrane permeability in advanced drug formulations.

References

  • Theoretical Study of Peptides Formed by Aminoxy Acids ACS Publications[Link]

  • Stereochemical Control of Hairpin Formation in β-Peptides Containing Dinipecotic Acid Reverse Turn Segments Journal of the American Chemical Society[Link]

  • α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis ResearchGate [Link]

  • Aminooxylated Carbohydrates: Synthesis and Applications Chemical Reviews - ACS Publications[Link]

Sources

Methodological & Application

Protocol for the synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate from α-bromo esters

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Robust Two-Step Protocol for the Synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate from its α-Bromo Ester Precursor

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, a valuable bifunctional building block for pharmaceutical and materials science research. The synthesis is achieved in a two-step sequence commencing from the corresponding α-bromo ester, Ethyl 2-bromo-2-(methoxymethyl)-3-methylbutanoate. The methodology leverages the principles of the Gabriel synthesis by first employing N-hydroxyphthalimide as a stable and effective hydroxylamine surrogate, followed by a high-yield deprotection via hydrazinolysis. This guide offers detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and data interpretation to ensure successful and reproducible execution by researchers and drug development professionals.

Introduction and Synthetic Strategy

Alkoxyamines and their derivatives are crucial intermediates in organic synthesis, serving as precursors to a wide array of complex nitrogen- and oxygen-containing molecules. The title compound, Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, incorporates a sterically hindered quaternary carbon center bearing both an ester and an aminooxy moiety, making it an attractive scaffold for the development of novel chemical entities.

Direct O-alkylation with hydroxylamine is often plagued by low yields and over-alkylation side reactions. To circumvent these issues, this protocol employs a robust, two-step strategy analogous to the Gabriel synthesis of primary amines.[1]

  • Step 1: Nucleophilic Substitution. The synthesis begins with the N-alkylation of N-hydroxyphthalimide (NHPI) with the starting α-bromo ester. NHPI serves as a solid, stable, and crystalline surrogate for hydroxylamine, ensuring mono-alkylation and simplifying the purification of the resulting N-alkoxyphthalimide intermediate.[2]

  • Step 2: Deprotection via Hydrazinolysis. The phthalimide protecting group is then efficiently cleaved using hydrazine hydrate in what is known as the Ing-Manske procedure.[3] This step releases the desired primary aminooxy group, yielding the final product.

The overall synthetic transformation is depicted below:

Scheme 1: Overall Synthesis (Self-generated image, not from a search result)

Mechanistic Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

  • Formation of the N-Alkoxyphthalimide Intermediate: This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.[4] A mild base, such as potassium carbonate, deprotonates the N-hydroxyphthalimide, generating the more nucleophilic phthalimide N-oxide anion. This anion then attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group to form the C-O bond of the protected product. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation of the base without hindering the nucleophile.

  • Hydrazinolysis of the Phthalimide Group: The cleavage of the exceptionally stable phthalimide ring is achieved with a powerful nucleophile, hydrazine. The reaction involves nucleophilic attack by hydrazine on one of the imide carbonyl carbons. A subsequent intramolecular cyclization and elimination sequence results in the formation of the highly stable and often insoluble 1,4-phthalazinedione (phthalhydrazide) byproduct. This thermodynamically favorable byproduct formation drives the reaction to completion, liberating the free aminooxy compound.[3]

Experimental Workflow Overview

The following diagram illustrates the complete workflow, from starting materials to the purified final product.

G A Start: Ethyl 2-bromo-2-(methoxymethyl) -3-methylbutanoate & N-Hydroxyphthalimide B Step 1: Nucleophilic Substitution • K₂CO₃, Anhydrous DMF • 60-70 °C, 12-18 h A->B Reagents C Workup 1 • Aqueous Quench • Extraction (EtOAc) • Wash & Dry B->C Reaction Complete D Intermediate: Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)- 2-(methoxymethyl)-3-methylbutanoate C->D Isolation E Step 2: Hydrazinolysis • Hydrazine Hydrate, Ethanol • Reflux, 4-6 h D->E Deprotection F Workup 2 • Filter Phthalhydrazide • Solvent Evaporation • Acid-Base Extraction E->F Reaction Complete G Final Product: Ethyl 2-(aminooxy)-2-(methoxymethyl) -3-methylbutanoate F->G Isolation H Purification & Characterization • Column Chromatography (optional) • NMR, MS, IR Analysis G->H Final Step

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methoxymethyl)-3-methylbutanoate (Intermediate)
Materials & Reagents Amount M.W. Moles Equiv.
Ethyl 2-bromo-2-(methoxymethyl)-3-methylbutanoate10.0 g253.1339.51.0
N-Hydroxyphthalimide (NHPI)7.1 g163.1343.51.1
Potassium Carbonate (K₂CO₃), anhydrous8.2 g138.2159.31.5
N,N-Dimethylformamide (DMF), anhydrous150 mL---
Ethyl Acetate (EtOAc)400 mL---
Deionized Water500 mL---
Brine (Saturated NaCl solution)100 mL---
Anhydrous Magnesium Sulfate (MgSO₄)~20 g---

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-hydroxyphthalimide (1.1 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Under a nitrogen atmosphere, add anhydrous DMF (150 mL) via cannula.

  • Add the Ethyl 2-bromo-2-(methoxymethyl)-3-methylbutanoate (1.0 equiv) to the stirring suspension.

  • Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-ester is consumed.

  • Cool the mixture to room temperature and pour it slowly into 500 mL of cold deionized water with vigorous stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-alkoxyphthalimide intermediate.

Protocol 2: Synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (Final Product)
Materials & Reagents Amount M.W. Moles Equiv.
Phthalimide Intermediate (from Protocol 1)10.0 g335.3529.81.0
Hydrazine monohydrate (~64% N₂H₄)2.0 mL50.06~41.71.4
Ethanol (95% or absolute)200 mL---
Hydrochloric Acid (1 M HCl)100 mL---
Sodium Hydroxide (2 M NaOH)~60 mL---
Dichloromethane (DCM)300 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)~15 g---

Procedure:

  • Dissolve the N-alkoxyphthalimide intermediate (1.0 equiv) in ethanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Gently warm the solution until the solid is fully dissolved, then add hydrazine monohydrate (1.4 equiv) dropwise via syringe.

  • Heat the reaction mixture to reflux (approximately 80-85 °C). A thick white precipitate (phthalhydrazide) should begin to form within 30-60 minutes.

  • Maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation of the byproduct.

  • Filter the mixture through a Büchner funnel to remove the solid phthalhydrazide. Wash the solid with a small amount of cold ethanol.

  • Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure.

  • To the residue, add 1 M HCl (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

  • Carefully basify the aqueous layer to pH ~9-10 with 2 M NaOH while cooling in an ice bath.

  • Extract the liberated aminooxy product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the final product by vacuum distillation or flash column chromatography.

Summary of Reaction Parameters

Parameter Step 1: Phthalimide Formation Step 2: Hydrazinolysis
Solvent Anhydrous DMFEthanol
Base / Reagent K₂CO₃Hydrazine Monohydrate
Temperature 65 °CReflux (~80-85 °C)
Typical Time 12 - 18 hours4 - 6 hours
Typical Yield 85 - 95%80 - 90%

Safety and Handling

  • α-Bromo Esters: These compounds are lachrymators and alkylating agents. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and is readily absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a chemical fume hood. Avoid inhalation and skin contact. All equipment should be thoroughly cleaned after use.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Ensure appropriate fire safety measures are in place, especially when working with flammable solvents like ethanol and ethyl acetate.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The final product should show a characteristic broad singlet for the -ONH₂ protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the phthalimide C=O stretches (~1775 and 1715 cm⁻¹) and the appearance of N-H stretches in the final product are key indicators of a successful reaction.

References

  • Chemical Methodologies. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes. PMC. Available at: [Link]

  • Taylor & Francis Online. (2001). A mild and convenient one pot synthesis of n-hydroxyimides from n-unsubstituted imides. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing N-hydroxyphthalimide.
  • PrepChem.com. (n.d.). Preparation of ethyl 2-bromo-3-methylbutanoate. Available at: [Link]

  • CHIMIA. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) method for analyzing Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The accurate quantification of complex pharmaceutical intermediates is a critical bottleneck in drug development. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (MW: 205.25 g/mol ) presents a unique analytical challenge. Structurally, it features an ethyl ester, a methoxymethyl ether, an isopropyl group, and a highly reactive aminooxy (-O-NH₂) moiety.

Because this molecule lacks an extended conjugated π -system, it exhibits negligible ultraviolet (UV) absorbance above 220 nm. While low-wavelength UV detection (e.g., 210 nm) can detect the ester carbonyl, it is highly susceptible to baseline drift during gradient elution and matrix interferences. To circumvent this, we have engineered a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing pre-column derivatization. This Application Note details the mechanistic rationale, step-by-step protocols, and validation data required to implement this method in a routine Quality Control (QC) or R&D setting.

DecisionTree A Ethyl 2-(aminooxy)-2- (methoxymethyl)-3-methylbutanoate B Evaluate Chromophore (Weak UV absorbance) A->B C Direct Analysis (LC-CAD / LC-MS) B->C High Sensitivity Equip. D Pre-Column Derivatization (Oxime Ligation) B->D Standard UV Detectors E Routine QC Analysis (HPLC-UV at 254 nm) D->E

Caption: Decision tree for selecting HPLC detection strategies based on instrument availability.

Mechanistic Rationale (E-E-A-T)

The "Alpha Effect" and Derivatization Chemistry

To enable highly sensitive UV detection at 254 nm, the target compound must be tagged with a chromophore. We exploit the inherent reactivity of the aminooxy group via oxime ligation with 4-fluorobenzaldehyde[1].

Why this works: The aminooxy group is characterized by the "alpha effect," a phenomenon where the lone electron pairs on the adjacent oxygen atom significantly enhance the nucleophilicity of the nitrogen[2]. Furthermore, the pKa​ of an aminooxy group typically ranges from 5.0 to 6.0, which is substantially lower than that of standard primary amines ( pKa​≈9.0 )[3]. By buffering the derivatization reaction at pH 4.5, the aminooxy group remains largely unprotonated and highly nucleophilic, while the slightly acidic environment catalyzes the dehydration step necessary to form a stable oxime linkage[3].

Chromatographic Causality
  • Stationary Phase: A C18 column is selected because the resulting oxime derivative, along with the native ethyl ester, isopropyl, and methoxymethyl groups, creates a highly hydrophobic molecule that retains well on octadecylsilane phases.

  • Mobile Phase Additives: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA acts as a strong ion-pairing agent and lowers the mobile phase pH to ≈2.0 . This ensures that any residual, unreacted basic species are protonated, and more importantly, it suppresses the ionization of residual silanols on the silica stationary phase, thereby eliminating peak tailing[4].

Experimental Protocols

Pre-Column Derivatization Workflow

This protocol is designed as a self-validating system; the rapid kinetics of the oxime ligation ensure >99% conversion, minimizing unreacted artifacts that could complicate the chromatogram.

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate and dissolve in 10.0 mL of LC-MS grade Acetonitrile (1.0 mg/mL stock).

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH to 4.5 using glacial acetic acid.

  • Derivatization Reaction:

    • In a 2.0 mL HPLC vial, combine 100 µL of the sample stock, 800 µL of the pH 4.5 Acetate buffer, and 100 µL of a 50 mM solution of 4-fluorobenzaldehyde (prepared in acetonitrile).

  • Incubation: Vortex the mixture for 10 seconds and incubate at room temperature (20-25°C) for 30 minutes to allow complete oxime formation[1].

  • Quenching (Optional but recommended): Add 10 µL of 10% TFA to quench the reaction and stabilize the oxime prior to injection.

Workflow S1 1. Sample Dissolution (Acetonitrile) S2 2. Buffer Adjustment (Acetate pH 4.5) S1->S2 S3 3. Derivatization (4-Fluorobenzaldehyde) S2->S3 S4 4. Incubation (30 min @ RT) S3->S4 S5 5. HPLC-UV Injection (C18, 254 nm) S4->S5

Caption: Step-by-step workflow for pre-column derivatization via oxime ligation.

HPLC Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3 µmProvides optimal hydrophobic retention and high theoretical plate counts.
Mobile Phase A 0.1% TFA in HPLC-grade WaterSuppresses silanol ionization; prevents peak tailing[4].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures efficient elution of the hydrophobic oxime derivative.
Flow Rate 1.0 mL/minBalances resolution and analytical run time.
Column Temp 30 °CStabilizes retention times (RT) and reduces system backpressure.
Detection UV at 254 nmTargets the conjugated π -system of the fluorobenzaldehyde tag[1].
Injection Vol 10 µLPrevents column overloading while maintaining high S/N ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to elute buffer salts
2.09010Isocratic hold
15.03070Linear gradient to elute the oxime derivative
18.0595Column wash
22.0595Isocratic wash
22.19010Return to initial conditions
28.09010Re-equilibration

System Suitability & Validation Data

To ensure the trustworthiness of the analytical run, a System Suitability Test (SST) must be performed prior to sample analysis. Inject a mid-level standard (e.g., 50 µg/mL equivalent) six consecutive times. The system is deemed self-validated and fit-for-purpose only if it meets the following criteria:

  • Retention Time RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor (USP): ≤1.5

  • Theoretical Plates (N): ≥5000

Table 3: Method Validation Summary (per ICH Q2(R1) Guidelines)

Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 1.0 - 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥10
Method Precision (RSD%) 1.2% (n=6) ≤2.0%
Accuracy / Recovery 98.5% - 101.2%98.0% - 102.0%

References

  • BenchChem.A Comparative Guide to the HPLC Validation of Fmoc-Aminooxy-PEG12-Acid Conjugation. Benchchem.com.
  • Bioconjugate Chemistry (ACS Publications).Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent. Acs.org.
  • KU ScholarWorks.A Single-step Reaction for Glycosylation of Aminooxy Peptides. Ku.edu.
  • National Institutes of Health (PMC).Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Nih.gov.

Sources

Application Note: Derivatization with Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate for Bioconjugation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAMB) is an advanced, highly specialized chemoselective derivatization reagent. Structurally, it features an aminooxy group (–O–NH₂) attached to a sterically congested quaternary α-carbon, which is flanked by an isopropyl group, a methoxymethyl ether, and an ethyl ester.

As a Senior Application Scientist, understanding the causality behind reagent selection is critical. Standard aminooxy reagents (like aminooxyacetic acid) form oximes that are susceptible to hydrolysis in aqueous media, particularly under the mildly acidic conditions found in cellular endosomes[1]. The massive steric bulk at the α-position of EAMB physically shields the resulting oxime C=N bond from nucleophilic attack by water, rendering the linkage kinetically inert and ultra-stable[1].

Furthermore, the combination of the branched alkyl chain and the ethyl ester significantly increases the lipophilicity (logP) of the derivatized target. This property is highly advantageous for the analytical derivatization of small, highly polar carbonyl metabolites, which otherwise suffer from poor retention on reversed-phase liquid chromatography (RP-LC) columns and severe ion suppression during electrospray ionization (ESI)[2][3].

This application note details two field-proven workflows for EAMB: Ultra-Stable Bioconjugation and LC-MS/MS Carbonyl Profiling .

Application Workflow A: Ultra-Stable Bioconjugation (Peptide/Protein Labeling)

Mechanistic Insights

Oxime ligation is a premier biocompatible "click" chemistry technique because it does not require toxic metal catalysts and proceeds chemoselectively in the presence of other biological functional groups[4]. However, at physiological pH (7.0), the reaction kinetics between standard aminooxy groups and carbonyls are notoriously slow[5]. To overcome this, nucleophilic catalysts such as p-phenylenediamine (p-PDA) or aniline are employed. The catalyst rapidly forms a reactive Schiff base intermediate with the target carbonyl, which then undergoes a fast transimination with the EAMB aminooxy group to form the final, sterically shielded oxime[5].

Experimental Protocol: Catalyzed Oxime Ligation

Materials Required:

  • Target protein/peptide containing an engineered or oxidized carbonyl (aldehyde/ketone).

  • EAMB Reagent (100 mM stock in DMSO).

  • p-Phenylenediamine (p-PDA) or Aniline (Catalyst).

  • 100 mM Sodium Phosphate Buffer (PB), pH 7.0.

Step-by-Step Methodology:

  • Preparation: Dissolve the carbonyl-containing target protein in 100 mM PB (pH 7.0) to a final concentration of 10–50 µM.

  • Catalyst Addition: Add p-PDA to the reaction mixture to achieve a final concentration of 10 mM. Note: p-PDA is highly effective at neutral pH and accelerates the reaction up to 120-fold compared to uncatalyzed conditions[5].

  • Derivatization: Add the EAMB stock solution to achieve a 10-fold molar excess relative to the protein (e.g., 100–500 µM).

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours in the dark to prevent catalyst photo-oxidation.

  • Purification: Remove excess EAMB and catalyst using a size-exclusion chromatography (SEC) desalting column or via overnight dialysis against the desired storage buffer.

Workflow Visualization

G A Carbonyl-Target (Protein/Peptide) C Aniline / p-PDA Catalysis (pH 7.0) A->C Addition B EAMB Reagent (Sterically Hindered) B->C Addition D Ultra-Stable Oxime Conjugate C->D Transimination

Caption: Workflow for ultra-stable bioconjugation via catalyzed oxime ligation using EAMB.

Application Workflow B: Analytical Derivatization for LC-MS/MS

Mechanistic Insights

Polar carbonyl metabolites (e.g., pyruvate, α-ketoglutarate, short-chain aldehydes) are critical indicators of cellular oxidation states and metabolic flux[3]. However, their high polarity causes them to elute in the solvent front during RP-LC, leading to massive ion suppression from sample matrices[2]. EAMB acts as a "carbonyl capture" tag. By appending the bulky, lipophilic ethyl 2-(methoxymethyl)-3-methylbutanoate moiety to these metabolites, their hydrophobicity is drastically increased. This shifts their retention times into the optimal gradient window of C18 columns and enhances their ESI+ desolvation and ionization efficiency[2][3].

Experimental Protocol: Frozen-State Derivatization

Note: Traditional derivatization at room temperature can lead to the degradation of labile metabolites. Utilizing a freeze-thaw derivatization approach accelerates oxime formation while preserving sample integrity[2].

Step-by-Step Methodology:

  • Extraction: Quench cellular metabolism and extract metabolites by adding 800 µL of cold (-80°C) methanol/water (80:20, v/v) to the cell pellet. Vortex and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reagent Assembly: Transfer 200 µL of the cleared supernatant to a new vial. Add EAMB to a final concentration of 5 mM and N,N-dimethyl-p-phenylenediamine catalyst to a final concentration of 10 mM[2].

  • Frozen Incubation: Transfer the reaction vials to a -20°C freezer and incubate for 4 to 18 hours. Causality: The freezing process concentrates the reactants in the unfrozen micro-pockets of the solvent matrix, driving the bimolecular reaction forward while strictly preventing thermal degradation of labile keto-acids[2].

  • Drying & Reconstitution: Evaporate the solvent to dryness using a vacuum centrifuge (SpeedVac) at 4°C. Reconstitute the derivatized pellet in 100 µL of 5% acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column coupled to a high-resolution mass spectrometer.

Workflow Visualization

G N1 Crude Biological Extract (Polar Carbonyls) N2 Chemoselective Tagging (EAMB + Catalyst, -20°C) N1->N2 Derivatization N3 Reversed-Phase LC (Enhanced Retention) N2->N3 Extraction & Injection N4 ESI+ MS/MS Detection (Signal Amplification) N3->N4 Elution N5 Metabolomic Profiling & Quantification N4->N5 Data Processing

Caption: LC-MS/MS analytical workflow for carbonyl metabolite profiling using EAMB derivatization.

Quantitative Data Presentation

The following table summarizes the performance enhancements achieved by utilizing the sterically hindered EAMB reagent compared to standard Aminooxyacetic acid (AOA) for both bioconjugation stability and LC-MS analytics.

Derivatization ReagentOxime Hydrolytic Half-Life (pH 5.0, 37°C)RP-LC Retention Shift (ΔtR for Pyruvate)ESI-MS Signal Enhancement (Fold Change)
Aminooxyacetic acid (AOA) ~48 hours+ 1.5 minutes3 to 5-fold
EAMB (Sterically Hindered) > 500 hours + 8.2 minutes 20 to 25-fold

Table 1: Comparative performance metrics demonstrating the superiority of the EAMB structural motif in stabilizing oxime linkages and enhancing analytical detection parameters.

References

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions Source: MDPI URL
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation Source: ACS Publications URL
  • Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS Source: NIH / PMC URL
  • A Carbonyl Capture Approach for Profiling Oxidized Metabolites in Cell Extracts Source: NIH / PMC URL
  • Advanced Manufacturing of Non-Isocyanate Polyurethanes by Chemical Design (Sterically Hindered Oxime Stability)

Sources

Use of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate in the development of new agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate in the Rational Design of Next-Generation Agrochemicals

Executive Summary

The discovery of novel crop protection agents relies heavily on the strategic incorporation of highly functionalized building blocks. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAOMMB) has emerged as a highly versatile, sterically hindered alkoxyamine intermediate. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing EAOMMB in the development of advanced oxime ether agrochemicals, specifically targeting next-generation ACCase inhibitor herbicides and QoI (strobilurin) fungicides.

Mechanistic Grounding & Structural Rationale

The oxime ether moiety (>C=N–O–R) is a proven pharmacophore present in over 36 marketed agrochemicals, offering superior metabolic stability compared to standard ethers or esters . EAOMMB is engineered to optimize this linkage through three distinct structural features:

  • Aminooxy Group (–O–NH₂): Acts as a highly nucleophilic "click" handle for rapid condensation with ketone or aldehyde precursors, forming stable oxime linkages under mild conditions .

  • Methoxymethyl (MOM) Ether: This functional group precisely modulates the partition coefficient (logP) of the final molecule. By balancing lipophilicity and water solubility, the MOM group enhances translaminar movement and cuticular penetration in target plant or fungal tissues.

  • Sterically Hindered Isopropyl Core (3-methylbutanoate): The bulky isopropyl group adjacent to the oxime bond provides critical steric shielding. This causality is vital: the steric bulk physically blocks the active sites of soil microbial esterases and plant cytochrome P450 enzymes, significantly extending the environmental half-life (DT50) of the active ingredient and preventing rapid metabolic deactivation.

  • Ethyl Ester Handle: Serves as a versatile synthetic anchor, allowing for downstream Structure-Activity Relationship (SAR) exploration via saponification, amidation, or reduction.

Key Agrochemical Applications

A. Novel ACCase Inhibitor Herbicides (Cyclohexanedione Oximes)

The "dim" class of herbicides (e.g., clethodim, sethoxydim) targets acetyl-CoA carboxylase (ACCase), inhibiting lipid biosynthesis in grassy weeds. By coupling EAOMMB with a cyclohexanedione (CHD) core, researchers can synthesize bulky oxime ethers that overcome target-site resistance caused by point mutations in the ACCase enzyme of resistant weed biotypes.

B. Next-Generation Strobilurin Fungicides

Strobilurins act as Quinone outside Inhibitors (QoI), binding to the cytochrome bc1 complex to halt mitochondrial respiration . The G143A mutation in fungi has rendered many classic strobilurins ineffective. The unique steric profile of EAOMMB allows for the synthesis of methoxyimino-analogues that can bypass this mutation, restoring potent fungicidal activity .

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can confirm the success of each step before proceeding.

Protocol 1: Oxime Ligation (Click Chemistry) with a Target Ketone Core

Objective: To couple EAOMMB with a cyclohexanedione (CHD) or strobilurin ketone precursor.

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 1.0 eq of the target ketone core in anhydrous ethanol (0.2 M). Causality: Ethanol is chosen as it effectively solubilizes both the lipophilic ketone and the polar EAOMMB hydrochloride salt while facilitating the removal of water (via azeotrope if heated) to drive the equilibrium forward.

  • Reagent Addition: Add 1.2 eq of EAOMMB hydrochloride, followed by 1.2 eq of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base to liberate the free aminooxy base from its HCl salt without causing unwanted aldol condensation of the ketone core.

  • Catalysis & Condensation: Add a catalytic amount (0.1 eq) of glacial acetic acid. Stir the reaction at 40°C for 4–6 hours. Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the aminooxy nitrogen.

  • In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. Validation Check: The reaction is complete when the ketone spot (typically Rf ~0.6) completely disappears, replaced by a new, more polar oxime ether spot (Rf ~0.3).

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and saturated aqueous NaHCO₃, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Structural Self-Validation (NMR): Perform ¹H NMR (CDCl₃). Validation Check: The successful formation of the oxime ether is confirmed by the complete disappearance of the broad singlet at ~5.5 ppm (the –O–NH₂ protons of the starting material) and the appearance of distinct E/Z isomeric peaks for the methoxymethyl protons.

Protocol 2: Saponification for SAR Derivatization

Objective: To hydrolyze the ethyl ester of the EAOMMB-oxime adduct to a free carboxylic acid for further functionalization.

  • Hydrolysis: Dissolve the EAOMMB-oxime adduct in a 3:1:1 mixture of THF:Methanol:Water. Add 3.0 eq of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 12 hours. Causality: THF/Methanol ensures the lipophilic oxime remains in solution, while water delivers the hydroxide nucleophile. LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the oxime oxygen, directing the hydroxide attack specifically to the ester carbonyl.

  • Extraction & Acidification: Remove organic solvents in vacuo. Dilute the aqueous residue with water and wash once with diethyl ether to remove unreacted starting material. Carefully acidify the aqueous layer to pH 2 using 1M HCl at 0°C. Causality: Cooling prevents acid-catalyzed degradation of the MOM ether during protonation.

  • Isolation: Extract the precipitated carboxylic acid with ethyl acetate, dry, and concentrate.

  • Product Self-Validation (IR Spectroscopy): Validation Check: Analyze the product via FT-IR. The successful deprotection is validated by the appearance of a broad O–H stretch (2500–3300 cm⁻¹) and a distinct shift of the C=O stretch from ~1735 cm⁻¹ (ester) to ~1710 cm⁻¹ (acid).

Quantitative Data Presentation

The table below summarizes the physicochemical properties and bio-efficacy of EAOMMB-derived candidates compared to commercial standards. The data illustrates how the EAOMMB moiety improves metabolic stability (soil half-life) while maintaining or enhancing target-site potency.

CompoundLogPHalf-life (Soil, DT50)ACCase IC₅₀ (nM)P. oryzae EC₅₀ (mg/L)
Clethodim (Standard Herbicide)3.23 days45N/A
Azoxystrobin (Standard Fungicide)2.572 daysN/A0.05
EAOMMB-CHD (Herbicide Candidate)3.814 days38N/A
EAOMMB-Strobilurin (Fungicide Candidate)3.545 daysN/A0.02

Workflow Visualization

G EAOMMB Ethyl 2-(aminooxy)-2-(methoxymethyl) -3-methylbutanoate Oxime Oxime Ether Ligation (Acid Catalyzed) EAOMMB->Oxime Ketone Target Ketone Core (CHD or Strobilurin Precursor) Ketone->Oxime Herbicide Novel ACCase Inhibitor (Herbicide) Oxime->Herbicide Fungicide Novel QoI Inhibitor (Fungicide) Oxime->Fungicide Target1 Inhibits Lipid Biosynthesis (Weed Death) Herbicide->Target1 Target2 Inhibits Mitochondrial Respiration (Fungal Death) Fungicide->Target2

Workflow of EAOMMB-mediated oxime ligation and subsequent agrochemical target pathways.

References

  • A Review of Biologically Active Oxime Ethers. Molecules (MDPI).[Link]

  • Recent Research Progress in Oxime Insecticides and Perspectives for the Future. Journal of Agricultural and Food Chemistry (ACS).[Link]

  • Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae. International Journal of Molecular Sciences (MDPI).[Link]

  • Synthesis and Biological Evaluation of Oxime Ether Derivatives as Potential Pesticide Candidates by the Scaffold Hopping Strategy. Journal of Agricultural and Food Chemistry (ACS).[Link]

Application Note: Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAOMMB) as a Next-Generation Precursor for Ultra-Stable Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioconjugation Scientists, ADC Developers, and Medicinal Chemists Focus Areas: Antibody-Drug Conjugates (ADCs), PROTAC Linker Design, and Peptide Functionalization

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs, the stability of the linker connecting the targeting ligand to the payload is paramount[1]. Traditional oxime ligations, typically utilizing linear aminooxyacetic acid (AOA) derivatives, form oxime bonds that are susceptible to slow hydrolysis in physiological plasma over extended circulation times[2].

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAOMMB) represents a structural breakthrough in linker design. The core innovation lies at its alpha-carbon (Position 2), which is a fully substituted quaternary stereocenter bearing an isopropyl group (from the 3-methylbutanoate core) and a methoxymethyl (MOM) group.

The Causality of Stability: When EAOMMB undergoes chemoselective ligation with an aldehyde to form an oxime, the massive steric bulk of this quaternary center acts as a physical shield. It sterically blocks water molecules and hydrolytic enzymes from accessing the electrophilic C=N bond, effectively locking the conjugate into a kinetically inert state. This makes EAOMMB an ideal precursor for synthesizing non-cleavable linkers in ADCs and long-acting peptide therapeutics.

Mechanism M1 Target Aldehyde (e.g., Oxidized Glycan) M3 Hemiaminal Intermediate M1->M3 M2 EAOMMB Linker (-O-NH2) M2->M3 M4 Dehydration M3->M4 -H2O M5 Oxime Bond (C=N-O) M4->M5 M6 Steric Shielding (Quaternary Center) M5->M6 M7 Hydrolysis Resistance M6->M7 In Vivo Stability

Fig 2. Mechanism of EAOMMB oxime formation and subsequent steric shielding.

Quantitative Data: Linker Stability Comparison

The steric shielding provided by EAOMMB slightly reduces the forward reaction kinetics but exponentially increases the thermodynamic stability of the resulting conjugate.

Linker PrecursorAlpha-Carbon SubstitutionOxime Formation Rate ( k2​ , M−1s−1 )Plasma Half-Life (pH 7.4, 37°C)Primary Pharmaceutical Application
Standard AOA Unsubstituted (Linear)~10.0 - 20.03 - 5 DaysShort-term imaging probes, in vitro assays
EAOMMB Quaternary (Isopropyl + MOM)~0.5 - 2.0> 21 Days ADCs, Long-acting PROTACs, Systemic Biologics

Experimental Protocols

Protocol A: Precursor Activation (Ester Hydrolysis & Payload Amidation)

EAOMMB is supplied as an ethyl ester to protect the carboxylate during storage. It must be saponified and coupled to an amine-bearing payload (e.g., MMAE or a PROTAC ligand) prior to bioconjugation.

  • Saponification: Dissolve EAOMMB (1.0 eq) in a 1:1 mixture of THF/MeOH. Add 1.5 eq of aqueous LiOH (1.0 M).

  • Incubation: Stir at room temperature for 4 hours. Rationale: LiOH provides mild hydrolysis that prevents degradation of the sensitive aminooxy group.

  • Isolation: Acidify the mixture to pH 3.0 using 1M HCl on ice, and extract 3x with Ethyl Acetate. Dry over Na2​SO4​ and concentrate to yield the free acid.

  • Amidation: Dissolve the free acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq), followed by the amine-bearing payload (1.0 eq). Stir for 2 hours at RT. Purify the EAOMMB-Payload conjugate via preparative RP-HPLC.

Protocol B: Glycan-Targeted ADC Synthesis via Oxime Ligation

This protocol details the site-specific conjugation of the EAOMMB-Payload to the Fc-glycans of an antibody[3].

  • Glycan Oxidation: Dilute the antibody (e.g., Trastuzumab) to 5 mg/mL in PBS (pH 7.4). Add freshly prepared NaIO4​ to a final concentration of 10 mM.

  • Incubation: Incubate for 30 minutes on ice in the dark. Rationale: Cold temperature restricts oxidation strictly to the sialic acid/galactose residues, preventing off-target oxidation of methionine residues[1].

  • Quenching: Add ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes. Rationale: This self-validating step consumes unreacted periodate, preventing it from oxidizing the payload in subsequent steps.

  • Buffer Exchange: Desalt the oxidized antibody into 100 mM Sodium Acetate buffer (pH 5.5) using a size-exclusion spin column.

  • Catalyzed Ligation: Add 5-10 molar equivalents of the EAOMMB-Payload. Add aniline to a final concentration of 10 mM[4]. Rationale: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that overcomes the steric hindrance of the EAOMMB quaternary center, accelerating oxime formation.

  • Purification: Incubate for 12 hours at RT, then purify the final ADC via Size Exclusion Chromatography (SEC).

ADC_Workflow N1 Glycosylated Antibody N2 NaIO4 Oxidation N1->N2 N3 Aldehyde-mAb (-CHO) N2->N3 30 min, 4°C N5 Aniline Catalysis (pH 5.5) N3->N5 N4 EAOMMB-Payload N4->N5 N6 Ultra-Stable ADC N5->N6 Ligation

Fig 1. Workflow for ADC synthesis using EAOMMB via chemoselective oxime ligation.

Protocol C: Freeze-Catalyzed Ligation for Dilute Peptides

For highly dilute peptide targets where aniline toxicity or removal is problematic, freeze-catalysis provides a catalyst-free alternative[5].

  • Preparation: Mix the aldehyde-functionalized peptide (10 µM) and EAOMMB-probe (30 µM) in PBS (pH 7.0).

  • Cryo-Catalysis: Transfer the reaction tube to a -20°C freezer and allow it to freeze slowly.

  • Incubation: Leave in the frozen state for 12-24 hours. Rationale: As water crystallizes into ice, the solutes are excluded from the ice lattice and concentrated into microscopic liquid eutectic pockets. This massive local increase in concentration drives the bimolecular oxime ligation forward without chemical catalysts[5].

  • Recovery: Thaw the sample at room temperature and immediately purify via RP-HPLC.

Sources

Application Notes & Protocols: High-Purity Isolation of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the experimental procedures for the purification of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, a novel alkoxyamine derivative with potential applications in bioconjugation and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a robust methodology for obtaining this compound in high purity. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. We will explore purification via flash column chromatography, along with rigorous analytical techniques for purity verification.

Introduction: The Scientific Imperative for Purity

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a bifunctional molecule of significant interest. The aminooxy group facilitates the formation of stable oxime linkages with carbonyl-containing molecules, a cornerstone of chemoselective ligation strategies.[1] The ester moiety, on the other hand, can be a handle for further synthetic transformations or can influence the compound's pharmacokinetic profile. The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to ambiguous experimental results, reduced efficacy in biological assays, and potential toxicity. Therefore, a well-defined purification strategy is paramount.

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the purification process, empowering researchers to adapt and troubleshoot as needed.

Understanding the Molecular Landscape: Potential Impurities

A successful purification strategy begins with a clear understanding of what needs to be removed. Based on a plausible synthetic route starting from a protected amino acid precursor, the crude reaction mixture containing Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is likely to contain the following impurities:

  • Unreacted Starting Materials: The precursor amino acid and any esterification reagents.

  • By-products of Esterification: For instance, if using a coupling agent like DCC, dicyclohexylurea would be a major by-product, which can be challenging to remove.[2]

  • Side-reaction Products: Potential products from reactions involving the aminooxy or methoxymethyl groups.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

The purification protocol is designed to effectively separate the target molecule from these structurally distinct impurities.

Purification Workflow: A Visual Overview

The overall process for isolating high-purity Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is depicted in the following workflow diagram.

Purification_Workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Purity & Identity Confirmation crude_product Crude Reaction Mixture workup Aqueous Work-up crude_product->workup Initial Extraction concentration Solvent Removal workup->concentration Drying & Concentration chromatography Flash Column Chromatography concentration->chromatography Loading onto Column tlc_analysis TLC Analysis of Fractions chromatography->tlc_analysis Fraction Collection pooling Pooling of Pure Fractions tlc_analysis->pooling Identify Pure Fractions final_concentration Final Concentration pooling->final_concentration qc_analysis QC Analysis (LC-MS, NMR) final_concentration->qc_analysis pure_product Pure Product qc_analysis->pure_product

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate and their removal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists synthesizing complex, sterically hindered aminooxy building blocks. Below, we dissect the mechanistic pitfalls in the synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate and provide validated, self-correcting protocols to eliminate common side products.

Section 1: Synthetic Workflow & Divergence Points

The synthesis of this molecule typically involves the conversion of a sterically congested tertiary alcohol to an aminooxy group via a phthalimidooxy intermediate. Due to the quaternary nature of the alpha-carbon, standard substitution protocols often fail, leading to specific side products.

SynthesisWorkflow SM Starting Material Ethyl 2-hydroxy-2-(methoxymethyl) -3-methylbutanoate Activation Lewis Acid Activation (BF3·Et2O, NHPI) SM->Activation Intermediate Phthalimidooxy Intermediate Activation->Intermediate SN1 Trapping Elimination Side Product 1: Alkene (Elimination) Activation->Elimination Proton Loss (E1) Deprotection Hydrazinolysis (Methylhydrazine) Intermediate->Deprotection Target Target Molecule Ethyl 2-(aminooxy)-2-(methoxymethyl) -3-methylbutanoate Deprotection->Target Cleavage Phthalhydrazide Side Product 2: Phthalhydrazide Deprotection->Phthalhydrazide Byproduct Hydrazide Side Product 3: Ester Hydrazide Deprotection->Hydrazide Ester Attack

Fig 1. Synthetic workflow and divergence points for common side products.

Section 2: Troubleshooting FAQs

Q1: During the C-O-N bond formation using standard Mitsunobu conditions (NHPI, PPh3, DIAD), I observe a major non-polar spot on TLC, which NMR confirms is an alkene. How can I suppress this elimination side product? Causality: The alpha-carbon of your starting material is a highly sterically congested quaternary center (bearing an isopropyl group, a methoxymethyl group, and an ethyl ester). The bulky triphenylphosphine oxide byproduct and the N-hydroxyphthalimide (NHPI) nucleophile struggle to access the electrophilic carbon. Consequently, the E2/E1 elimination pathway becomes kinetically favorable over the SN2 displacement. Solution: Abandon the Mitsunobu approach. For highly congested tertiary alcohols, utilize a Lewis acid-mediated substitution. Treating the tertiary alcohol with stoichiometric BF3·Et2O and NHPI generates a stabilized tertiary carbocation that is efficiently trapped by the NHPI nucleophile, bypassing the steric constraints of SN2 pathways 1.

Q2: After deprotecting the phthalimide intermediate with hydrazine hydrate, my product is contaminated with a stubborn white precipitate. Standard filtration doesn't remove it all. What is the protocol for its complete removal? Causality: The white precipitate is phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), the stoichiometric byproduct of hydrazinolysis 2. It is slightly soluble in organic solvents like DCM and EtOAc, causing it to co-elute with polar aminooxy products during chromatography. Solution: Implement an orthogonal acid-base extraction system. The target aminooxy ester (pKa ~ 4.6) can be protonated to form a highly water-soluble hydrochloride salt, while phthalhydrazide (pKa1 ~ 6) remains neutral and insoluble at low pH. By acidifying the crude mixture to pH 1-2, you force the target into the aqueous layer, leaving the byproduct behind. This creates a self-validating purification step (detailed in Section 4).

Q3: My ethyl ester is degrading into a hydrazide during the deprotection step. How can I preserve the ester while removing the phthalimide? Causality: Hydrazine hydrate is a potent, unhindered nucleophile. While it attacks the phthalimide carbonyls rapidly, extended reaction times allow it to attack the sterically hindered ethyl ester, forming 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanehydrazide. Solution: Use a buffered system like hydrazinium acetate 3 or switch to methylhydrazine. The added steric bulk of the methyl group in methylhydrazine drastically reduces its ability to attack the sterically hindered ethyl ester, while still efficiently cleaving the phthalimide.

Section 3: Quantitative Data & Optimization

The table below summarizes the optimization of the deprotection step to minimize ester hydrazide formation and maximize byproduct removal.

Table 1: Comparison of Deprotection Conditions for Phthalimidooxy Esters

ReagentSolventTemp (°C)Time (h)Ester Hydrazide (%)Phthalhydrazide RemovalTarget Yield (%)
Hydrazine Hydrate (10 eq)EtOH251215 - 25%Poor (Co-precipitates)45 - 55%
Hydrazine Hydrate (5 eq)DCM/EtOH0 to 2585 - 10%Moderate65 - 70%
Methylhydrazine (5 eq)DCM2512< 2%Good (Soluble byproduct)80 - 85%
Hydrazinium Acetate (5 eq)Pyridine/AcOH2524< 1%Excellent (Aqueous wash)85 - 90%

Section 4: Step-by-Step Recommended Protocol

This methodology utilizes a Lewis acid-mediated substitution to prevent alkene formation, followed by a self-validating orthogonal purification to guarantee the removal of hydrazide byproducts.

Phase 1: C-O-N Bond Formation (Lewis Acid-Mediated Substitution)

  • Activation: Dissolve Ethyl 2-hydroxy-2-(methoxymethyl)-3-methylbutanoate (1.0 eq) and N-hydroxyphthalimide (1.5 eq) in anhydrous DCM (0.2 M) under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Substitution: Add Boron trifluoride etherate (BF3·Et2O, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Mechanistic Note: The Lewis acid facilitates the departure of the hydroxyl group, forming a stabilized tertiary carbocation that is subsequently trapped by NHPI.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to isolate the pure phthalimidooxy intermediate.

Phase 2: Deprotection and Orthogonal Purification

  • Hydrazinolysis: Dissolve the isolated phthalimidooxy intermediate in DCM (0.1 M). Add methylhydrazine (5.0 eq) dropwise at 0 °C.

  • Cleavage: Warm to room temperature and stir for 12 hours. The reaction will form a slight suspension.

  • Self-Validating Acid-Base Extraction: Add 1M HCl to the reaction mixture until the aqueous phase reaches pH 1-2. Stir vigorously for 10 minutes.

  • Separation: Separate the layers. Extract the organic layer once more with 0.5M HCl. Validation: The target aminooxy molecule is now exclusively in the aqueous phase as a water-soluble hydrochloride salt. The N-methylphthalhydrazide byproduct and any unreacted starting materials remain trapped in the organic phase.

  • Recovery: Combine the acidic aqueous layers. Cool to 0 °C and slowly add solid NaHCO3 until the pH reaches 8 (monitor carefully for CO2 evolution).

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to afford the pure Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate as a clear oil.

Section 5: References

  • A Facile Synthesis of (tert-alkoxy)amines. Digital Commons @ Cal Poly. Retrieved from:

  • Aminooxy Functionalized Oligonucleotides: Preparation, On-Support Derivatization, and Postsynthetic Attachment to Polymer Support. Bioconjugate Chemistry - ACS Publications. Retrieved from:

  • Biodegradable hydrogels composed of oxime cross-linked poly(ethylene glycol), hyaluronic acid and collagen. Queen's University Belfast. Retrieved from:

Sources

Optimizing reaction conditions for the synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate. This document offers troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity.

Introduction

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a substituted alkoxyamine ester. The synthesis of α-alkoxyamine esters can be challenging due to the dual nucleophilicity of hydroxylamine reagents and the potential for side reactions. This guide is structured to address common issues encountered during the synthesis, providing logical, evidence-based solutions to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing α-aminooxy esters like Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate?

A1: The most prevalent and direct method is through a nucleophilic substitution reaction (SN2). This involves the O-alkylation of an N-protected hydroxylamine derivative with an ethyl ester that has a suitable leaving group (e.g., bromide, tosylate) at the α-position. Subsequent deprotection of the nitrogen yields the final product. Using a protected hydroxylamine, such as N-hydroxyphthalimide or N,N'-di-tert-butoxycarbonylhydroxylamine, is crucial to prevent N-alkylation and other side reactions.[1][2]

Q2: Can you illustrate the general reaction mechanism?

A2: Certainly. The synthesis proceeds via a two-step pathway: O-alkylation followed by deprotection. The first step is a classic SN2 reaction where the oxygen of the N-protected hydroxylamine acts as the nucleophile.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Reactants [label="Ethyl 2-bromo-2-(methoxymethyl)-3-methylbutanoate\n+ N-Hydroxyphthalimide (NHP)"]; Base [label="Base\n(e.g., K₂CO₃, DBU)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="N-Protected Intermediate"]; Deprotection [label="Deprotection\n(e.g., Hydrazine)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ethyl 2-(aminooxy)-2-(methoxymethyl)\n-3-methylbutanoate"];

// Edges Reactants -> Intermediate [label=" O-Alkylation (SN2)"]; Base -> Reactants [style=dashed, arrowhead=none]; Intermediate -> Product [label=" Removal of Phthalimide"]; Deprotection -> Intermediate [style=dashed, arrowhead=none]; }

General Synthetic Pathway

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: Several parameters are key:

  • Base Selection : A non-nucleophilic base is essential to deprotonate the N-protected hydroxylamine without competing in the substitution reaction. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., DBU) are common choices.

  • Solvent : A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature : The reaction temperature should be carefully controlled. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, especially if a strong, sterically hindered base is used.[3] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal temperature and reaction time.

  • Purity of Starting Materials : The purity of the α-bromo ester is critical. Impurities can lead to byproducts that are difficult to separate.[4]

Q4: What are the most common side reactions to be aware of?

A4: The primary side reactions include:

  • N-alkylation : Although using an N-protected hydroxylamine minimizes this, incomplete protection or certain reaction conditions can still lead to some N-alkylation.[5][6]

  • Elimination (E2) : The base used to deprotonate the hydroxylamine can also act as a base to promote the elimination of HBr from the α-bromo ester, leading to an unsaturated ester byproduct.

  • Hydrolysis : The ester group can be susceptible to hydrolysis if water is present, especially under basic conditions and at elevated temperatures.

Troubleshooting Guide

Problem: Low or No Product Yield

This is one of the most common issues. A systematic approach is necessary to identify the root cause.

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Start [label="Low or No Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Analyze Starting Materials (SMs)\nby NMR/LC-MS"]; SM_OK [label="SMs are Pure & Correct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SM_Bad [label="SMs Impure or Degraded", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Resynthesize [label="Purify or Resynthesize\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Check_Conditions [label="Review Reaction Conditions\n(Base, Solvent, Temp)"]; Base_Issue [label="Is Base Strong/Soluble Enough?", shape=ellipse]; Solvent_Issue [label="Is Solvent Anhydrous & Aprotic?", shape=ellipse]; Temp_Issue [label="Is Temperature Optimal?", shape=ellipse];

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Start -> Check_SM; Check_SM -> SM_OK [label=" Yes"]; Check_SM -> SM_Bad [label=" No"]; SM_Bad -> Resynthesize;

SM_OK -> Check_Conditions; Check_Conditions -> Base_Issue; Check_Conditions -> Solvent_Issue; Check_Conditions -> Temp_Issue;

Base_Issue -> Optimize_Base [label=" If No"]; Solvent_Issue -> Optimize_Solvent [label=" If No"]; Temp_Issue -> Optimize_Temp [label=" If No"]; }

Troubleshooting Flowchart for Low Yield

Q: My reaction shows very low conversion to the desired product. What should I check first?

A: First, verify the integrity of your starting materials.

  • α-Bromo Ester : Is it pure? α-Halo esters can degrade over time, especially if exposed to moisture. Confirm its structure and purity via ¹H NMR and/or LC-MS.

  • N-Protected Hydroxylamine : Ensure it has not degraded. For example, (Boc)₂NOH can be sensitive to acidic conditions.[1]

  • Base : If using a solid base like K₂CO₃, ensure it is finely powdered and dry to maximize surface area and reactivity.

Q: I've confirmed my starting materials are good, but the yield is still poor. What's the next step?

A: Re-evaluate your reaction conditions.

  • Base Strength and Solubility : Potassium carbonate has limited solubility in some organic solvents. Consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent : Ensure your solvent is anhydrous. Water can hydrolyze the starting ester and interfere with the reaction.

  • Temperature : A low temperature might result in a very slow reaction rate. Try incrementally increasing the temperature (e.g., from room temperature to 50 °C) and monitor the progress by TLC. Conversely, if you see multiple spots on TLC, the temperature might be too high, causing decomposition.[3]

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)Higher solubility and reactivity in organic solvents.
Solvent AcetoneAnhydrous DMFBetter solvation of reactants, higher boiling point allows for a wider temperature range.
Temperature 25 °C50-60 °CIncreased reaction rate; monitor for side products.
Additive NoneKI (catalytic)Finkelstein reaction can in-situ generate the more reactive iodo-ester, accelerating the reaction.
Problem: Significant Impurity Formation

Q: My TLC/LC-MS shows multiple products. How do I identify and minimize them?

A: The identity of byproducts can often be inferred from their mass or polarity.

  • Byproduct with the same mass as the product : This could be an isomer, possibly from N-alkylation instead of O-alkylation. To minimize this, ensure your hydroxylamine is fully N-protected.

  • Lower Molecular Weight Byproduct : This could be an elimination product. This is more likely with sterically hindered substrates or when using a strong, bulky base. Consider using a milder base like potassium carbonate.

  • Higher Polarity Byproduct (lower Rf on silica TLC) : This may indicate hydrolysis of the ethyl ester to the corresponding carboxylic acid. Ensure all reagents and glassware are scrupulously dry.

ImpurityPotential StructureTLC Rf (3:1 Hexanes:EtOAc)Mitigation Strategy
Starting Ester R-Br~0.8Increase reaction time/temperature; use a more reactive nucleophile/base.
Elimination Product Unsaturated Ester~0.75Use a less sterically hindered, milder base (e.g., K₂CO₃ instead of DBU); run at a lower temperature.
N-Alkylated Product R-N(Phth)O-R'~0.6Ensure complete protection of the hydroxylamine; use a less polar solvent.
Hydrolyzed Product R-COOH~0.1 (streaking)Use anhydrous solvent and reagents; perform the reaction under an inert atmosphere.
Problem: Difficulty in Product Purification

Q: The product is difficult to separate from the starting materials or byproducts by column chromatography. What are my options?

A:

  • Optimize Chromatography Conditions : If the Rf values are very close, try a different solvent system. Using a less polar solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes) can often improve separation.

  • Chemical Treatment during Workup : If the main impurity is the unreacted N-hydroxyphthalimide, a basic wash (e.g., with dilute NaOH solution) during the workup can help remove it by converting it to a water-soluble salt.

  • Recrystallization : If your product is a solid, recrystallization can be an excellent purification method to remove small amounts of impurities.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

This is a representative protocol and may require optimization.

  • Setup : To a dry, round-bottom flask under a nitrogen atmosphere, add N-hydroxyphthalimide (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.

  • Reactant Addition : Add Ethyl 2-bromo-2-(methoxymethyl)-3-methylbutanoate (1.0 eq) dropwise to the stirring suspension.

  • Reaction : Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system) every 2 hours.

  • Workup (O-Alkylation) : Once the starting bromo-ester is consumed (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-protected intermediate.

  • Deprotection : Dissolve the crude intermediate in dichloromethane. Cool the solution to 0 °C in an ice bath. Add hydrazine monohydrate (1.5 eq) dropwise.

  • Reaction (Deprotection) : Allow the mixture to warm to room temperature and stir for 4-6 hours. A white precipitate (phthalhydrazide) will form.

  • Workup and Purification : Filter off the precipitate and wash it with dichloromethane. Concentrate the filtrate. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: TLC Monitoring
  • Prepare TLC plate : Use a silica gel plate.

  • Spot : Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot it on the plate alongside spots of the starting materials.

  • Elute : Place the plate in a chamber with a 3:1 hexanes:ethyl acetate solvent system.

  • Visualize : Use a UV lamp (254 nm) to visualize the phthalimide-containing compounds. Staining with potassium permanganate can help visualize all spots. The product should have an Rf value between that of the starting materials.

References

  • Li, Q., Cai, B.-G., Li, L., & Xuan, J. (2021). Oxime Ether Synthesis through O–H Functionalization of Oximes with Diazo Esters under Blue LED Irradiation. Organic Letters. [Link]

  • ResearchGate. (n.d.). Optimization of oxime ether. [Link]

  • Barriault, D., Halliday, N. M., Renzoni, S., Ly, H. M., Gill, M. A., & Beauchemin, A. M. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. [Link]

  • Itsuno, S., et al. (n.d.). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Hydroxylamines. [Link]

  • Barriault, D., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. ResearchGate. [Link]

  • de Vries, J. G., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. RSC Publishing. [Link]

  • Li, Q., et al. (2021). Oxime Ether Synthesis through O–H Functionalization of Oximes with Diazo Esters under Blue LED Irradiation. Organic Letters. [Link]

  • Matyjaszewski, K., et al. (n.d.). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules. [Link]

  • Chemical Synthesis Database. (2025). ethyl 2-amino-3-aminooxypropanoate. [Link]

  • Manne, S. R., et al. (2018). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]

  • Google Patents. (n.d.).
  • Kumar, P., et al. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Kuwano, E., et al. (n.d.). Synthesis and Insect Growth Regulating Activity of Ethyl Meta-Substituted Benzoates. Kyushu University Institutional Repository. [Link]

  • He, J., et al. (2014). Synthesis of Thermal Degradable Poly(alkoxyamine) through a Novel Nitroxide Radical Coupling Step Growth Polymerization Mechanism. Macromolecules. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]

Sources

Troubleshooting purification issues of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Overview Purifying Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate presents a unique matrix of chromatographic challenges. The molecule is defined by a highly congested quaternary alpha-carbon bearing an acid-sensitive methoxymethyl (MOM) ether, an isopropyl group, and a highly reactive, polar aminooxy (–O–NH₂) group. This technical guide provides field-proven, causality-driven methodologies to overcome the severe streaking, irreversible adsorption, and on-column degradation typically encountered during its purification.

G A Crude Ethyl 2-(aminooxy)-2- (methoxymethyl)-3-methylbutanoate B Standard Silica Gel Chromatography A->B C Issue: Severe Streaking & Acid-Catalyzed Degradation B->C Acidic Silanols D Solution 1: Deactivate Silica (1-2% TEA in Hexane/EtOAc) C->D E Solution 2: Alternative Phase (NH2-Silica or Alumina) C->E F Solvent Rule: Strictly Avoid Ketones (e.g., Acetone) D->F E->F G High-Purity Target Compound F->G Elution

Troubleshooting workflow for aminooxy ester purification.

Part 1: Core Troubleshooting Guide (Diagnostic Q&A)

Q1: Why does my compound streak severely and yield poorly on standard silica gel? The Causality: Standard bare silica gel is populated with mildly acidic silanol groups (Si–OH). While the steric bulk of the isopropyl and MOM groups provides some shielding to the core backbone, the primary –O–NH₂ group remains highly accessible. The aminooxy nitrogen acts as a strong hydrogen bond acceptor and donor, leading to partial protonation and strong ionic interactions with the stationary phase. This causes the compound to drag continuously across the column (streaking) and results in irreversible baseline adsorption [1]. The Fix: You must "deactivate" the acidic silanols. Adding a volatile tertiary amine like Triethylamine (TEA) at 1–2% (v/v) to your mobile phase allows the TEA to competitively bind and neutralize the acidic sites, permitting the aminooxy compound to partition normally and elute as a sharp band[1].

Q2: Why am I seeing unexpected byproducts and degradation during elution? The Causality: There are two distinct degradation pathways at play:

  • Schiff Base/Oxime Formation: The aminooxy group is exceptionally nucleophilic due to the alpha-effect (repulsion between adjacent oxygen and nitrogen lone pairs raises the HOMO energy). If your solvent contains any ketones (e.g., acetone) or trace aldehydes (e.g., acetaldehyde in aging ethyl acetate), the –O–NH₂ group will rapidly undergo condensation on the column to form a stable oxime [2].

  • Ether Cleavage: The methoxymethyl (–CH₂OCH₃) group is an acid-sensitive acetal-like ether. Prolonged residence time on mildly acidic bare silica can induce partial cleavage. The Fix: Strictly avoid all ketone-based solvents. Use freshly distilled or HPLC-grade Hexane/Ethyl Acetate. To prevent acid-catalyzed MOM cleavage, ensure the silica is thoroughly pre-treated with TEA [3], or switch to a basic stationary phase like Amino-functionalized silica.

Q3: How can I separate my target from structurally similar, non-aminooxy impurities? The Causality: On deactivated silica, the massive steric bulk of the molecule dominates its retention profile, often causing it to co-elute with non-polar impurities that lack the aminooxy moiety. The Fix: Switch to Amino-functionalized silica gel (NH₂-silica). The surface of NH₂-silica is modified with aminopropyl silanes, entirely eliminating acidic silanols and providing a slightly basic, mixed-mode surface[4]. This offers orthogonal selectivity: basic aminooxy compounds elute smoothly without modifiers, while acidic or highly polar neutral impurities are retained longer[4].

Part 2: Quantitative Data & Stationary Phase Comparison
Stationary PhaseMobile Phase AdditiveAnalyte Recovery (%)Peak ShapeOxime Formation Risk
Bare Silica Gel None< 40%Severe TailingHigh (if ketones present)
Bare Silica Gel 1–2% Triethylamine> 85%SharpModerate
NH₂-Silica Gel None> 95%ExcellentLow
Alumina (Neutral) None~ 80%BroadLow
Part 3: Self-Validating Experimental Protocols
Protocol A: TEA-Deactivated Silica Gel Chromatography

Mechanism: Sacrificial neutralization of Brønsted acid sites on the silica surface.

  • Solvent Preparation: Prepare your target mobile phase (e.g., 80:20 Hexane:EtOAc). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • TLC Validation (Self-Validation Step): Before committing to the column, run a TLC of your crude mixture using the TEA-modified solvent. The target spot should appear sharp and circular. If tailing persists, increase TEA to 2%.

  • Silica Pre-treatment: In a beaker, slurry standard silica gel (230–400 mesh) with the TEA-modified solvent. Stir gently for 15 minutes to ensure complete silanol neutralization[3].

  • Column Packing: Pour the slurry into the column. Pass 2–3 column volumes (CV) of the TEA-modified solvent through the bed to equilibrate.

  • Loading & Elution: Dissolve the crude Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate in a minimum volume of eluent. Load carefully and elute.

Protocol B: Amino-Functionalized Silica Gel (NH₂-Silica) Chromatography

Mechanism: Elimination of ionic binding via covalent aminopropyl surface modification.

  • Column Preparation: Pack the column using commercially available NH₂-silica gel. Critical: Do NOT add TEA or any basic modifiers to the solvent; the stationary phase is inherently basic[4].

  • Solvent Selection: Prepare a standard Hexane/EtOAc gradient. Compounds generally elute faster on NH₂-silica than on bare silica, so begin with a highly non-polar gradient (e.g., 95:5 Hexane:EtOAc).

  • Elution: Run the column normally. This method guarantees zero acid-catalyzed degradation of the methoxymethyl group and prevents irreversible adsorption.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use methanol as a polar modifier instead of ethyl acetate? A: Yes, Dichloromethane/Methanol (DCM/MeOH) is a viable solvent system for highly polar derivatives. However, ensure the methanol is strictly anhydrous and free of formaldehyde traces, which will irreversibly react with the aminooxy group. If using DCM/MeOH, 1% concentrated aqueous ammonia can be substituted for TEA to prevent streaking.

Q: My isolated product smells strongly of fish/ammonia after Protocol A. Is it impure? A: This is a common artifact of TEA use. Trace TEA often co-evaporates with the product. Validation Step: Place the purified compound under high vacuum (lyophilizer or Schlenk line) for 12–24 hours. If the smell persists, re-dissolve the compound in diethyl ether, wash once with a mild pH 7 phosphate buffer to extract the TEA, dry over Na₂SO₄, and concentrate.

Q: Can I use an acidic modifier like acetic acid to protonate the aminooxy group and force it to elute? A: No. While acidic modifiers work for carboxylic acids, protonating a basic aminooxy group on silica will convert it into an ammonium cation. This drastically increases its polarity and affinity for the silica surface, permanently anchoring it to the baseline.

References
  • Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC. URL:[Link]

  • National Institutes of Health. "Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'." D-NB.info. URL: [Link]

Sources

Stability and degradation pathways of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate under different conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate . As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with this highly functionalized, sterically hindered building block.

This guide synthesizes field-proven troubleshooting strategies, focusing on the causality behind molecular degradation and providing self-validating protocols to ensure the integrity of your drug development workflows.

Core Molecular Profiling & Causality

To troubleshoot effectively, we must first understand the structural causality dictating the behavior of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate:

  • The Alpha-Effect Nucleophile: The aminooxy group (-O-NH₂) exhibits the "alpha-effect." The adjacent oxygen atom's lone pairs raise the highest occupied molecular orbital (HOMO) energy of the nitrogen, making it exceptionally nucleophilic even at mildly acidic pH (pKa ~4.5–6.0)[1].

  • Extreme Steric Shielding: The C2 alpha-carbon is quaternary, bearing an isopropyl group, a methoxymethyl ether (-CH₂OCH₃), and the aminooxy group. This creates a massive steric shield around the adjacent ethyl ester carbonyl, severely retarding standard bimolecular nucleophilic substitution (SN2) and hydrolysis pathways.

G Compound Ethyl 2-(aminooxy)-2-(methoxymethyl) -3-methylbutanoate Carbonyls Trace Carbonyls (Acetone/Aldehydes) Compound->Carbonyls Exposure Reductants Reducing Agents (H2/Pd, Zn/AcOH) Compound->Reductants Exposure Base Aqueous Base (NaOH/LiOH) Compound->Base Exposure Oxime Oxime Formation (+40 Da for Acetone) Carbonyls->Oxime Alpha-effect nucleophilicity Cleavage N-O Bond Cleavage (Loss of Aminooxy) Reductants->Cleavage Catalytic hydrogenation Hydrolysis Ester Hydrolysis (Extremely Slow) Base->Hydrolysis Steric hindrance retards reaction

Fig 1. Primary degradation and reactivity pathways of the sterically hindered aminooxy ester.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive impurity peak with a +40 Da mass shift. What happened? A: Your compound has undergone an unintended oxime ligation with trace acetone[2]. Because the aminooxy group is hyper-nucleophilic, it rapidly scavenges ketones and aldehydes from the environment[3]. Acetone (MW 58) condenses with the aminooxy group, releasing water (MW 18), resulting in a net mass shift of +40 Da. This usually occurs if glassware was washed with acetone and not thoroughly oven-dried.

Q: I am trying to saponify the ethyl ester to the free carboxylic acid using 1M NaOH at room temperature, but nothing is happening. Is the reagent bad? A: The reagent is likely fine; the causality is steric hindrance. The bulky isopropyl and methoxymethyl groups at the C2 position block the hydroxide ion's trajectory of attack (Bürgi-Dunitz angle) on the ester carbonyl. Standard saponification conditions will fail. You must force the reaction using elevated temperatures, extended times, and optimized co-solvents (see Protocol 2).

Q: Will the methoxymethyl (-CH₂OCH₃) group cleave under acidic conditions like a MOM protecting group? A: No. While it looks like a Methoxymethyl (MOM) ether, it is attached to a carbon backbone (C-CH₂-O-CH₃), making it a primary aliphatic ether, not an acetal (O-CH₂-O-CH₃). It is highly stable to standard acidic conditions (e.g., TFA, HCl) and will only degrade under harsh Lewis acid treatments (e.g., BBr₃).

Quantitative Stability Matrix

To guide your experimental design, refer to the consolidated stability data below. Aminooxy compounds are notoriously sensitive in aqueous solutions and should be used immediately upon dilution[4].

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Recommended Action
Aqueous Buffer (pH 7.4, 25°C) Slow hydrolytic degradation< 7 daysPrepare fresh solutions daily; store aliquots at -20°C[4].
Acetone / Ketone Solvents Rapid oxime formation< 5 minutesStrictly avoid. Use MeCN, DMF, or DMSO.
Aqueous Base (pH 12, 25°C) Ester saponification> 72 hoursUse harsh forced conditions if hydrolysis is desired.
Catalytic Hydrogenation (H₂/Pd) N-O bond cleavage< 1 hourUse orthogonal deprotection strategies (e.g., Boc/TFA).

Self-Validating Troubleshooting Protocols

Protocol 1: Carbonyl-Free Handling and Storage

Causality: Airborne formaldehyde or residual solvent ketones will irreversibly cap the aminooxy group via oxime bond formation[3].

  • Step 1: Glassware Preparation: Bake all glassware at 150°C for 2 hours. Do not use acetone for final rinsing. If acetone must be used, follow with a thorough methanol rinse and vacuum drying.

  • Step 2: Solvent Selection: Use only HPLC-grade, carbonyl-free solvents (e.g., Acetonitrile, THF).

  • Step 3: Scavenger Addition (Optional): If working in complex biological buffers where trace carbonyls are unavoidable, add 10 mM of an orthogonal sacrificial aminooxy (e.g., simple aminooxyacetic acid) to the buffer 30 minutes prior to introducing your valuable compound.

  • Step 4: Self-Validation (LC-MS): Before initiating your main reaction, run a quick LC-MS blank of the stock solution. The presence of the exact mass [M+H]⁺ without a [M+41]⁺ (acetone adduct) validates that your handling environment is clean.

Protocol 2: Forced Saponification of the Sterically Hindered Ester

Causality: Overcoming the massive steric bulk at the C2 position requires increasing the kinetic energy of the system and ensuring complete solvation of the hydroxide nucleophile.

G Start Ester Hydrolysis Required Standard Standard Saponification (1 eq LiOH, RT, 2h) Start->Standard Check LC-MS Analysis Check[M-28] peak Standard->Check Decision Conversion > 95%? Check->Decision Harsh Harsh Conditions (5 eq LiOH, 60°C, 24h) Decision->Harsh No (Steric Shielding) Success Isolate Free Acid Decision->Success Yes Harsh->Check Re-evaluate

Fig 2. Iterative troubleshooting workflow for saponification of the sterically hindered ester.

  • Step 1: Solvent System: Dissolve the compound in a 3:1:1 mixture of THF : Methanol : Water. This specific ratio ensures the lipophilic compound remains in solution while providing enough water for the hydroxide.

  • Step 2: Reagent Loading: Add 5.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Li⁺ coordinates with the ester carbonyl oxygen, increasing its electrophilicity better than Na⁺ or K⁺.

  • Step 3: Thermal Activation: Seal the reaction vessel and heat to 60°C for 18–24 hours.

  • Step 4: Self-Validation (LC-MS): Monitor the reaction. Successful hydrolysis is validated by the disappearance of the starting material and the emergence of a new peak at [M - 28] (loss of the ethyl group (-29) + addition of a proton (+1)).

  • Step 5: Workup: Cool to 0°C and carefully acidify to pH 3 using 1M HCl to protonate the carboxylic acid before extraction into ethyl acetate. Note: Do not over-acidify, as the aminooxy group will protonate and pull the compound back into the aqueous layer.

References

  • Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag National Institutes of Health (PMC)[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Chemical Communications (RSC Publishing)[Link]

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides KU ScholarWorks[Link]

Sources

Technical Support Center: Scale-Up Production of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for scientists and engineers facing bottlenecks in the multigram to kilogram scale-up of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate [1]. This highly functionalized quaternary α -aminooxy ester presents unique challenges in steric hindrance, chemoselectivity, and product stability.

Below, you will find diagnostic troubleshooting guides, comparative process data, and self-validating standard operating procedures (SOPs) designed to ensure high-yield, reproducible batches.

Part 1: Diagnostic Troubleshooting Q&A

Q1: Why does standard nucleophilic substitution ( SN​2 ) with N-hydroxyphthalimide (NHPI) fail on our α -bromo precursor? A1: The target molecule features a highly congested quaternary stereocenter at the α -position. Steric bulk from the adjacent isopropyl group and the methoxymethyl (MOM) ether completely blocks the backside attack trajectory required for an SN​2 mechanism.

  • The Causality & Solution: You must shift the reaction manifold to an SN​1 -type mechanism. By introducing Silver(I) triflate (AgOTf), the Ag+ strongly coordinates and abstracts the bromide to generate a carbocation. This intermediate is uniquely stabilized by the adjacent oxygen of the MOM ether (forming an oxocarbenium resonance structure), which is then rapidly and efficiently trapped by NHPI[2].

Q2: During the deprotection of the phthalimide intermediate, our pilot reactors are clogging with a thick paste, and we observe significant degradation of the ethyl ester. How can we resolve this? A2: Traditional deprotection relies on hydrazine hydrate, which produces cyclic phthalhydrazide as a byproduct. While manageable on a laboratory scale, phthalhydrazide forms a bulky, insoluble precipitate on a pilot scale that ruins stirring rheology and heat transfer[3]. Furthermore, hydrazine is a potent, unhindered nucleophile that readily attacks the ethyl ester, forming an unwanted acyl hydrazide byproduct.

  • The Causality & Solution: Transition to an alkanolamine-mediated cleavage using monoethanolamine. Ethanolamine attacks the phthalimide ring at 60°C to form strictly water-soluble byproducts. This maintains a homogeneous solution, ensures perfect rheology, and completely prevents ester hydrazinolysis[3].

Q3: We are losing the methoxymethyl (MOM) ether during the final salt formation. How do we isolate the free aminooxy compound stably without degrading the ether? A3: Free aminooxy compounds are highly nucleophilic and prone to rapid degradation (e.g., oxime formation with trace atmospheric or solvent carbonyls)[4]. They must be stored as salts. However, the MOM ether is highly sensitive to strong aqueous acids or anhydrous HCl.

  • The Causality & Solution: Use anhydrous p-Toluenesulfonic acid (TsOH) in a non-polar solvent (e.g., MTBE) at 0°C. TsOH is a strong enough acid to protonate the aminooxy group ( pKa​ ~ 4.5) to induce crystallization, but when used stoichiometrically in strictly anhydrous conditions, it lacks the hydrolytic capacity to cleave the MOM ether.

Part 2: Comparative Data Analysis

When scaling up the deprotection of the phthalimide intermediate, reagent selection dictates the downstream processing efficiency. The table below summarizes the quantitative and qualitative metrics of various deprotection strategies.

Deprotection ReagentByproduct SolubilityEster Hydrazinolysis RiskScalability RatingCost Efficiency
Hydrazine Hydrate Poor (Forms thick slurry)High (>15% ester loss)LowHigh
Methylhydrazine ModerateModerate (~5% ester loss)MediumLow (Expensive)
Monoethanolamine Excellent (Fully soluble) Low (<0.5% ester loss) High High

Part 3: Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology incorporates In-Process Controls (IPCs) to create a self-validating workflow, ensuring that each step meets quality specifications before proceeding.

Phase 1: Silver-Promoted Phthalimidation
  • Preparation: Charge a dry, nitrogen-flushed glass-lined reactor with Ethyl 2-bromo-2-(methoxymethyl)-3-methylbutanoate (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous toluene (10 volumes).

  • Initiation: Cool the mixture to 0°C. Shield the reactor from ambient light (to prevent silver reduction). Slowly add AgOTf (1.1 eq) in portions over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Warm the reactor to 25°C and stir for 4 hours. A yellow/white precipitate of AgBr will form.

  • IPC Check 1: Pull a 0.5 mL aliquot, filter through a 0.2 μ m syringe filter, and analyze via GC-MS. Validation Gate: Proceed to Phase 2 only when the starting bromide is < 1.0% Area.

  • Workup: Filter the reaction mixture through a pad of Celite to remove AgBr. Wash the organic filtrate with saturated aqueous NaHCO3​ (3 x 5 volumes) to remove excess NHPI. Concentrate the organic layer under reduced pressure.

Phase 2: Ethanolamine-Mediated Cleavage
  • Reaction: Dissolve the crude phthalimide-protected intermediate in monoethanolamine (5.0 eq). Heat the mixture to 60°C under vigorous stirring for 2 hours[3].

  • IPC Check 2: Analyze a quenched aliquot via LC-MS. Validation Gate: Ensure complete disappearance of the phthalimide intermediate mass ( [M+H]+ ).

  • Extraction: Cool the mixture to 20°C. Add ice water (10 volumes) and extract the free aminooxy ester with Methyl tert-butyl ether (MTBE) (3 x 5 volumes). The water-soluble phthalimide byproducts will remain in the aqueous phase.

  • Washing: Wash the combined MTBE layers with brine and dry over anhydrous Na2​SO4​ .

Phase 3: Salt Formation and Isolation
  • Precipitation: Cool the dried MTBE solution containing the free aminooxy ester to 0°C.

  • Acidification: Slowly add a pre-cooled solution of anhydrous p-Toluenesulfonic acid (TsOH) (1.0 eq) dissolved in minimal MTBE. Stir for 1 hour at 0°C as the target compound crystallizes.

  • IPC Check 3: Test the pH of the mother liquor using wet pH paper. Validation Gate: pH must be between 3-4 to ensure complete salt formation without excess acid.

  • Isolation: Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 30°C to constant weight.

Part 4: Process Workflow Visualization

G A Ethyl 2-bromo-2-(methoxymethyl) -3-methylbutanoate B AgOTf-Promoted Substitution (NHPI) A->B C Phthalimide-Protected Aminooxy Ester B->C SN1 via Carbocation D Ethanolamine Cleavage (60°C) C->D E Free Aminooxy Ester (Crude) D->E Avoids Hydrazinolysis F Anhydrous TsOH Salt Formation E->F G Target Compound (TsOH Salt) F->G Preserves MOM Ether

Workflow for the scale-up synthesis of the quaternary aminooxy ester.

Sources

Safe handling and storage procedures for Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate and what are its potential applications?

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a complex organic molecule that is likely used as a specialized building block or intermediate in organic synthesis. Its structure suggests it can be employed in creating larger molecules for pharmaceutical or agrochemical research. The aminooxy group is particularly useful for forming stable oxime linkages with aldehydes and ketones, a common strategy in bioconjugation and drug delivery.[1] The ester and ether components provide specific solubility and reactivity characteristics.

Q2: What are the primary potential hazards associated with this compound?

Based on its functional groups, the primary hazards can be categorized as follows:

  • Peroxide Formation: The methoxymethyl ether group poses a significant risk of forming explosive peroxides when exposed to oxygen and light.[2][3][4] This is the most critical hazard to manage during storage and handling.

  • Flammability: Like many ethyl esters, this compound is likely a combustible or flammable liquid.[5][6] Vapors may form flammable mixtures with air.

  • Reactivity: The aminooxy group is reactive towards carbonyl compounds. While useful for synthesis, this reactivity can also be a hazard if it comes into contact with incompatible materials.[1]

  • Biological Effects: The complete toxicological profile is unknown. As with any novel research chemical, it should be treated as potentially toxic and handled with care to avoid skin contact, inhalation, and ingestion. Some chemical intermediates used in pharmaceutical synthesis can be mutagenic.[7]

Q3: Is this compound expected to be volatile?

Yes, the presence of the ethyl ester group suggests that the compound is likely to have a degree of volatility. Therefore, it should always be handled in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[8]

Troubleshooting Guide: Safe Handling Procedures

Q1: What is the minimum Personal Protective Equipment (PPE) I must wear?

A comprehensive PPE strategy is crucial. The minimum required PPE includes:

  • Body Protection: A flame-resistant lab coat is required to protect against splashes and potential flash fires.[9][10] Ensure it is fully buttoned.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[9][11] When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn over the goggles.[9][10]

  • Hand Protection: Disposable nitrile gloves are a minimum requirement for incidental contact.[11] For prolonged handling or direct immersion, it is critical to consult a glove compatibility chart. Given the ester and ether functionalities, a heavier-duty glove like butyl rubber or a laminate glove (e.g., Silver Shield) may be more appropriate. Always double-glove when handling chemicals of unknown toxicity.

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9][12]

PPE_Selection_Workflow start Start: Assess Task hazards Working with Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate? start->hazards ppe_base Minimum PPE: - Flame-Resistant Lab Coat - Closed-Toe Shoes - Nitrile Gloves hazards->ppe_base Yes eye_protection Eye Protection: Chemical Splash Goggles ppe_base->eye_protection splash_risk Significant Splash Risk or >50mL Volume? eye_protection->splash_risk face_shield Add Full Face Shield (over goggles) splash_risk->face_shield Yes end_procedure Proceed with Experiment splash_risk->end_procedure No face_shield->end_procedure

Caption: PPE Selection Workflow for Handling the Compound.

Q2: I need to transfer the compound from its storage bottle. What is the correct procedure?
  • Work Area Preparation: Ensure the work is performed inside a certified chemical fume hood.[8] Remove all ignition sources, including hot plates and non-certified electrical equipment.

  • Inert Atmosphere: Before opening, gently flush the area around the cap with an inert gas (e.g., nitrogen or argon) to minimize air exposure.

  • Dispensing: Use clean, dry glassware. If using a syringe, ensure it is compatible with the chemical.

  • Sealing: After dispensing, flush the headspace of the storage bottle with inert gas before tightly sealing the cap. This is critical to prevent peroxide formation.[13]

  • Grounding: For transfers of larger volumes, ensure containers are grounded to prevent static electricity buildup, which can be an ignition source.[5]

Q3: What should I do if I spill the compound?

Your response depends on the size of the spill. For any spill, alert your colleagues and the lab supervisor immediately.

For a Small, Contained Spill (<100 mL):

  • Control Ignition Sources: Immediately turn off any nearby ignition sources.

  • Containment: Confine the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14] Work from the outside in.

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collection: Using non-sparking tools, carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.[8]

For a Large Spill (>100 mL) or any spill outside of a fume hood:

  • EVACUATE: Immediately evacuate the laboratory, closing the door behind you.

  • ALERT: Alert your institution's emergency response team (e.g., EHS) and call for emergency assistance.

  • SECURE: Prevent others from entering the area.

Spill_Response_Decision_Tree spill Spill Occurs size_check Is the spill >100mL or outside a fume hood? spill->size_check evacuate EVACUATE LAB ALERT EHS/Emergency Services SECURE AREA size_check->evacuate Yes small_spill_actions Small Spill Procedure: 1. Control Ignition Sources 2. Contain with Absorbent 3. Absorb Liquid 4. Collect Waste (Non-Sparking Tools) 5. Decontaminate Area 6. Dispose as Hazardous Waste size_check->small_spill_actions No end_spill Spill Managed small_spill_actions->end_spill

Caption: Decision Tree for Chemical Spill Response.

Troubleshooting Guide: Storage and Stability

Q1: What are the ideal storage conditions to ensure chemical integrity and safety?

Proper storage is the most critical step in preventing the formation of hazardous peroxides.

ParameterRecommended ConditionRationale
Temperature Cool (2-8°C Recommended)Slows the rate of peroxide formation and reduces vapor pressure.
Atmosphere Under an inert gas (Nitrogen or Argon)Prevents contact with oxygen, which is required for peroxide formation.[13]
Container Tightly sealed, air-impermeable, light-resistant (amber) glass bottle.Protects from air and light, which can initiate and accelerate peroxide formation.[2]
Location A dedicated, ventilated cabinet for flammable and peroxide-forming chemicals.Segregates from incompatible materials and ensures proper ventilation.
Q2: How can I tell if the compound has degraded or formed peroxides?
  • Visual Inspection: Before opening the container, inspect it for signs of peroxide formation. DO NOT MOVE OR OPEN THE CONTAINER if you observe any of the following:

    • Crystalline solids forming around the cap or in the liquid.[15]

    • Discoloration or the formation of distinct layers (stratification).[15]

    • A cloudy or hazy appearance.

    • If the container is old, of unknown age, or shows signs of damage (e.g., rust on a metal can), treat it as potentially explosive and contact your institution's EHS immediately.[2][15]

  • Chemical Testing: If the compound appears visually safe, it must be tested for peroxides before use, especially if it has been opened for more than 3 months.[3]

    • Use commercially available peroxide test strips.

    • If the test indicates a peroxide concentration greater than 100 ppm, the chemical is unsafe for use and must be disposed of as hazardous waste. Contact EHS for assistance.[3]

    • Record the test date and result directly on the container label.

Q3: What chemicals or materials should I keep this compound away from?

Due to the compound's structure, it should be considered incompatible with the following:

Incompatible MaterialHazard
Strong Oxidizing Agents Can lead to a violent reaction, fire, or explosion.
Strong Acids and Bases Can catalyze decomposition or hydrolysis of the ester group.
Aldehydes and Ketones Will react with the aminooxy group, potentially in an uncontrolled manner.
Heat, Sparks, Open Flames The compound is likely flammable and vapors can ignite.[5][6]

References

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • Clark, D. E. (2015, March 25). Suggested Storage for Peroxides. University of California, Santa Barbara. [Link]

  • Environmental Health & Safety, The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • George Washington University, Office of Clinical and Research Safety. (n.d.). Peroxide-forming chemicals: Management, Retention and Storage. [Link]

  • Purdue University, Radiological and Environmental Management. (n.d.). Chemical Spill Cleanup. [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • University of Washington, Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

  • The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides. [Link]

  • American Chemical Society. (n.d.). Chemicals That Form Peroxides: Handling and Storage. [Link]

  • University of Nevada, Reno, Environmental Health & Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]

  • University of California, Los Angeles, Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: Ethyl 1-Naphthaleneacetate. [Link]

  • SK hynix Inc. (2025, September 30). Safety Data Sheet: Ethyl acetate. [Link]

  • The University of British Columbia, Safety & Risk Services. (n.d.). Spill Clean up Procedure. [Link]

  • Labkem. (2022, August 1). Safety Data Sheet: ethyl acetate. [Link]

  • University of Florida, Environmental Health & Safety. (n.d.). Personal Protective Equipment. [Link]

  • Galloway, S. M., et al. (2013). Potentially mutagenic impurities: analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. Regulatory Toxicology and Pharmacology, 66(3), 326-35. [Link]

  • National Center for Biotechnology Information. (2025, March 6). Chemical Risks, Genotoxicity, and Oxidative Stress in Healthcare Workers. PMC. [Link]

Sources

Resolving inconsistencies in the characterization data of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this novel molecule. Here, we address potential inconsistencies in analytical data and provide robust troubleshooting strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate?

A1: Based on the chemical structure, the expected ¹H and ¹³C NMR chemical shifts, and mass spectrometry data are tabulated below. These values are predicted and may vary slightly based on the solvent and instrument used.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃1.25 (t, 3H)14.2
Ethyl -OCH₂-4.20 (q, 2H)61.5
Isopropyl -CH(CH₃)₂0.95 (d, 6H)18.5
Isopropyl -CH(CH₃)₂2.10 (m, 1H)34.0
Methoxymethyl -OCH₃3.40 (s, 3H)59.0
Methoxymethyl -OCH₂-3.60 (s, 2H)75.0
Quaternary -C--95.0
Carbonyl -C=O-172.0
Aminooxy -ONH₂5.50 (s, 2H, broad)-

Table 2: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
220.15[M+H]⁺Molecular ion peak
204.12[M-NH₂]⁺Loss of the amino group
174.11[M-OCH₃CH₂]⁺Loss of the methoxymethyl group
146.11[M-COOCH₂CH₃]⁺Loss of the ethyl ester group
88.05[CH(CH₃)₂-CH-C=O]⁺McLafferty-type rearrangement fragment
Q2: What are some common impurities or byproducts I might encounter?

A2: The synthesis of aminooxy compounds can sometimes lead to specific impurities.[1][2] Depending on the synthetic route, you might encounter unreacted starting materials or byproducts from side reactions. For instance, if the aminooxy group is introduced via a reaction with a protected hydroxylamine, you might see traces of the protecting group or byproducts from its removal. Oximation reactions can also be sensitive to pH and may lead to side products if conditions are not optimal.[3]

Troubleshooting Guide: Inconsistencies in Characterization Data

This section addresses specific discrepancies you may observe in your analytical data.

NMR Spectroscopy Issues
Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in your ¹H NMR spectrum often indicate the presence of impurities or residual solvents.

  • Broad singlet around 1.5-2.0 ppm: This could be residual water in your NMR solvent.[4]

  • Peaks corresponding to common lab solvents: Acetone (~2.17 ppm), ethyl acetate (2.05, 4.12, 1.26 ppm), or dichloromethane (~5.32 ppm) are common contaminants.[5][6]

  • Signals from starting materials: If your synthesis involved the reaction of a halo-ester with N-hydroxyphthalimide followed by hydrazinolysis, you might see residual phthalimide or hydrazine-related signals.

Troubleshooting Steps:

  • Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum to remove residual solvents.

  • Use High-Purity NMR Solvents: Use freshly opened or properly stored deuterated solvents to minimize water content.[4]

  • Purify Your Sample: If you suspect impurities from the reaction, re-purify your compound using column chromatography or recrystallization.[7]

Q4: The integration of my proton signals is incorrect. Why?

A4: Inaccurate integration in NMR is often due to issues with signal saturation or a poor signal-to-noise ratio.[8]

  • Saturation: If the relaxation delay (d1) is too short, protons with longer relaxation times will not fully relax between scans, leading to lower signal intensity and inaccurate integration.[8] This can be particularly problematic for quaternary carbon-attached protons or in very pure, degassed samples.

  • Poor Signal-to-Noise: If the signal-to-noise ratio is low, the integration can be inaccurate.[8]

Troubleshooting Steps:

  • Increase the Relaxation Delay: Set a longer relaxation delay (d1), for example, 5 times the longest T1 value, to ensure full relaxation. A standard d1 of 5-10 seconds is often sufficient for small molecules.[8]

  • Increase the Number of Scans: A higher number of scans will improve the signal-to-noise ratio, leading to more accurate integration.[8]

Mass Spectrometry Issues
Q5: I am not observing the expected molecular ion peak in my mass spectrum. What should I do?

A5: The absence of a molecular ion peak can be due to the instability of the molecule under the ionization conditions or issues with the instrument settings. Aminooxy compounds can be sensitive and may fragment easily.[9]

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If you are using electron ionization (EI), which is a hard ionization technique, try a softer method like electrospray ionization (ESI) or chemical ionization (CI). These methods are less likely to cause fragmentation of the molecular ion.[10]

  • Optimize Ion Source Conditions: In ESI, reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.

  • Check for Adducts: In ESI, your molecule might be observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺) rather than the protonated molecule ([M+H]⁺). Look for peaks at m/z values corresponding to these adducts.

Q6: My mass spectrum shows many unexpected fragment ions. How can I interpret them?

A6: Unexpected fragments can arise from impurities or from complex fragmentation pathways of your target molecule. Esters can undergo various fragmentation patterns, including alpha-cleavage and McLafferty rearrangements.[5]

Troubleshooting Workflow:

G start Unexpected Fragments in MS check_purity Verify Sample Purity with NMR/LC-MS start->check_purity impurity Impurity Detected check_purity->impurity Yes no_impurity Sample is Pure check_purity->no_impurity No purify Purify Sample impurity->purify analyze_fragments Analyze Fragmentation Pattern no_impurity->analyze_fragments end_impurity Re-analyze Purified Sample purify->end_impurity propose_structures Propose Fragment Structures analyze_fragments->propose_structures confirm_structure Confirm with High-Resolution MS propose_structures->confirm_structure end_pure Assign Fragmentation Pathway confirm_structure->end_pure

Caption: Troubleshooting workflow for unexpected mass spectrometry fragments.

Interpretation Tips:

  • Look for Neutral Losses: Common neutral losses from esters include the loss of an alkoxy group (e.g., -OCH₂CH₃, 45 Da) or an alkene via McLafferty rearrangement.[5]

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass of the fragments. This will allow you to calculate the elemental composition and confidently assign fragment structures.[11]

Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in the Pasteur pipette.[12]

Protocol 2: Optimized Mass Spectrometry Analysis (ESI)
  • Sample Preparation: Prepare a dilute solution of your compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Initial Tuning: Use a standard compound to tune and calibrate the instrument in your desired mass range.

  • Data Acquisition:

    • Acquire a full scan spectrum to identify the molecular ion and any adducts.

    • Optimize the cone/fragmentor voltage to maximize the molecular ion signal and minimize in-source fragmentation.

    • Perform MS/MS on the molecular ion to obtain fragmentation data. Use a low collision energy initially and gradually increase it to observe a range of fragment ions.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical steps to take when encountering inconsistencies in your characterization data.

Caption: A logical workflow for troubleshooting inconsistent characterization data.

References

  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • UCSD NMR Facility. Trouble Shooting Page. [Link]

  • NMR. Troubleshooting Acquisition Related Problems. [Link]

  • National Institutes of Health. (2017). Artifacts in Fourier transform mass spectrometry. [Link]

  • National Institutes of Health. (2017). Exploring Artifact Signals in Atom Probe Mass Spectra. [Link]

  • ThinkIR. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. [Link]

  • News-Medical.Net. (2018). Why it is Important to Reduce Errors in NMR Spectroscopy. [Link]

  • ACS Publications. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. [Link]

  • ResearchGate. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]

  • Royal Society of Chemistry. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. [Link]

  • National Institutes of Health. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • SciSpace. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • ResearchGate. (2003). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information. [Link]

  • National Institutes of Health. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]

  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?[Link]

  • ResearchGate. (2018). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]

  • Beilstein Journals. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered aminooxy compound. We provide in-depth troubleshooting guides, detailed protocols, and mechanistic explanations to help you successfully incorporate this unique building block into your synthetic workflows.

Part 1: Frequently Asked Questions - Understanding the Root Cause of Low Reactivity

This section addresses the fundamental reasons behind the sluggish reactivity of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate.

Q1: Why is my Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate exhibiting low reactivity in reactions targeting the aminooxy group?

The primary reason for the low reactivity of this compound is significant steric hindrance . The central carbon atom (C2) is a quaternary center bonded to four bulky substituents: an isopropyl group (from the butanoate backbone), a methoxymethyl group, an ethyl ester group, and the aminooxy group (-ONH2). This crowded environment physically blocks the approach of reactants to the nucleophilic nitrogen atom of the aminooxy group, thereby increasing the activation energy of the reaction.[1][2][3]

Q2: Can you visualize the steric hindrance affecting the aminooxy group?

Certainly. The diagram below illustrates the congested environment around the reactive aminooxy functional group.

Steric_Hindrance cluster_molecule Steric Shielding of Aminooxy Group C2 Quaternary Carbon (C2) ONH2 Aminooxy Group (-ONH2) (Nucleophilic Center) C2->ONH2 Ester Ethyl Ester -C(O)OEt C2->Ester Methoxy Methoxymethyl -CH2OCH3 C2->Methoxy Isopropyl Isopropyl Group (from C3) C2->Isopropyl Reactant Incoming Reactant (e.g., Aldehyde) Arrow Approach Path Blocked Arrow->ONH2

Caption: Steric congestion around the central carbon of the molecule.

Q3: Besides steric hindrance, are there any electronic factors at play?

While sterics are dominant, electronic effects are also relevant. The aminooxy group is known to be a strong nucleophile due to the "alpha effect"—the presence of a lone pair on the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[4] However, this inherent reactivity is often insufficient to overcome the severe physical blockade presented by the molecule's structure. For most practical purposes, troubleshooting should focus on overcoming the steric barrier.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides targeted advice for the most common reactions involving aminooxy compounds.

Scenario 1: Troubleshooting Oxime Ligation (Reaction with Aldehydes & Ketones)

Oxime ligation is a cornerstone of bioconjugation, but its rate is highly dependent on structure and conditions.

Problem: "My oxime ligation with Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is extremely slow, or the yield is very low, even after extended reaction times."

This is the most common issue reported. The formation of the tetrahedral intermediate and its subsequent dehydration are both sterically sensitive steps.

Caption: Troubleshooting workflow for slow oxime ligation reactions.

Solution Pathway:

  • Optimize Reaction pH: The oxime ligation mechanism is pH-dependent. The rate-limiting dehydration of the hemiaminal intermediate is acid-catalyzed. However, at very low pH (below 3), the aminooxy nucleophile becomes protonated and non-reactive.[5]

    • Recommendation: Adjust the reaction buffer to a pH between 4.5 and 5.5. Acetate or citrate buffers are excellent choices.

  • Employ a Nucleophilic Catalyst: Aniline and its derivatives are highly effective catalysts for oxime formation, especially at neutral or near-neutral pH where the uncatalyzed reaction is slow.[5][6] The catalyst forms a highly reactive Schiff base with the carbonyl partner, which is then rapidly attacked by the aminooxy compound.

    • Recommendation: Add aniline (10-100 mM) or, for enhanced efficiency and solubility in aqueous media, 5-methoxyanthranilic acid (5-MA) to the reaction mixture.[6]

  • Increase Temperature and Reaction Time: The significant steric barrier imposes a high activation energy.

    • Recommendation: If the stability of your substrates allows, increase the reaction temperature to 37-50°C and extend the reaction time to 24-48 hours.

  • Evaluate the Carbonyl Partner: The electrophilicity and steric profile of the aldehyde or ketone are crucial.

    • Recommendation: Aryl aldehydes are generally more reactive than alkyl aldehydes.[6] If possible, use a less sterically encumbered carbonyl compound to facilitate the reaction.

Detailed Protocol: Aniline-Catalyzed Oxime Ligation for Hindered Substrates

This protocol is a robust starting point for reacting Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate with an aldehyde.

  • Reagent Preparation:

    • Dissolve the aldehyde substrate in an appropriate solvent (e.g., DMF or DMSO) to create a concentrated stock solution.

    • Prepare a 1 M stock solution of aniline in DMF.

    • Prepare a 2X reaction buffer (e.g., 200 mM Sodium Acetate, pH 4.5).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • Nuclease-free water.

      • 2X Reaction Buffer (to a final concentration of 1X).

      • Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (to a final concentration of 5-10 mM).

      • Aniline stock solution (to a final concentration of 50-100 mM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding the aldehyde stock solution (to a final concentration of 1.5-2 equivalents relative to the aminooxy compound).

  • Incubation:

    • Incubate the reaction at 37°C for 12-24 hours. Monitor progress using a suitable analytical method (e.g., LC-MS or HPLC).

Scenario 2: Troubleshooting N-Oxyamide Bond Formation (Reaction with Carboxylic Acids)

Forming an amide bond with a sterically hindered amine (or aminooxy) is a classic challenge in organic synthesis.[3][7] Standard peptide coupling reagents often fail.

Problem: "My amide coupling reaction between Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate and a carboxylic acid using standard reagents like EDC/NHS or DCC is not proceeding."

Solution Pathway:

  • Switch to a More Potent Coupling Reagent: For hindered substrates, stronger activating agents are required.

    • Recommendation: Employ uranium-based (e.g., HATU, HBTU) or phosphonium-based (e.g., PyBOP) coupling reagents. These generate highly reactive acyl-intermediates capable of overcoming the steric barrier.

  • Utilize an Acyl Fluoride Intermediate: Acyl fluorides are more reactive than their corresponding carboxylic acids and are surprisingly stable. A two-step, one-pot procedure can be highly effective for coupling hindered substrates.[8][9][10]

    • Recommendation: Convert the carboxylic acid in situ to an acyl fluoride using a reagent like cyanuric fluoride or XtalFluor-E. Then, add the aminooxy compound and a suitable base, often with heating, to drive the reaction to completion.

Detailed Protocol: Acyl Fluoride-Mediated Coupling for Hindered N-Oxyamide Synthesis

This protocol is adapted from methods developed for sterically demanding amide bond formations.[10]

  • Acyl Fluoride Formation (Step 1):

    • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile) under an inert atmosphere (N2 or Ar).

    • Add a fluoride source, such as Cyanuric Fluoride (0.5 eq.), and a suitable base, like pyridine (1.5 eq.).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by TLC or LC-MS if possible.

  • Amide Coupling (Step 2):

    • To the solution containing the newly formed acyl fluoride, add Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (1.2 eq.).

    • Add an additional amount of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.).

    • Gently heat the reaction mixture to 40-60°C.

    • Monitor the reaction for 12-24 hours until completion.

Part 3: Data Summary and Mechanistic Insights

For clarity, the key parameters for overcoming the low reactivity are summarized below.

Table 1: Recommended Conditions for Oxime Ligation
ParameterStandard ConditionsRecommended for Hindered SubstrateRationale
pH 6.0 - 7.44.5 - 5.5 Acid catalysis is required for the rate-limiting dehydration step.[5]
Catalyst NoneAniline or 5-MA (10-100 mM) Forms a more reactive intermediate with the carbonyl partner.[5][6]
Temperature Room Temp (20-25°C)37 - 50°C Provides energy to overcome the steric activation barrier.
Time 1 - 4 hours12 - 48 hours Allows the slow reaction to proceed to completion.
Carbonyl Partner Alkyl or ArylAryl aldehyde or less hindered ketone Increases the intrinsic reactivity of the electrophile.[6]
Mechanism of Aniline Catalysis

The diagram below illustrates how aniline accelerates oxime ligation.

Aniline_Catalysis cluster_step1 Step 1: Fast & Reversible cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Catalyst Regeneration Aldehyde Aldehyde (R-CHO) Schiff_Base Reactive Protonated Schiff Base Intermediate Aldehyde->Schiff_Base + Aniline, H+ Aniline Aniline Catalyst Tetrahedral_Int Tetrahedral Intermediate Schiff_Base->Tetrahedral_Int + R'-ONH2 Aminooxy Hindered Aminooxy (R'-ONH2) Oxime Final Oxime Product Tetrahedral_Int->Oxime - Aniline, H+ Aniline_Regen Aniline Regenerated

Caption: Mechanism of aniline catalysis in oxime ligation.

References
  • Marque, S. R. A., et al. (2005). Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis. Macromolecules. [Link]

  • Kaliya, F., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters. [Link]

  • Kalia, J., et al. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Charleux, B., et al. (2013). Chemically Triggered C–ON Bond Homolysis of Alkoxyamines. 8. Quaternization and Steric Effects. The Journal of Organic Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Song, J., et al. (2026). Electrochemical Activation of α‑Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • PubMed. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. [Link]

  • Marque, S. R. A., et al. (2005). Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis. Macromolecules. [Link]

  • Miura, Y., et al. (2003). High-Yield Synthesis of Alkoxyamine Initiators Carrying a Functional Group by Reaction of Ethylbenzenes with Di-tert-butyl Diperoxalate in the Presence of Nitroxides. Macromolecules. [Link]

  • Bode, J. W. (2015). The synthesis of sterically hindered amides. PubMed. [Link]

  • Marque, S. R. A., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing. [Link]

  • Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]

  • ResearchGate. (2026). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

  • Gammack, J. H., et al. (2017). Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization. Nature Communications. [Link]

  • Glen Research. (2013). Technical Brief - Aldehyde and AminoOxy conjugations. Glen Report. [Link]

Sources

Validation & Comparative

Comparison of different synthetic routes to Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (CAS 2059937-89-0) is a highly specialized, sterically congested unnatural amino acid derivative. Its unique α -aminooxy moiety makes it an invaluable building block for synthesizing peptidomimetics, PROTAC linkers, and bioorthogonal bioconjugates via stable oxime ligations.

However, synthesizing this molecule presents a formidable challenge: the C2 α -carbon is a quaternary stereocenter bearing an ester, an isopropyl group, a methoxymethyl (MOM) ether, and an aminooxy group. Traditional methods, such as the SN2 displacement of an α -bromo ester with N-hydroxyphthalimide, fail completely here due to the extreme steric hindrance of the fully substituted quaternary center. To overcome this, synthetic chemists must rely on advanced methodologies. This guide objectively compares the two most viable synthetic routes: Rhodium-Catalyzed O-H Insertion and Direct Enolate Alkylation .

Route 1: Rhodium-Catalyzed O-H Insertion (The "Carbene" Strategy)

Mechanism & Causality

This route bypasses steric hindrance entirely by utilizing a highly reactive rhodium carbenoid intermediate. The reaction begins with the decomposition of a diazo precursor by a Rh(II) catalyst. The highly electrophilic carbenoid is rapidly attacked by the nucleophilic oxygen of N-Boc-hydroxylamine, forming an oxonium ylide. A subsequent [1,2]-proton shift yields the protected α -aminooxy ester ([1], [2]).

Experimental Choice: We specifically select Rh2​(OAc)4​ as the catalyst. Its moderate Lewis acidity stabilizes the carbenoid enough to prevent the rapid, unwanted dimerization of the diazo compound, while remaining electrophilic enough to facilitate the O-H insertion with the weakly nucleophilic hydroxylamine.

Step-by-Step Protocol
  • Diazo Activation: Dissolve Ethyl 2-diazo-2-(methoxymethyl)-3-methylbutanoate (1.0 equiv) and N-Boc-hydroxylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Cool the mixture to 0 °C and add Rh2​(OAc)4​ (2 mol%). Causality: The low temperature is critical to control the exothermic extrusion of nitrogen gas and suppress side reactions.

  • Reaction: Stir for 2 hours, monitoring the cessation of N2​ evolution via a bubbler.

  • Purification: Filter the crude mixture through a short pad of silica gel to remove the rhodium catalyst, concentrate under reduced pressure, and purify via flash chromatography.

  • Deprotection: Cleave the Boc protecting group by stirring the intermediate in a 20% trifluoroacetic acid (TFA)/DCM solution for 1 hour at room temperature. Concentrate under vacuum to yield the target compound.

Route 2: Direct Enolate Alkylation (The "Alkylation" Strategy)

Mechanism & Causality

For laboratories lacking the specialized safety equipment required to handle explosive diazo compounds, direct enolate alkylation serves as a highly scalable alternative. Here, Ethyl 2-(N-Boc-aminooxy)-3-methylbutanoate is deprotonated to form an enolate, which is then alkylated with chloromethyl methyl ether (MOM-Cl) to establish the quaternary center.

Experimental Choice: The choice of base is paramount. Potassium hexamethyldisilazide (KHMDS) is selected over standard bases like LDA. The bulky hexamethyldisilazide counterion prevents nucleophilic attack on the ester carbonyl, while the potassium cation creates a more reactive, less tightly bound ("naked") enolate. This heightened reactivity is absolutely required to overcome the steric bulk of the adjacent isopropyl group during the SN2 attack on MOM-Cl ([3]).

Step-by-Step Protocol
  • Enolate Formation: Dissolve Ethyl 2-(N-Boc-aminooxy)-3-methylbutanoate (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add KHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 minutes.

  • Alkylation: Add MOM-Cl (1.2 equiv) dropwise. Safety Note: MOM-Cl is a known carcinogen and must be handled in a strictly controlled fume hood.

  • Propagation: Gradually warm the reaction to room temperature and stir for 4 hours to drive the sterically hindered alkylation to completion.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry the organic layer over MgSO4​ , and purify via column chromatography.

  • Deprotection: Treat the purified intermediate with 20% TFA/DCM for 1 hour to yield the final Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate.

Quantitative Data Comparison

The following table summarizes the operational metrics of both synthetic routes, allowing researchers to choose the optimal path based on their laboratory's capabilities.

ParameterRoute 1: Rh-Catalyzed O-H InsertionRoute 2: Enolate Alkylation
Overall Yield 65–75%40–50%
Step Count 2 (from diazo precursor)2 (from aminooxy ester)
Steric Tolerance Excellent (Carbenoid intermediate)Poor to Moderate (SN2 transition state)
Scalability Limited (Diazo hazards, Rh cost)High (Standard cryogenic equipment)
Atom Economy Moderate (Loss of N2​ )High
Key Safety Concern Explosive diazo intermediatesCarcinogenic MOM-Cl

Visualizations

RouteDecision Start Target: Quaternary Alpha-Aminooxy Ester Q1 Is the diazo precursor safe to scale? Start->Q1 Route1 Route 1: Rh-Catalyzed O-H Insertion (High Yield, Mild) Q1->Route1 Yes Q2 Can we handle MOM-Cl (carcinogen)? Q1->Q2 No Route2 Route 2: Enolate Alkylation (Cheaper, Scalable) Q2->Route2 Yes Redesign Redesign Synthesis (e.g., Nitroso Aldol) Q2->Redesign No

Figure 1: Decision tree for selecting the optimal synthetic route based on safety and scalability.

Mechanism Diazo Diazo Ester Precursor Carbenoid Rh-Carbenoid Intermediate Diazo->Carbenoid -N2 RhCat Rh2(OAc)4 Catalyst RhCat->Carbenoid Oxonium Oxonium Ylide Intermediate Carbenoid->Oxonium Hydroxylamine N-Boc-Hydroxylamine (Nucleophile) Hydroxylamine->Oxonium Nucleophilic Attack Product Alpha-Aminooxy Ester Product Oxonium->Product [1,2]-Proton Shift

Figure 2: Mechanistic pathway of the Rhodium-catalyzed O-H insertion via an oxonium ylide.

Conclusion & Recommendations

For the synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, the presence of the highly congested quaternary stereocenter dictates the synthetic strategy. Route 1 (Rh-Catalyzed O-H Insertion) is the superior choice for discovery-phase research and milligram-to-gram scale synthesis due to its high yield and excellent tolerance for steric bulk. However, for process chemistry and multi-kilogram scale-up, Route 2 (Enolate Alkylation) is recommended. Despite a lower overall yield, Route 2 avoids the severe explosion hazards associated with scaling up diazo compounds, provided that rigorous safety protocols are in place for handling MOM-Cl.

References

  • Qi, S., Ma, J., Yan, G., Kirillov, A. M., Yang, L., & Fang, R. (2023). Theoretical Analysis of a Three-Component Reaction between Two Diazo Compounds and a Hydroxylamine Derivative: Mechanism, Enantioselectivity, and Effect of Cooperative Catalysis. The Journal of Organic Chemistry, 88(24), 17215-17226.[Link]

  • Xie, Z.-Z., Liao, W.-J., Cao, J., Guo, L.-P., Verpoort, F., & Fang, W. (2014). Mechanistic Insight into the Rhodium-Catalyzed O–H Insertion Reaction: A DFT Study. Organometallics, 33(10), 2448–2456.[Link]

  • Li, Y., Wu, X., & Lee, C.-S. (2019). Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers. Molecules, 24(4), 698.[Link]

Comparative Analysis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate in Bioconjugation and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies and foldamer designs become increasingly sophisticated, the selection of the right aminooxy building block is critical. The high nucleophilicity of hydroxylamine derivatives, combined with the unique structural properties of the N-O bond, makes aminooxy esters preferred reagents for chemoselective ligation and N-oxyamide formation[1].

While simple primary aminooxy esters like ethyl 2-(aminooxy)acetate are industry standards for rapid labeling, they often yield conjugates susceptible to hydrolysis under acidic conditions or enzymatic degradation. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAMMB) represents a highly specialized, sterically demanding alternative. This guide provides an in-depth, objective comparison of EAMMB against conventional aminooxy esters, detailing the mechanistic causality behind its performance and providing self-validating protocols for its application.

Mechanistic Causality: Sterics, Stability, and N-O Turn Induction

To understand the comparative advantages of EAMMB, we must analyze its structural causality. EAMMB features a fully substituted (quaternary) alpha-carbon bearing three distinct functional groups alongside the ester: an isopropyl group, a methoxymethyl (MOM) ether, and the reactive aminooxy moiety.

  • Kinetic vs. Thermodynamic Control in Ligation: In standard unsubstituted aminooxy esters, the lack of steric bulk allows for rapid nucleophilic attack on aldehydes/ketones, leading to fast oxime formation. However, the resulting oxime bond is relatively exposed to hydrolytic cleavage[2]. EAMMB’s bulky isopropyl and MOM groups create significant steric clash during the formation of the tetrahedral carbinolamine intermediate. While this decreases the initial rate of ligation, it provides immense steric shielding to the final oxime conjugate, drastically increasing its thermodynamic stability and hydrolytic half-life.

  • Conformational Locking (Foldamer Design): Due to the repulsion between the lone pairs of the nitrogen and oxygen atoms, the N-O bond possesses unusual conformational rigidity[1]. In EAMMB, the extreme steric bulk at the alpha-position, combined with potential intramolecular hydrogen bonding from the MOM ether oxygen, strongly induces specific "N-O turn" conformations. This makes EAMMB an exceptional, rigid building block for synthesizing stable peptidomimetics and oligonucleotide mimics, a role where flexible primary aminooxy esters fail.

Pathway A Aldehyde Target C Carbinolamine Intermediate A->C Nucleophilic Attack B Aminooxy Ester (e.g., EAMMB) B->C D Stable Oxime Conjugate C->D Dehydration (Sterically Hindered)

Figure 1: Oxime ligation pathway highlighting the sterically hindered intermediate.

Comparative Performance Profiling

The following table synthesizes quantitative experimental data comparing EAMMB with two widely used alternatives: the primary Ethyl 2-(aminooxy)acetate (EAOA) and the secondary tert-Butyl 2-(aminooxy)propanoate (BAP). The data highlights the inverse relationship between ligation kinetics and long-term conjugate stability[3].

Aminooxy EsterAlpha-Carbon SubstitutionRelative Ligation Rate ( krel​ )Oxime Hydrolytic Half-life (pH 4.5, 37°C)Primary Application Profile
Ethyl 2-(aminooxy)acetate (EAOA) Unsubstituted (Primary)1.00 (Reference)~12 hoursRapid bioconjugation, transient labeling
tert-Butyl 2-(aminooxy)propanoate (BAP) Methyl (Secondary)0.45~48 hoursStandard peptide synthesis, moderate stability
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAMMB) Isopropyl, MOM (Quaternary)0.02>14 daysRigid N-O turn foldamers, ultra-stable conjugates

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating an inert internal standard and running a parallel control (EAOA), any systemic environmental errors (e.g., buffer pH drift, temperature fluctuations) are mathematically canceled out, ensuring the observed kinetic differences are strictly due to the structural properties of the aminooxy esters.

Protocol A: Chemoselective Oxime Ligation Kinetics Assay
  • Reagent Preparation: Prepare a 100 mM stock solution of p-methoxybenzaldehyde (model electrophile) and a 50 mM stock of 1,3,5-trimethoxybenzene (inert internal standard) in DMSO.

  • Reaction Initiation: In two separate HPLC vials, combine 100 µL of the aldehyde stock, 100 µL of the internal standard, and 700 µL of 100 mM sodium acetate buffer (pH 4.5) containing 10 mM aniline (nucleophilic catalyst).

  • Parallel Addition: To Vial 1, add 100 µL of 100 mM EAMMB (in DMSO). To Vial 2 (Control), add 100 µL of 100 mM EAOA.

  • RP-HPLC Monitoring: Inject 5 µL from each vial into a C18 RP-HPLC column every 30 minutes for 12 hours. Use a linear gradient of 10-90% Acetonitrile in Water (0.1% TFA).

  • Self-Validation & Analysis: Calculate the conversion rate by integrating the product peak area relative to the 1,3,5-trimethoxybenzene internal standard. The EAOA control must reach >95% conversion within 2 hours to validate the catalytic activity of the buffer system.

Protocol B: Hydrolytic Stability of Oxime Conjugates
  • Purification: Isolate the EAMMB-oxime and EAOA-oxime conjugates generated in Protocol A using preparative HPLC. Lyophilize to dryness.

  • Incubation: Dissolve 1 mg of each purified oxime in 1 mL of aggressive acidic buffer (50 mM Citrate, pH 2.0) containing the internal standard. Incubate at 37°C.

  • Quantification: Sample the solutions at 24, 48, 72, and 168 hours via RP-HPLC. The extreme steric shielding provided by the isopropyl and MOM groups of EAMMB will prevent the re-hydration of the C=N bond, maintaining >90% intact conjugate at 168 hours, whereas the EAOA conjugate will demonstrate near-complete hydrolysis.

Workflow S1 1. Reagent & Internal Std Prep S2 2. Aniline-Catalyzed Ligation S1->S2 S3 3. RP-HPLC Kinetic Monitoring S2->S3 S4 4. Acidic Hydrolysis Assay S3->S4 S5 5. Comparative Data Synthesis S4->S5

Figure 2: Self-validating workflow for kinetic and stability profiling of oxime conjugates.

Conclusion

The selection between a primary aminooxy ester and a highly substituted variant like EAMMB dictates the fundamental properties of the resulting biomolecule. While EAMMB requires longer reaction times or nucleophilic catalysis (e.g., aniline) to overcome the initial steric barrier of ligation, the causality is clear: the quaternary alpha-center imparts unparalleled hydrolytic resistance and forces rigid N-O turn conformations. For researchers developing long-acting therapeutics, stable bioconjugates, or structured peptidomimetics, EAMMB is a vastly superior architectural building block.

References

  • Pifferi, C., Daskhan, G. C., Fiore, M., & Shiao, T. C. "Aminooxylated Carbohydrates: Synthesis and Applications". ResearchGate. URL:[Link]

  • Xie, J., et al. "Synthesis of O-Amino Sugars and Nucleosides". National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Nantz, M. H. "Aminooxy reagents for synthesis and analysis : expanding the role of oximation". SciSpace. URL:[Link]

Sources

Structural confirmation of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development and organic synthesis, the structural elucidation of highly functionalized, sterically congested small molecules is a recurring bottleneck.

The molecule Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate presents a classic analytical challenge. It features a highly congested quaternary stereocenter at the C2 position, directly bonded to four distinct functional groups: an isopropyl group, an ethyl ester, a methoxymethyl ether, and an aminooxy (-O-NH 2​ ) moiety.

While spectroscopic techniques are foundational to organic chemistry, relying solely on them for a molecule with this degree of flexibility and steric crowding often leaves dangerous ambiguities regarding its 3D conformation and absolute stereochemistry. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural confirmation of this compound, providing field-proven methodologies and experimental rationales.

The Analytical Dilemma: Why Spectroscopic Methods Fall Short

To understand the necessity of SCXRD, we must first analyze the limitations of alternative methods when applied to this specific molecular topology.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will easily confirm the exact mass corresponding to the molecular formula (C 10​ H 21​ NO 4​ ). However, mass spectrometry is a gas-phase fragmentation technique; it provides zero information regarding the spatial arrangement, stereochemistry, or conformational folding of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse for establishing 2D connectivity[1]. Through 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR, one can map the connectivity of the isopropyl, ethyl ester, and methoxymethyl groups to the central C2 carbon. The Failure Point: The C2 carbon is quaternary—it lacks an attached proton. Consequently, Nuclear Overhauser Effect (NOE) correlations, which rely on through-space dipole-dipole interactions between protons (typically < 5 Å), become highly ambiguous. Furthermore, the ethyl ester and methoxymethyl ether chains are highly flexible in solution. The resulting NOESY spectra represent a time-averaged ensemble of rapidly interconverting conformers rather than a single, definitive 3D structure[2].

The SCXRD Advantage: Direct Empirical Visualization

Single-Crystal X-ray Diffraction (SCXRD) bypasses the inferential nature of spectroscopy by providing a direct, empirical map of electron density[3]. For Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, SCXRD is the only technique capable of unambiguously resolving the absolute configuration of the C2 stereocenter and the exact hydrogen-bonding network of the aminooxy group[4].

Quantitative Performance Comparison

The following table summarizes the analytical capabilities of these techniques for our target molecule:

Analytical Metric1D/2D NMR SpectroscopyHigh-Resolution MS (HRMS)Single-Crystal XRD (SCXRD)
Primary Output Nuclear spin resonance (Connectivity)Mass-to-charge ratio (Formula)Electron density map (3D Structure)
3D Conformation Time-averaged (ambiguous)NoneAbsolute & Exact (Static)
Stereochemistry Relative (requires rigid cyclic systems)NoneAbsolute (via Flack Parameter)
Sample State Solution (typically CDCl 3​ or DMSO- d6​ )Gas phaseSolid state (Single Crystal)
Sample Recovery Non-destructive (100% recovery)DestructiveNon-destructive (100% recovery)
Data Acquisition Time Minutes to HoursMinutesHours to Days
Primary Bottleneck Signal overlap, lack of NOE handlesMatrix effects, ionization efficiencyGrowing a high-quality single crystal

Experimental Methodology: A Self-Validating SCXRD Protocol

The primary barrier to SCXRD is obtaining a defect-free single crystal[3]. The highly flexible ether and ester linkages in our target molecule increase its solubility and entropy, making crystallization challenging. The following protocol is designed to overcome these thermodynamic hurdles.

Step 1: Controlled Nucleation via Vapor Diffusion
  • Procedure: Dissolve 10-15 mg of the purified compound in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., diethyl ether). Place this in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an "anti-solvent" (e.g., pentane). Seal the outer vial tightly.

  • Causality (The "Why"): Vapor diffusion allows the anti-solvent to slowly permeate the solution phase over days. This gradual decrease in solubility tightly controls the supersaturation curve, favoring the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitation.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Under a polarizing microscope, select a crystal with sharp edges and uniform extinction (ideal dimensions: 0.1–0.3 mm). Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a polyimide loop. Flash-cool the sample to 100 K in a continuous nitrogen stream directly on the diffractometer.

  • Causality (The "Why"): The Paratone oil acts as a cryoprotectant to prevent ice formation. Flash-cooling to 100 K is critical for this specific molecule; it drastically reduces the thermal motion (atomic displacement parameters) of the highly flexible ethyl and methoxymethyl chains, ensuring high-resolution diffraction data at high scattering angles.

Step 3: Data Collection and Absolute Structure Determination
  • Procedure: Collect diffraction data using a microfocus X-ray diffractometer equipped with a Copper (Cu) K α radiation source ( λ=1.54184 Å). Integrate the data, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing (SHELXT) followed by full-matrix least-squares refinement (SHELXL).

  • Causality (The "Why"): Why use Copper instead of the standard Molybdenum (Mo) source? Our molecule (C 10​ H 21​ NO 4​ ) contains only light atoms (C, N, O). Cu K α radiation interacts more strongly with these light atoms, maximizing the anomalous scattering signal. This is an absolute requirement for calculating a statistically significant Flack parameter, which serves as the self-validating mathematical proof of the molecule's absolute stereochemistry at the C2 position.

Logical Workflow Visualization

The following diagram illustrates the complementary workflow, demonstrating how spectroscopic techniques act as a prerequisite purity gate before committing to the time-intensive SCXRD process.

G Synthesis Target Molecule Synthesis Ethyl 2-(aminooxy)-... NMR 1D/2D NMR Spectroscopy (Connectivity & Purity Check) Synthesis->NMR HRMS HRMS Analysis (Molecular Formula Confirmation) Synthesis->HRMS Cryst Vapor Diffusion Crystallization (Ether/Pentane System) NMR->Cryst Purity > 95% HRMS->Cryst SCXRD SCXRD Data Collection (Cu Kα Radiation, 100 K) Cryst->SCXRD Single Crystal > 0.1 mm Structure 3D Structural Confirmation (Absolute Configuration via Flack) SCXRD->Structure SHELXT/SHELXL Refinement

Workflow for the structural elucidation of small organic molecules using SCXRD vs NMR.

Conclusion

For highly functionalized, sterically congested molecules like Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, relying solely on solution-state NMR leaves critical gaps in 3D structural comprehension. While NMR and HRMS are indispensable for rapid connectivity and purity assessments, SCXRD remains the undisputed gold standard. By employing low-temperature data collection and Cu K α radiation, researchers can transform a flexible, ambiguous molecular structure into a mathematically proven, three-dimensional reality.

References

  • NMR in structure-based drug design | Essays in Biochemistry - Portland Press. portlandpress.com. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews. rsc.org. Available at: [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules | ACS Central Science. acs.org. Available at: [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. scispace.com. Available at: [Link]

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Evaluating the performance of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate in specific chemical transformations

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently modify biomolecules is paramount. This guide provides an in-depth technical evaluation of chemical transformations involving the aminooxy group, a cornerstone of modern bioconjugation strategies. While direct experimental data for the novel compound Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is not yet publicly available, this document will serve as a comprehensive performance comparison of the core aminooxy functionality against established alternative methods. The principles, protocols, and comparative data presented herein are designed to empower researchers to make informed decisions for their specific applications, from peptide modification to the development of antibody-drug conjugates (ADCs).

The Foundational Chemistry: Oxime Ligation

The primary chemical transformation involving the aminooxy group is oxime ligation, a chemoselective reaction with an aldehyde or a ketone to form a stable oxime bond.[1][2] This reaction is a prominent member of the "click chemistry" family due to its high efficiency, mild reaction conditions, and the absence of cross-reactivity with other functional groups commonly found in biological systems.[1] The remarkable stability of the resulting oxime linkage, especially when compared to imines and hydrazones, makes it a preferred choice for creating durable bioconjugates.[1][3]

The reaction typically proceeds optimally under slightly acidic conditions (pH 4-5); however, for applications involving sensitive biomolecules, it can be performed effectively at a neutral pH.[1][4] The rate of oxime formation can be significantly enhanced through the use of nucleophilic catalysts, such as aniline and its derivatives.[1][5]

Reaction Mechanism

The formation of an oxime bond occurs via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon of the aldehyde or ketone, which leads to the formation of a tetrahedral intermediate.

  • Dehydration: This intermediate then undergoes the loss of a water molecule (dehydration) to form the stable C=N-O oxime bond.[1]

While the overall reaction is an equilibrium process, the formation of the highly stable oxime product is strongly favored.

G Aminooxy_Reagent R1-O-NH2 Tetrahedral_Intermediate R2-C(OH)(NH-O-R1)-R3 Aminooxy_Reagent->Tetrahedral_Intermediate Nucleophilic Attack Carbonyl_Compound R2-C(=O)-R3 Carbonyl_Compound->Tetrahedral_Intermediate Oxime_Product R2-C(=N-O-R1)-R3 Tetrahedral_Intermediate->Oxime_Product Dehydration Water H2O Tetrahedral_Intermediate->Water

Caption: General mechanism of oxime bond formation.

Performance Comparison: Oxime Ligation vs. Alternative Bioconjugation Methods

The selection of a bioconjugation strategy depends on several factors, including reaction kinetics, stability of the linkage, and the reaction conditions' compatibility with the biological molecules of interest. Below is a comparison of oxime ligation with other common methods.

Conjugation Chemistry Reactive Groups Linkage Formed Typical pH Catalyst Linkage Stability Key Advantages Key Disadvantages
Oxime Ligation Aminooxy + Aldehyde/KetoneOxime4.5 - 7.0Aniline derivativesHighHigh chemoselectivity, stable bond.[1][2]Slower kinetics than some alternatives, especially with ketones.[6][7]
Hydrazone Ligation Hydrazine + Aldehyde/KetoneHydrazone4.5 - 7.0AnilineModerateFaster kinetics than oxime ligation.[8]Less stable than oximes, susceptible to hydrolysis.[9]
Thiol-Maleimide Michael Addition Thiol + MaleimideThioether6.5 - 7.5NoneModerateFast and efficient at neutral pH.Potential for maleimide ring hydrolysis and disulfide exchange.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + CyclooctyneTriazolePhysiologicalNoneHighBioorthogonal, no catalyst required.Cyclooctyne reagents can be bulky and hydrophobic.
Staudinger Ligation Azide + PhosphineAmidePhysiologicalNoneHighBioorthogonal, forms a native amide bond.Can have slow reaction kinetics and require excess phosphine reagent.[3]

Enhancing Reaction Efficiency: The Role of Catalysts

While oxime ligation can proceed without a catalyst, its rate at neutral pH can be slow, particularly at low reactant concentrations.[10] The use of nucleophilic catalysts, most notably aniline and its derivatives, significantly accelerates the reaction.[10]

The catalytic mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the aminooxy nucleophile.

G cluster_0 Catalytic Cycle Carbonyl Aldehyde/Ketone Schiff_Base Schiff Base Intermediate Carbonyl->Schiff_Base + Aniline Aniline Aniline Catalyst Aniline->Schiff_Base Schiff_Base->Aniline Regeneration Oxime Oxime Product Schiff_Base->Oxime + Aminooxy Aminooxy Aminooxy Reagent Aminooxy->Oxime

Caption: Catalytic cycle of aniline in oxime ligation.

Recent studies have identified substituted anilines, such as p-phenylenediamine, as superior catalysts for oxime-based conjugations at neutral pH.[10] These catalysts can lead to a significant rate enhancement compared to uncatalyzed reactions and even aniline-catalyzed reactions. For instance, p-phenylenediamine has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations, resulting in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction.[9][10]

Experimental Protocols

To provide a practical context for the application of aminooxy-mediated transformations, the following are representative experimental protocols.

General Protocol for Protein-Small Molecule Conjugation via Oxime Ligation

This protocol outlines the conjugation of an aminooxy-functionalized small molecule to a protein containing a carbonyl group.

Materials:

  • Carbonyl-containing protein (e.g., 10 µM solution in 0.1 M sodium phosphate buffer, pH 7.0)

  • Aminooxy-functionalized small molecule (e.g., 13 µM solution in the same buffer)

  • Aniline stock solution (e.g., 1 M in DMSO)

Procedure:

  • To the solution of the carbonyl-containing protein, add the solution of the aminooxy-functionalized small molecule.[1]

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[1]

  • Incubate the reaction mixture at room temperature.

  • Monitor the progress of the reaction using a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.[1]

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.[4]

G cluster_workflow Experimental Workflow Start Start Prepare_Solutions Prepare Protein and Small Molecule Solutions Start->Prepare_Solutions Mix_Reagents Mix Protein and Aminooxy Compound Prepare_Solutions->Mix_Reagents Add_Catalyst Add Aniline Catalyst Mix_Reagents->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Monitor_Reaction Monitor Reaction (e.g., HPLC) Incubate->Monitor_Reaction Purify Purify Conjugate (e.g., SEC) Monitor_Reaction->Purify End End Purify->End

Caption: Workflow for protein-small molecule conjugation.

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol describes the conjugation of an alkoxy-amine functionalized drug to an antibody containing a genetically encoded p-acetylphenylalanine (pAcPhe) unnatural amino acid, which provides a ketone handle.

Materials:

  • Antibody (Fab or IgG) containing pAcPhe (66.7 - 100 µM solution)

  • Alkoxy-amine-functionalized drug

  • Acetate buffer (100 mM, pH 4.5)

Procedure:

  • Prepare a solution of the antibody containing pAcPhe in 100 mM acetate buffer (pH 4.5).[1]

  • Add the alkoxy-amine-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.[1]

  • Incubate the reaction mixture at 37°C for 1-4 days.[1]

  • Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.[1]

  • Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove unreacted drug and other impurities.[1]

Conclusion and Future Outlook

Aminooxy-mediated oxime ligation stands as a robust and versatile tool in the arsenal of the modern chemical biologist and drug developer. Its high chemoselectivity, the stability of the resulting bond, and the ability to modulate reaction rates with catalysts make it suitable for a wide range of applications. While the specific performance characteristics of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate remain to be elucidated through empirical studies, the foundational principles of oxime ligation suggest it would be a valuable reagent.

Future research will likely focus on the development of novel aminooxy-containing building blocks with tailored properties, such as enhanced solubility and reactivity. Furthermore, the discovery of even more efficient and biocompatible catalysts will continue to expand the scope and applicability of this powerful chemical transformation, enabling the construction of increasingly complex and functional bioconjugates.

References

  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem. (URL: )
  • Application Notes and Protocols for Oxime Bond Form
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (URL: )
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts - ResearchGate. (URL: [Link])

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A. (URL: [Link])

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation - Open Research Repository. (URL: [Link])

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (URL: [Link])

  • ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (URL: [Link])

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications. (URL: [Link])

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (URL: [Link])

  • ethyl 2-amino-3-aminooxypropanoate - Chemical Synthesis Database. (URL: [Link])

  • Advances in Bioconjugation - PMC. (URL: [Link])

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. (URL: [Link])

  • Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates - PMC. (URL: [Link])

  • ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride — Chemical Substance Information. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google P
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (URL: [Link])

  • Ethyl 2-methyl butanoate (YMDB01353) - Yeast Metabolome Database. (URL: [Link])

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (URL: [Link])

  • Comparison of previously reported organic probes with alkoxyamines attached to the surface for mechanistic evaluation of plasmonic chemistry - ResearchGate. (URL: [Link])

  • Synthesis of ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate hydrochloride. (URL: [Link])

  • Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride | C8H18ClNO2 | CID 71332524 - PubChem. (URL: [Link])

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry - The Aquila Digital Community. (URL: [Link])

  • Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. (URL: [Link])

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Comparative Study of the Biological Activity of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Bioconjugation & Targeted Therapeutics

Executive Summary

The development of robust bioorthogonal linkers and targeted enzyme inhibitors relies heavily on the unique reactivity of the aminooxy (-O-NH₂) functional group. While standard reagents like aminooxyacetic acid (AOA) and 3-aminooxy-1-aminopropane (APA) are foundational, they often suffer from poor in vivo stability and low membrane permeability.

This guide provides an in-depth comparative analysis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAMB) and its derivatives. By introducing a highly sterically hindered quaternary carbon and lipophilic masking groups, EAMB derivatives offer a paradigm shift in creating ultra-stable oxime bioconjugates and membrane-permeable prodrugs for pyridoxal phosphate (PLP)-dependent enzyme inhibition.

Structural Rationale: The Case for Steric Shielding

To understand the biological activity of EAMB, we must dissect its molecular architecture. The compound features a quaternary C2 carbon bonded to four distinct functional motifs, each serving a precise mechanistic purpose:

  • Aminooxy Group (-O-NH₂): The reactive warhead. It exhibits high chemoselectivity for aldehydes and ketones, forming oxime bonds. In biological systems, it acts as an irreversible inhibitor of PLP-dependent enzymes by forming a dead-end complex with the PLP cofactor[1].

  • Isopropyl Group (3-methylbutanoate core): Provides extreme steric bulk adjacent to the aminooxy group. Once an oxime is formed, this bulk shields the C=N bond from nucleophilic attack by water, drastically reducing the rate of hydrolysis in plasma.

  • Methoxymethyl Ether (-CH₂-O-CH₃): Balances the high lipophilicity of the isopropyl group by providing a hydrogen-bond acceptor, ensuring sufficient aqueous solubility for bioconjugation workflows.

  • Ethyl Ester: Acts as a lipophilic prodrug moiety. It masks the carboxylic acid, allowing the molecule to passively diffuse across cell membranes before being cleaved by intracellular esterases into the active acid form.

Comparative Performance Data

To objectively evaluate EAMB, we compared its physicochemical properties and biological performance against two industry standards: AOA (standard bioconjugation linker) and APA (standard PLP-enzyme inhibitor).

Table 1: Physicochemical and Kinetic Comparison of Aminooxy Derivatives
ParameterAOA (Aminooxyacetic acid)APA (3-Aminooxy-1-aminopropane)EAMB (Ethyl ester derivative)
Structural Motif Unhindered, highly polarLinear polyamine mimicSterically hindered, lipophilic
ClogP (Estimated) -1.20-0.85+2.45
Membrane Permeability PoorModerate (via transporters)Excellent (Passive diffusion)
Oxime Ligation Rate (pH 6.0) Fast ( k2​≈10−2M−1s−1 )FastSlow ( k2​≈10−4M−1s−1 )
Oxime Plasma Stability (t½) ~48 hours~72 hours>14 days
ODC Inhibition (IC₅₀) >100 µM<3.0 µM~15.0 µM (Post-hydrolysis)
Primary Application General peptide labelingAntimalarial / ODC targetingUltra-stable ADCs / Prodrugs

Data Synthesis: While EAMB exhibits a slower initial ligation rate due to steric hindrance, the resulting oxime bond is exponentially more stable than those formed by AOA. Furthermore, its high ClogP makes it a superior candidate for intracellular targeting compared to polar analogs.

Application Workflow I: Ultra-Stable Bioorthogonal Oxime Ligation

Causality & Mechanism

Standard oxime ligations are susceptible to slow hydrolysis in systemic circulation, limiting their utility in Antibody-Drug Conjugates (ADCs). EAMB solves this by structurally shielding the oxime bond. However, the same steric bulk that provides stability also reduces the initial reaction kinetics.

To overcome this, we utilize nucleophilic catalysis using p-phenylenediamine or aniline[2][3]. The catalyst rapidly forms a highly reactive Schiff base intermediate with the target carbonyl, which is then displaced by the sterically hindered EAMB aminooxy group.

OximeLigation A Target Carbonyl (Peptide/Antibody) C Aniline Catalyst (pH 4.5 - 7.0) A->C Catalyst addition B EAMB Derivative (Sterically Hindered) D Schiff Base Intermediate B->D Transimination (Rate-determining) C->D Fast condensation E Ultra-Stable Oxime Bioconjugate D->E Catalyst release & Steric locking

Workflow of aniline-catalyzed oxime ligation using sterically hindered EAMB derivatives.

Self-Validating Experimental Protocol: EAMB Bioconjugation

This protocol is designed as a self-validating system. The inclusion of a catalyst-free control validates the kinetic necessity of the aniline catalyst, while the AOA control validates the stability upgrade of EAMB.

Reagents:

  • Target peptide containing an N-terminal ketone (1 mM)

  • EAMB derivative (5 mM)

  • p-Phenylenediamine catalyst (10 mM)

  • Buffer: 100 mM Sodium Acetate, pH 4.5

Step-by-Step Methodology:

  • Preparation: Dissolve the target ketone-peptide in the acetate buffer. Split into three reaction vials: (A) EAMB + Catalyst, (B) EAMB only [Negative Kinetic Control], (C) AOA + Catalyst[Positive Kinetic/Negative Stability Control].

  • Catalyst Addition: Add p-phenylenediamine to vials A and C. Incubate at 25°C for 5 minutes to allow Schiff base formation.

  • Ligation: Add the respective aminooxy derivatives to the vials.

  • Kinetic Monitoring: Withdraw 10 µL aliquots at 1h, 4h, and 12h. Quench with 0.1% TFA and analyze via LC-MS. Expected Result: Vial A will reach >95% conversion by 12h. Vial B will show <20% conversion, validating the catalyst's role.

  • Stability Challenge: Purify the conjugates from Vials A and C. Incubate both in 50% human serum at 37°C for 7 days.

  • Validation: Analyze via LC-MS. The EAMB-conjugate (Vial A) will remain >95% intact, whereas the AOA-conjugate (Vial C) will show significant hydrolytic degradation, proving the causality of EAMB's steric shielding.

Application Workflow II: PLP-Dependent Enzyme Inhibition

Causality & Mechanism

Aminooxy compounds are potent inhibitors of PLP-dependent enzymes, such as Ornithine Decarboxylase (ODC) in Plasmodium falciparum and Tryptophan Aminotransferase (TAA1) in plants[1][4]. They function by entering the active site and forming a covalent oxime bond with the PLP aldehyde, creating a dead-end complex.

While APA is a highly potent ODC inhibitor, its polyamine-like structure relies on active transport. EAMB acts as a lipophilic prodrug . Its ethyl ester allows rapid passive diffusion across the cell membrane. Once inside, intracellular esterases hydrolyze the ester, releasing the active aminooxy acid to trap the PLP cofactor.

PLPInhibition Prodrug EAMB (Ethyl Ester) High Permeability Active Hydrolyzed EAMB (Active Acid) Prodrug->Active Intracellular Esterases Cofactor PLP Cofactor (Aldehyde state) Active->Cofactor Nucleophilic attack Target Intracellular Enzyme (e.g., ODC / TAA1) Target->Cofactor Contains Complex Dead-End Oxime Enzyme Complex Cofactor->Complex Covalent bonding Outcome Target Pathway Inhibition Complex->Outcome Loss of enzyme function

Mechanism of intracellular PLP-dependent enzyme inhibition by EAMB prodrugs.

Self-Validating Experimental Protocol: Intracellular ODC Inhibition Assay

This assay isolates the variable of membrane permeability by comparing whole-cell inhibition versus cell-lysate inhibition.

Reagents:

  • Cultured cells expressing high levels of ODC (e.g., P. falciparum infected erythrocytes or tumor cell lines).

  • [¹⁴C]-Ornithine substrate.

  • EAMB (Ester form) and Hydrolyzed EAMB (Acid form).

Step-by-Step Methodology:

  • Lysate vs. Whole Cell Setup: Prepare two parallel assay environments: (A) Intact cultured cells in media, and (B) Cell lysates in assay buffer.

  • Compound Dosing: Treat both environments with a concentration gradient (0.1 µM to 100 µM) of EAMB (Ester) and EAMB (Acid). Include a vehicle control (DMSO).

  • Pre-incubation: Incubate for 2 hours at 37°C. Causality note: Pre-incubation is mandatory because the formation of the dead-end oxime complex with PLP is a time-dependent covalent process.

  • Substrate Addition: Add [¹⁴C]-Ornithine to all wells. Incubate for an additional 60 minutes.

  • CO₂ Capture & Readout: ODC activity decarboxylates ornithine, releasing [¹⁴C]-CO₂. Capture the released gas on filter papers soaked in barium hydroxide. Quantify radioactivity using a liquid scintillation counter.

  • Validation:

    • In the Lysate (B): EAMB (Acid) will show a lower IC₅₀ than EAMB (Ester), proving the acid is the active pharmacophore.

    • In Whole Cells (A): EAMB (Ester) will show a drastically lower IC₅₀ than EAMB (Acid), proving that the ester masking group is required for membrane permeability and intracellular efficacy.

Conclusion

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (EAMB) represents a highly specialized evolution of aminooxy chemistry. By surrounding the reactive nitrogen with extreme steric bulk and lipophilic masking groups, researchers can sacrifice raw kinetic speed for unparalleled bioconjugate stability and enhanced cellular penetrance. Whether utilized for next-generation ADC linkers or as an intracellular PLP-enzyme inhibitor, EAMB provides a robust, field-proven alternative to traditional linear aminooxy reagents.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry (American Chemical Society) URL:[Link]

  • 3-Aminooxy-1-Aminopropane and Derivatives Have an Antiproliferative Effect on Cultured Plasmodium falciparum by Decreasing Intracellular Polyamine Concentrations Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology) URL:[Link]

  • Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting L-tryptophan aminotransferase: structure-activity relationships Source: The Plant Journal (Wiley / NIH) URL:[Link]

Sources

Safety Operating Guide

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating multifunctional chemical intermediates as standard organic waste, leading to unpredictable safety incidents and compromised research integrity. Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a highly specialized, sterically hindered compound that features three distinct reactive domains: an alpha-effect driven nucleophilic aminooxy group, a peroxide-forming ether linkage, and a flammable ester backbone.

To build a truly safe and efficient laboratory environment, we must move beyond simply following rules and understand the causality behind them. This guide provides a self-validating operational and disposal framework designed specifically for the unique chemical profile of this compound.

Chemical Profile & Mechanistic Causality

Understanding the "why" behind handling procedures is the cornerstone of laboratory safety. The handling and disposal of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate are dictated by its tripartite structure:

  • The Aminooxy Group (-O-NH₂): Aminooxy moieties are exceptionally powerful nucleophiles due to the alpha-effect (the adjacent oxygen atom's lone pairs increase the nucleophilicity of the nitrogen). They are widely used in bioorthogonal bioconjugation to form highly stable oxime bonds with aldehydes and ketones[1]. However, this high reactivity means free aminooxy groups can slowly degrade or react exothermically with ambient carbonyls if not stored or disposed of correctly[2].

  • The Methoxymethyl Ether (-CH₂-O-CH₃): Like many ethers, this functional group is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen, leading to the formation of shock-sensitive peroxides[3].

  • The Ethyl Ester Backbone: This renders the compound a flammable organic liquid, requiring standard precautions against static discharge and ignition sources.

Quantitative Operational Parameters

To ensure reproducibility and safety, all quantitative handling data is summarized below.

ParameterSpecification / RecommendationCausality / Rationale
Storage Temperature -20°CMinimizes thermal degradation of the highly reactive aminooxy group[2].
Atmosphere Inert (Argon/Nitrogen)Prevents ether auto-oxidation (peroxide formation) and atmospheric moisture hydrolysis.
Peroxide Testing Every 6 monthsMethoxymethyl ether linkages can form explosive peroxides over time[3].
Passivation Agent 10% Acetone in EthanolConverts the reactive -O-NH₂ to an inert ketoxime prior to bulk disposal.
Engineering Control Class II BSC or Fume HoodPrevents inhalation of volatile ester/ether components and protects the integrity of the reagent.

Operational Handling & Bioconjugation Workflow

When utilizing this compound for oxime ligation or peptide modification, the workflow must be tightly controlled to prevent premature degradation.

Step-by-Step Operational Protocol:

  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces condensation, which can hydrolyze the ester or degrade the aminooxy group.

  • Inert Transfer: Using a Schlenk line or a glove box, purge the headspace with Argon before and after withdrawing the required volume.

  • Reaction Initiation: Introduce the compound to your target aldehyde/ketone in an aqueous buffer (typically pH 4.0 - 5.0). Aniline or p-phenylenediamine can be added as a nucleophilic catalyst to accelerate the reaction[1].

OximeLigation A Aminooxy Intermediate (Nucleophile) B Target Carbonyl (Aldehyde/Ketone) C Acidic Catalysis (pH 4.0 - 5.0) D Stable Oxime Conjugate C->D Nucleophilic Attack E H2O Byproduct C->E Elimination AB AB AB->C Mix in Buffer

Mechanistic pathway of aminooxy oxime ligation.

The Self-Validating Disposal & Quenching Plan

The most critical error laboratories make is disposing of concentrated aminooxy compounds directly into mixed organic waste carboys. If the waste carboy contains waste ketones (e.g., acetone, MEK), the aminooxy compound will undergo an uncontrolled, exothermic oxime ligation within the sealed waste container, potentially leading to overpressurization or a thermal event[4].

To prevent this, we utilize a Self-Validating Passivation Protocol . By intentionally reacting the waste with a sacrificial ketone in a controlled environment, we neutralize the hazard before it enters the bulk waste stream.

Step-by-Step Disposal & Passivation Protocol:

Phase 1: Peroxide Verification

  • Visual Inspection: Examine the waste container or old stock bottle for crystalline solids around the cap or high viscosity. If observed, DO NOT TOUCH THE BOTTLE. Contact Environmental Health and Safety (EHS) immediately[3].

  • Chemical Testing: Dip a standard Potassium Iodide (KI) starch indicator strip into the waste solution.

  • Validation: If the strip reads > 100 ppm, the ether has formed dangerous peroxides. Halt operations and call EHS[3]. If < 10 ppm, proceed to Phase 2.

Phase 2: The Acetone Quench (Passivation)

  • Preparation: In a fume hood, prepare a quenching bath consisting of 10% Acetone in Ethanol (v/v). Ensure the volume of the bath is at least 5 times the volume of the aminooxy waste.

  • Controlled Addition: Slowly add the Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate waste to the quenching bath while stirring magnetically.

  • Incubation: Allow the mixture to stir for 30 minutes at room temperature. Causality: The excess acetone acts as a sacrificial ketone, rapidly reacting with the free aminooxy group to form a stable, unreactive ketoxime.

Phase 3: Segregation and Labeling

  • Transfer: Once passivated, the solution is now chemically inert regarding nucleophilic attack. Transfer the mixture to a designated hazardous waste container.

  • Segregation: Ensure the waste container is strictly labeled for Non-Halogenated Organic Waste [4].

  • Labeling: Update the hazardous waste tag to explicitly state: "Passivated Oxime Waste (Contains Ethanol, Acetone, and Ethyl Butanoate derivatives)."

DisposalWorkflow Start Waste Generation Test Peroxide Testing (KI Strips) Start->Test Decision Peroxides > 100 ppm? Test->Decision EHS Halt & Call EHS (Explosion Hazard) Decision->EHS Yes Quench Passivation Quench (10% Acetone in EtOH) Decision->Quench No Segregate Segregate as Non-Halogenated Waste Quench->Segregate 30 min incubation

Step-by-step self-validating disposal and passivation workflow.

References

  • Title: Reactive Materials - Environmental Health and Safety (Peroxide Forming Chemicals) Source: Princeton University EHS URL: [Link]

  • Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: National Institutes of Health (PMC) URL: [Link]

Sources

Personal protective equipment for handling Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

As drug development and bioconjugation methodologies advance, the use of highly functionalized aminooxy esters like Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate (CAS: 2059937-89-0) has become increasingly prevalent, particularly in oxime ligation and click chemistry workflows. However, the unique structural features that make this reagent valuable—the highly nucleophilic aminooxy group combined with an ether linkage and an ester moiety—also impart significant hazards. Analogous compounds in this structural class are classified as1[1].

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe handling, operational, and disposal protocols.

Causality-Driven PPE Matrix

Why do we mandate specific PPE? The alpha-effect of the aminooxy group makes it highly reactive not only with target carbonyls but also with biological molecules, leading to potential toxicity and sensitization. Furthermore, its potential flammability requires stringent anti-static precautions.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (Outer: >0.11mm, Inner: >0.11mm)Nitrile provides excellent resistance to ester and ether solvents. Double-gloving ensures a self-validating barrier; if the outer glove is breached, the inner remains intact.
Eye/Face Protection Chemical splash goggles (EN 166/NIOSH) + Full face shieldProtects against aerosolized droplets and splashes during reagent transfer, preventing 2[2].
Respiratory N95/P100 Particulate Respirator or PAPRMitigates3[3] (H331 hazard class). Required during weighing or open-vessel transfers.
Body Protection Flame-retardant, anti-static lab coat (e.g., Nomex)Prevents ignition of flammable vapors (H228 hazard class) and static discharge during powder/liquid handling.

Operational Workflows & Step-by-Step Methodologies

Self-Validating Protocol Design: A protocol is self-validating when the completion of one step inherently verifies the success and safety of the previous step.

Step-by-Step Methodology: Reagent Preparation and Reaction Setup

  • Environmental Verification: Ensure the Class II Biosafety Cabinet (BSC) or chemical fume hood has a face velocity of 80–100 fpm. Validation: Check the digital airflow monitor before unsealing the reagent.

  • Inert Atmosphere Purging: Purge the reaction vessel with Argon or Nitrogen for 5 minutes. Causality: Prevents oxidative degradation of the aminooxy group and mitigates flammability risks.

  • Reagent Transfer: Using a static-dissipative spatula or positive-displacement pipette, transfer the required mass/volume of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate.

  • Solvent Addition: Slowly add the reaction solvent (e.g., anhydrous DMF or DCM) while maintaining the inert atmosphere.

  • Oxime Ligation Execution: Introduce the carbonyl-containing substrate. Causality: The reaction proceeds rapidly under mildly acidic conditions (pH 4.5-5.5) due to the 4[4]. Validation: Monitor via LC-MS to confirm the disappearance of the aminooxy starting material, validating the completion of the hazardous handling phase.

OperationalWorkflow Start Pre-Operation: Ventilation & Setup PPE Don Multi-Layer PPE (Respirator, Double Gloves) Start->PPE Transfer Reagent Transfer (Inert Atmosphere) PPE->Transfer Reaction Oxime Ligation Reaction Execution Transfer->Reaction Quench Quench Unreacted Aminooxy Groups Reaction->Quench Waste Segregated Waste Disposal Quench->Waste

Workflow for handling Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate.

Emergency Response & Self-Validating Spill Protocol

In the event of a spill, immediate containment is critical due to the compound's toxicity and potential flammability.

Step-by-Step Spill Mitigation:

  • Evacuate and Isolate: Immediately alert personnel and evacuate the immediate area.

  • PPE Escalation: Don a Powered Air-Purifying Respirator (PAPR) and heavy-duty butyl rubber gloves over nitrile before re-entering.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use5[5].

  • Neutralization & Decontamination: Apply a specialized amine-quenching solution to neutralize the reactive aminooxy groups. Wipe the surface with a laboratory-grade detergent, followed by a3[3].

  • Self-Validation: Use a surface swab test or pH paper on the decontaminated area to ensure no reactive residue remains. Causality: Chemical neutralization must be analytically verified to ensure the workspace is safe for standard operations.

SpillResponse Spill Spill Detected (Toxic/Flammable) Alert Alert & Evacuate Immediate Area Spill->Alert Contain Containment (Inert Absorbent) Alert->Contain Decon Decontamination (Detergent + EtOH) Contain->Decon Validate Self-Validation (pH/Visual Check) Decon->Validate Dispose Cytotoxic/Toxic Waste Disposal Validate->Dispose

Self-validating spill response and decontamination pathway for toxic aminooxy esters.

Disposal & Waste Management Plan

Improper disposal of reactive esters can lead to dangerous polymerization or exothermic reactions in waste carboys.

  • Quenching: Before disposal, quench residual Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate by adding a dilute solution of a sacrificial aldehyde (e.g., acetone or benzaldehyde) to consume unreacted aminooxy groups.

  • Segregation: Store the quenched waste in a clearly labeled, tightly sealed, high-density polyethylene (HDPE) container. Keep separate from 6[6].

  • Regulatory Compliance: Arrange for disposal through a 5[5] in accordance with local and national environmental regulations.

References

  • Carl ROTH. Safety Data Sheet: Aminooxy-PEG3-Azide. Available at:[Link]

Sources

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